Product packaging for Biotin-16-UTP(Cat. No.:)

Biotin-16-UTP

Cat. No.: B12403851
M. Wt: 987.6 g/mol
InChI Key: SMHNYQKRIFXARG-DJUJCBRMSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Biotin-16-UTP is a useful research compound. Its molecular formula is C32H48Li4N7O19P3S and its molecular weight is 987.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H48Li4N7O19P3S B12403851 Biotin-16-UTP

Properties

Molecular Formula

C32H48Li4N7O19P3S

Molecular Weight

987.6 g/mol

IUPAC Name

tetralithium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]butanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C32H52N7O19P3S.4Li/c40-23(10-2-1-5-13-33-24(41)11-4-3-9-22-26-20(18-62-22)36-31(46)37-26)35-15-7-12-25(42)34-14-6-8-19-16-39(32(47)38-29(19)45)30-28(44)27(43)21(56-30)17-55-60(51,52)58-61(53,54)57-59(48,49)50;;;;/h6,8,16,20-22,26-28,30,43-44H,1-5,7,9-15,17-18H2,(H,33,41)(H,34,42)(H,35,40)(H,51,52)(H,53,54)(H2,36,37,46)(H,38,45,47)(H2,48,49,50);;;;/q;4*+1/p-4/b8-6+;;;;/t20-,21+,22-,26-,27+,28+,30+;;;;/m0..../s1

InChI Key

SMHNYQKRIFXARG-DJUJCBRMSA-J

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC(=O)NC/C=C/C3=CN(C(=O)NC3=O)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)N2

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCC(=O)NCC=CC3=CN(C(=O)NC3=O)C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)N2

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of Biotin-16-UTP?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Biotin-16-UTP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (Biotin-16-uridine-5'-triphosphate), a biotinylated derivative of UTP (uridine-5'-triphosphate). It is a crucial reagent for the non-radioactive labeling of RNA, enabling various molecular biology applications.

Chemical Structure and Properties

This compound is a uridine triphosphate analog that contains a biotin molecule attached to the C5 position of the uracil ring via a 16-atom spacer arm.[1] This spacer arm minimizes steric hindrance between the biotin and the UTP, allowing for efficient enzymatic incorporation into RNA transcripts by RNA polymerases.[2][3] The biotin moiety serves as a high-affinity tag for subsequent detection with streptavidin conjugates.

Below is a diagram representing the key components of the this compound molecule.

G Simplified Structure of this compound Biotin Biotin Spacer 16-Atom Spacer Arm Biotin->Spacer Uracil Uracil Spacer->Uracil Ribose Ribose Uracil->Ribose N-Glycosidic Bond Triphosphate Triphosphate Group Ribose->Triphosphate Phosphoester Bond

Caption: Simplified block diagram of this compound structure.

Quantitative Data

The physicochemical properties of this compound are summarized in the table below. Data is presented for both the free acid form and the more commonly supplied tetralithium salt.

PropertyValue (Free Acid)Value (Tetralithium Salt)Reference(s)
Chemical Formula C₃₂H₅₂N₇O₁₉P₃SC₃₂H₄₈N₇O₁₉P₃SLi₄[4][5]
Molecular Weight 963.78 g/mol 987.5 g/mol
Exact Mass 963.23 g/mol -
Purity (HPLC) ≥ 95%-
Spectroscopic Properties λmax 240/289 nm (Tris-HCl pH 7.5)-
ε 10.7/7.1 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5)-

Experimental Protocols: In Vitro RNA Labeling

This compound is a primary substrate for various RNA polymerases, including T7, SP6, and T3 polymerases. It replaces UTP in in vitro transcription reactions to produce biotinylated RNA probes.

Objective: To synthesize biotin-labeled RNA from a linearized DNA template containing an appropriate RNA polymerase promoter (e.g., T7, SP6, or T3).

Materials:

  • Linearized template DNA (1 µg)

  • This compound

  • 10x Transcription Buffer

  • ATP, GTP, CTP solution

  • RNA Polymerase (T7, SP6, or T3)

  • RNase Inhibitor

  • Nuclease-free water

  • 0.2 M EDTA (pH 8.0) for reaction termination

Procedure:

  • Reaction Setup: On ice, combine the following reagents in a nuclease-free microcentrifuge tube:

    • Linearized template DNA (1 µg)

    • 10x Biotin/NTP mixture (containing ATP, GTP, CTP, and this compound)

    • 10x Transcription Buffer

    • RNase Inhibitor

    • Appropriate RNA Polymerase

    • Nuclease-free water to the final reaction volume.

  • Incubation: Mix the components gently and centrifuge briefly. Incubate the reaction at 37°C for 2 hours.

  • (Optional) DNA Template Removal: To remove the DNA template, add DNase I (RNase-free) and incubate for an additional 15 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0).

  • Probe Storage: The labeled RNA probe can be used immediately or stored in aliquots at -15 to -25°C.

  • Analysis: The yield and integrity of the biotin-labeled RNA can be analyzed by agarose gel electrophoresis and quantified using a spot assay with streptavidin-based detection.

Experimental Workflow Visualization

The following diagram illustrates the workflow for generating biotinylated RNA probes via in vitro transcription.

G cluster_0 In Vitro Transcription cluster_1 Downstream Application Template Linearized DNA Template (with T7/SP6/T3 promoter) Reagents Add: - RNA Polymerase - ATP, CTP, GTP - this compound - RNase Inhibitor Template->Reagents Incubation Incubate at 37°C for 2 hours Reagents->Incubation DNase_Treat Optional: DNase I Treatment (15 min at 37°C) Incubation->DNase_Treat Stop Stop Reaction (Add EDTA) DNase_Treat->Stop Labeled_RNA Biotinylated RNA Probe Stop->Labeled_RNA Detection Detection with Streptavidin Conjugate Labeled_RNA->Detection Application Applications: - Northern Blot - Microarray Hybridization Detection->Application

Caption: Workflow for in vitro transcription labeling with this compound.

Applications

Biotin-labeled RNA probes generated using this compound are versatile tools for a variety of molecular biology techniques, including:

  • Northern Blotting : For the detection and analysis of specific RNA sequences.

  • Microarray-based Hybridization : To measure the relative abundance of nucleic acid sequences.

  • In situ hybridization : To localize specific nucleic acid sequences within tissues or cells.

The detection of the biotinylated probe is typically achieved through high-affinity binding to streptavidin or avidin, which can be conjugated to fluorescent dyes or enzymes (e.g., horseradish peroxidase, alkaline phosphatase) for colorimetric, chemiluminescent, or fluorescent visualization.

References

Mechanism of Biotin-16-UTP Incorporation by T7 RNA Polymerase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism by which T7 RNA polymerase incorporates Biotin-16-UTP for the synthesis of biotinylated RNA probes. Biotin labeling is a cornerstone technique in molecular biology, enabling the non-radioactive detection of nucleic acids in a wide array of applications, including in situ hybridization, Northern blotting, and microarray analysis.[1][2] Understanding the enzymatic process and optimizing reaction parameters are critical for generating high-quality, efficiently labeled probes.

The Core Mechanism: T7 RNA Polymerase and Transcription

T7 RNA polymerase is a single-subunit DNA-dependent RNA polymerase renowned for its high specificity for the T7 promoter sequence and its processive synthesis of RNA.[3][4] The transcription process, like that of other RNA polymerases, occurs in three main phases:

  • Initiation: The polymerase binds specifically to the double-stranded T7 promoter sequence on a DNA template. This binding induces local melting of the DNA duplex, forming a transcription bubble and exposing the template strand. The enzyme then catalyzes the formation of the first phosphodiester bond, typically between two GTPs. This phase can be associated with the production of short, "abortive" transcripts before the polymerase successfully transitions to the elongation phase.

  • Elongation: Following promoter clearance, the polymerase moves processively along the DNA template, unwinding the downstream DNA and synthesizing a complementary RNA strand. Within the enzyme's active site, incoming ribonucleoside triphosphates (NTPs) are selected based on Watson-Crick base pairing with the template strand. The 3'-hydroxyl group of the growing RNA chain attacks the alpha-phosphate of the incoming NTP, forming a new phosphodiester bond and releasing pyrophosphate (PPi).

  • Termination: Elongation proceeds until the polymerase encounters a specific termination signal in the DNA template or reaches the end of a linearized template, at which point the polymerase, the DNA template, and the newly synthesized RNA transcript dissociate.

The structure of T7 RNA polymerase features a deep cleft that accommodates the DNA template and a catalytic active site containing two essential magnesium ions that facilitate the phosphoryl transfer reaction. A significant conformational change occurs as the polymerase transitions from the initiation to the elongation complex, creating a stable structure that completely encloses the RNA-DNA hybrid and provides an exit channel for the nascent RNA transcript.

Incorporation of a Modified Substrate: this compound

This compound is a uridine triphosphate analog modified with a biotin molecule attached via a 16-atom linker arm. T7 RNA polymerase exhibits a notable tolerance for modified nucleotides, allowing it to efficiently recognize and incorporate this compound as a substitute for its natural counterpart, UTP, during the elongation phase.

The incorporation process follows the standard mechanism of elongation. When the polymerase encounters an adenine (A) on the DNA template strand, it recruits this compound from the reaction mixture into its active site. The long 16-atom spacer is crucial as it minimizes steric hindrance between the bulky biotin molecule and the active site of the polymerase, allowing for efficient catalysis. The polymerase then forms a phosphodiester bond, integrating the biotinylated uridine monophosphate into the growing RNA chain. This process occurs randomly at UTP positions, resulting in an RNA probe interspersed with biotin labels.

Quantitative Data for Optimal Biotin Labeling

The efficiency of this compound incorporation and the overall yield of labeled RNA are highly dependent on reaction conditions. The following tables summarize key quantitative parameters derived from standard protocols.

Table 1: Recommended Reagent Concentrations for In Vitro Transcription
ComponentRecommended Final ConcentrationNotes
ATP, CTP, GTP1 mM each (standard) or 2.5 mM each (optimized)Higher concentrations may improve yield for some templates.
UTP0.65 mM (standard) or 0.2 mM (optimized)The concentration is reduced to accommodate the biotinylated analog.
This compound0.35 mM (standard) or 0.1 mM (optimized)This creates a this compound to UTP ratio of approximately 1:2 or 1:3.
Linearized DNA Template0.5 µg - 1 µg per 20 µL reactionTemplate quality is critical for high yield.
10x Transcription Buffer1xTypically contains Tris-HCl, MgCl₂, spermidine, and NaCl.
DTT10 mMIncluded in some commercial buffers to maintain a reducing environment.
T7 RNA Polymerase MixVendor-specific amountOften includes an RNase inhibitor.
Table 2: Reaction Parameters and Expected Yield
ParameterValueNotes
This compound:UTP Molar Ratio 1:2 to 1:3 (e.g., 0.35 mM this compound to 0.65 mM UTP)A 35% substitution of UTP with this compound generally provides an optimal balance between labeling efficiency and reaction yield. Individual optimization may be required.
Incubation Temperature 37°CStandard temperature for T7 RNA polymerase activity. Lowering to 30°C may increase full-length transcripts for difficult templates, while 42°C may help with GC-rich templates.
Incubation Time 30 minutes to 4 hoursA 2-hour incubation is common. Longer times (up to 16 hours for short transcripts) may increase yield.
Expected RNA Yield ~10 µg RNA per 1 µg DNA templateYield is highly dependent on template quality, purity, length, and sequence.

Experimental Protocols

The following section details a generalized protocol for producing biotinylated RNA probes, synthesized from common methodologies.

DNA Template Preparation

High-quality, purified DNA template is essential for a successful transcription reaction.

  • Template Type : Use either a linearized plasmid containing a T7 promoter upstream of the target sequence or a PCR product generated with a T7 promoter sequence appended to the 5' end of the forward primer.

  • Linearization : If using a plasmid, linearize it completely with a restriction enzyme that generates blunt or 5'-overhangs.

  • Purification : Purify the linearized plasmid or PCR product to remove proteins, salts, and unincorporated dNTPs. Phenol/chloroform extraction followed by ethanol precipitation or the use of silica-membrane-based purification columns is recommended.

  • Quantification : Accurately determine the DNA concentration. The final reaction should contain 0.5-1 µg of template DNA.

In Vitro Transcription Reaction Setup

Assemble the reaction at room temperature in nuclease-free tubes to prevent RNA degradation.

  • Thaw all components on ice, except for the reaction buffer and DTT which can be thawed at room temperature.

  • Gently vortex and briefly centrifuge all components before pipetting.

  • Assemble the reaction in the following order in a 20 µL final volume:

ComponentVolume for 20 µL Reaction
RNase-free Waterto 20 µL
10x T7 Reaction Buffer2 µL
100 mM DTT2 µL (if required)
10 mM ATP, CTP, GTP Mix2 µL (for 1 mM final each)
10 mM UTP1.3 µL (for 0.65 mM final)
10 mM this compound0.7 µL (for 0.35 mM final)
DNA Template (0.5 µg/µL)2 µL (for 1 µg)
T7 RNA Polymerase Mix2 µL
  • Mix the components thoroughly by gentle pipetting or flicking the tube, then centrifuge briefly to collect the contents.

Incubation and Termination
  • Incubate the reaction at 37°C for 2 hours. For some templates or applications, this time can be optimized from 30 minutes to 4 hours.

  • (Optional) To remove the DNA template, add 1 µL of RNase-free DNase I and incubate for an additional 15 minutes at 37°C.

  • Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0).

Purification of Biotinylated RNA

Purification is necessary to remove the enzyme, unincorporated nucleotides, and salts.

  • Spin Column Purification : Use a commercial RNA cleanup kit with silica-based columns appropriate for the expected RNA size. This is an efficient method for removing all reaction components.

  • Ethanol Precipitation : Alternatively, perform a standard ethanol precipitation. Add 1/10th volume of 3 M sodium acetate (pH 5.2) and 2.5-3 volumes of 100% ethanol. Incubate at -20°C or -80°C to precipitate the RNA, then centrifuge to pellet. Wash the pellet with 70% ethanol, air dry, and resuspend in RNase-free water.

Analysis of Labeled RNA
  • Gel Electrophoresis : Analyze a small aliquot of the purified RNA on a denaturing agarose or polyacrylamide gel to verify the transcript's size and integrity.

  • Yield Estimation : The yield of labeled RNA can be estimated using a spot blot assay, comparing the signal intensity to a known standard of biotinylated nucleic acid after detection with a streptavidin-conjugate.

Mandatory Visualizations

The following diagrams illustrate the key processes and relationships in this compound incorporation by T7 RNA polymerase.

experimental_workflow cluster_prep Template Preparation cluster_transcription In Vitro Transcription cluster_post Post-Reaction template_source Plasmid or PCR Product linearize Linearize & Purify DNA Template template_source->linearize setup Assemble Reaction: - T7 Polymerase - NTPs - this compound linearize->setup incubate Incubate at 37°C (2 hours) setup->incubate dnase Optional: DNase I Treatment incubate->dnase purify Purify RNA (Spin Column or Precipitation) dnase->purify analyze Analyze RNA: - Gel Electrophoresis - Quantify Yield purify->analyze product Purified Biotinylated RNA analyze->product

Caption: Experimental workflow for biotinylated RNA probe synthesis.

enzymatic_mechanism cluster_polymerase T7 RNA Polymerase Active Site active_site template DNA Template Strand ...T-C-A-G-T... rna Nascent RNA 5'-...A-G-U biotin_utp This compound incorporation_label Phosphodiester Bond Formation (releases PPi) incoming_label Incoming Substrate product Elongated RNA 5'-...A-G-U-Biotin-U incorporation_label->product Incorporation elongation_label Translocation

Caption: Schematic of this compound incorporation into nascent RNA.

logical_relationship cluster_substrates Substrates promoter T7 Promoter template Linear DNA Template promoter->template guides binding of polymerase T7 RNA Polymerase template->polymerase is transcribed by product Biotinylated RNA Transcript polymerase->product synthesizes ntps ATP, CTP, GTP ntps->polymerase provides biotin_utp This compound biotin_utp->polymerase provides

Caption: Logical relationship of components in the transcription reaction.

References

A Comprehensive Technical Guide to Biotin-11-UTP: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Biotin-11-UTP (Biotin-11-uridine-5'-triphosphate), a critical reagent for non-radioactive labeling of RNA. This document details its physicochemical properties, outlines its primary applications in molecular biology, and provides detailed experimental protocols for its use. The guide is intended to be a valuable resource for researchers utilizing biotinylated probes for nucleic acid detection and analysis.

Core Properties of Biotin-11-UTP

Biotin-11-UTP is a modified uridine triphosphate where a biotin molecule is attached to the C5 position of the uracil base via an 11-atom spacer arm.[1][2][3][4] This linker minimizes steric hindrance, allowing for efficient recognition and incorporation by RNA polymerases and subsequent detection by avidin or streptavidin conjugates.[1]

Physicochemical Data

The following table summarizes the key quantitative data for Biotin-11-UTP. Note that the molecular weight and formula can vary depending on whether it is the free acid or a salt form (e.g., sodium or lithium salt).

PropertyValue (Free Acid)Value (Sodium Salt)Value (Lithium Salt)References
Molecular Formula C28H45N6O18P3SC28H42N6Na3O18P3SC28H43N6Li3O18P3S
Molecular Weight ( g/mol ) 878.67944.62894.48
Exact Mass ( g/mol ) 878.17--
Purity (HPLC) ≥ 95%--
Concentration (typical) 10 mM - 80 mM1 mM-
pH (in Tris-HCl) 7.5 ±0.5--
Storage Temperature -20°C-20°C-20°C
Spectroscopic Properties
PropertyValueReference
λmax 289 nm
Molar Extinction Coefficient (ε) 7.1 L mmol⁻¹ cm⁻¹

Applications in Research and Development

Biotin-11-UTP is a versatile tool for a variety of molecular biology applications that require the detection of specific RNA sequences. Its primary use is in the enzymatic synthesis of biotin-labeled RNA probes. These probes can then be used in:

  • Microarray Analysis: For genome-wide gene expression profiling.

  • Northern Blotting: To detect and quantify specific RNA molecules in a complex sample.

  • In Situ Hybridization (ISH): To visualize the localization of specific RNA sequences within cells and tissues.

  • RNase Protection Assays (RPA): To quantify and map RNA transcripts.

The use of biotinylated probes offers a safe and convenient alternative to radioactive labeling, with the added benefits of probe stability and versatile detection methods.

Experimental Protocols

This section provides detailed methodologies for the key applications of Biotin-11-UTP.

In Vitro Transcription for Biotinylated RNA Probe Synthesis

This protocol describes the synthesis of a biotin-labeled RNA probe using T7, SP6, or T3 RNA polymerase.

Materials:

  • Linearized template DNA (0.5 - 1 µg) containing the appropriate promoter (T7, SP6, or T3)

  • Biotin-11-UTP (10 mM solution)

  • ATP, CTP, GTP (10 mM solutions)

  • UTP (10 mM solution)

  • 10x Transcription Buffer

  • T7, SP6, or T3 RNA Polymerase

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Thaw all reagents on ice.

  • Assemble the following reaction mixture in a nuclease-free microcentrifuge tube at room temperature in the order listed:

    Reagent Volume (for a 20 µL reaction) Final Concentration
    Nuclease-free water to 20 µL -
    10x Transcription Buffer 2 µL 1x
    10 mM ATP 2 µL 1 mM
    10 mM CTP 2 µL 1 mM
    10 mM GTP 2 µL 1 mM
    10 mM UTP 1.3 µL 0.65 mM
    10 mM Biotin-11-UTP 0.7 µL 0.35 mM
    Linearized Template DNA X µL (0.5 - 1 µg) 25-50 ng/µL
    RNase Inhibitor 1 µL -

    | RNA Polymerase (T7, SP6, or T3) | 2 µL | - |

  • Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate the reaction at 37°C for 2 hours. For some templates, the incubation time can be extended to 4 hours to increase the yield.

  • (Optional) To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

  • Stop the reaction by adding 2 µL of 0.5 M EDTA, pH 8.0.

  • Purify the biotinylated RNA probe using a spin column or by ethanol precipitation.

  • Quantify the synthesized RNA using a spectrophotometer or a fluorescence-based assay. The yield is typically around 10 µg of labeled RNA from 1 µg of template DNA.

Detection of Biotinylated Probes in Hybridization Assays

This protocol provides a general workflow for the detection of biotinylated probes after hybridization to a membrane (e.g., Northern blot) or in situ.

Materials:

  • Membrane or slide with hybridized biotinylated probe

  • Blocking Buffer

  • Wash Buffers (e.g., SSC with SDS)

  • Streptavidin-enzyme conjugate (e.g., Streptavidin-HRP or Streptavidin-AP)

  • Chemiluminescent or chromogenic substrate for the chosen enzyme

Procedure:

  • Washing: After hybridization, wash the membrane or slide with appropriate wash buffers to remove the unbound probe. The stringency of the washes (temperature and salt concentration) should be optimized for the specific application.

  • Blocking: Incubate the membrane or slide in a blocking buffer for 30-60 minutes at room temperature with gentle agitation. This step minimizes non-specific binding of the detection reagents.

  • Streptavidin Conjugate Incubation: Dilute the streptavidin-enzyme conjugate in the blocking buffer according to the manufacturer's instructions. Incubate the membrane or slide in this solution for 30-60 minutes at room temperature with gentle agitation.

  • Washing: Wash the membrane or slide several times with a wash buffer to remove the unbound streptavidin conjugate.

  • Detection: Incubate the membrane or slide with the appropriate chemiluminescent or chromogenic substrate as recommended by the manufacturer.

  • Signal Visualization: Detect the signal using X-ray film, a CCD camera-based imager, or a scanner, depending on the substrate used.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and logical relationships described in this guide.

experimental_workflow cluster_synthesis Probe Synthesis cluster_application Application Template DNA Template DNA In Vitro Transcription In Vitro Transcription Template DNA->In Vitro Transcription Biotinylated RNA Probe Biotinylated RNA Probe In Vitro Transcription->Biotinylated RNA Probe Biotin-11-UTP Biotin-11-UTP Biotin-11-UTP->In Vitro Transcription Hybridization Hybridization Biotinylated RNA Probe->Hybridization Used in Microarray Microarray Hybridization->Microarray Northern Blot Northern Blot Hybridization->Northern Blot In Situ Hybridization In Situ Hybridization Hybridization->In Situ Hybridization

Caption: Workflow for the synthesis and application of Biotin-11-UTP labeled RNA probes.

detection_pathway Biotinylated Probe Biotinylated Probe Hybridized Complex Hybridized Complex Biotinylated Probe->Hybridized Complex Target RNA Target RNA Target RNA->Hybridized Complex Binding Binding Hybridized Complex->Binding Streptavidin-Enzyme Conjugate Streptavidin-Enzyme Conjugate Streptavidin-Enzyme Conjugate->Binding Signal Generation Signal Generation Binding->Signal Generation Substrate Substrate Substrate->Signal Generation Detectable Signal Detectable Signal Signal Generation->Detectable Signal

Caption: Signal detection pathway for biotinylated probes in hybridization assays.

This guide provides a foundational understanding of Biotin-11-UTP and its application in modern molecular biology. For specific experimental optimizations, it is recommended to consult the manufacturer's instructions for the reagents and kits being used.

References

Biotin-16-UTP Substrate Specificity for SP6 RNA Polymerase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Biotin-16-UTP as a substrate for SP6 RNA polymerase in in vitro transcription. It details the substrate's specificity, incorporation efficiency, and provides detailed experimental protocols for the synthesis of biotinylated RNA probes. This document is intended to be a valuable resource for researchers in molecular biology, drug development, and diagnostics who utilize non-radioactively labeled nucleic acids.

Introduction

SP6 RNA polymerase is a DNA-dependent RNA polymerase that exhibits high specificity for its cognate promoter sequence. This characteristic makes it a widely used tool for the in vitro synthesis of RNA transcripts from DNA templates. The incorporation of modified nucleotides, such as this compound, during in vitro transcription allows for the production of non-radioactively labeled RNA probes. These probes are essential for a variety of applications, including Northern and Southern blotting, in situ hybridization, and affinity purification of RNA-binding proteins.

This compound is a uridine triphosphate analog that contains a biotin molecule linked to the C5 position of the uracil base via a 16-atom spacer arm. This long spacer arm minimizes steric hindrance, allowing for efficient recognition and incorporation by RNA polymerases and subsequent detection by avidin or streptavidin conjugates.

Substrate Specificity and Incorporation Efficiency

The efficiency of incorporation allows for the control of the labeling density by adjusting the molar ratio of this compound to unmodified UTP in the transcription reaction. This enables researchers to optimize the balance between labeling efficiency and the potential for steric hindrance caused by the incorporated biotin molecules, which could affect downstream hybridization performance.

It has been noted that SP6 RNA polymerase, like other phage RNA polymerases, can have different error rates compared to T7 RNA polymerase, although this has been more extensively studied for other modified nucleotides. Researchers aiming for high-fidelity transcription should consider the potential for misincorporation, although for many hybridization-based applications, this is not a primary concern.

Data Presentation: In Vitro Transcription Reaction Parameters

The following tables summarize the recommended reaction conditions for the synthesis of biotinylated RNA using SP6 RNA polymerase. These are starting points and may require optimization depending on the specific template and application.

Table 1: Standard In Vitro Transcription Reaction Setup

ComponentFinal Concentration
Linearized DNA Template0.5 - 1 µg
10x Transcription Buffer1x
ATP, GTP, CTP0.5 - 1 mM each
UTP0.25 - 0.65 mM
This compound0.1 - 0.35 mM
SP6 RNA Polymerase20 - 40 units
RNase Inhibitor20 - 40 units
Nuclease-free Waterto final volume (e.g., 20 µL)

Table 2: Recommended Ratios of this compound to UTP

Desired Labeling DensityThis compound:UTP Ratio
High1:2 to 1:3
Medium1:4 to 1:5
Low1:10 or lower

Note: Higher ratios of this compound may lead to decreased overall RNA yield.

Experimental Protocols

This section provides a detailed methodology for the synthesis and purification of biotinylated RNA probes using SP6 RNA polymerase.

Preparation of DNA Template
  • Linearization of Plasmid DNA: The DNA template containing the SP6 promoter and the sequence of interest should be linearized by restriction digestion at the 3' end of the insert. This ensures the generation of run-off transcripts of a defined length.

  • Purification of Linearized DNA: Following digestion, the linearized DNA must be purified to remove restriction enzymes and buffer components. This can be achieved by phenol:chloroform extraction followed by ethanol precipitation or by using a commercial DNA purification kit. The purity and concentration of the DNA should be verified by UV spectrophotometry and agarose gel electrophoresis.

In Vitro Transcription Reaction
  • Thaw all reaction components on ice.

  • Assemble the reaction at room temperature in the following order to prevent precipitation of the DNA template by spermidine in the transcription buffer:

    • Nuclease-free Water

    • 10x Transcription Buffer

    • ATP, GTP, CTP, UTP, and this compound

    • Linearized DNA Template (0.5 - 1 µg)

    • RNase Inhibitor (e.g., 20 units)

    • SP6 RNA Polymerase (e.g., 20 units)

  • Mix the components gently by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube.

  • Incubate the reaction at 37-40°C for 2 hours. For shorter transcripts (<300 nucleotides), the incubation time can be extended to 4-16 hours to increase the yield.

(Optional) DNase Treatment

To remove the DNA template, which can interfere with some downstream applications, add 1-2 units of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.

Purification of Biotinylated RNA

Several methods can be used to purify the newly synthesized biotinylated RNA:

  • Ethanol Precipitation: This is a standard method for concentrating and purifying RNA. Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 30 minutes and then centrifuge at high speed to pellet the RNA. Wash the pellet with 70% ethanol and resuspend in nuclease-free water.

  • Spin Column Chromatography: Commercially available RNA purification columns are a rapid and efficient way to remove unincorporated nucleotides, proteins, and salts. Follow the manufacturer's protocol for optimal results.

  • Gel Purification: For applications requiring highly pure, full-length transcripts, the RNA can be purified by denaturing polyacrylamide gel electrophoresis (PAGE).

Assessment of Yield and Labeling Efficiency
  • Yield: The concentration of the purified RNA can be determined by measuring the absorbance at 260 nm (A_260) using a spectrophotometer. An A_260 of 1.0 corresponds to approximately 40 µg/mL of single-stranded RNA. A typical reaction with 1 µg of template DNA can yield 10-20 µg of RNA.

  • Purity: The purity of the RNA can be assessed by the A_260/A_280 ratio, which should be approximately 2.0 for pure RNA. The integrity of the transcript can be visualized by agarose or polyacrylamide gel electrophoresis.

  • Labeling Efficiency: The incorporation of biotin can be confirmed by various methods, including:

    • Dot Blot: Spot serial dilutions of the biotinylated RNA onto a nylon or nitrocellulose membrane, followed by detection with a streptavidin-enzyme conjugate (e.g., streptavidin-HRP or streptavidin-AP) and a colorimetric or chemiluminescent substrate.

    • Gel Shift Assay: The biotinylated RNA will migrate slower on a gel compared to its unlabeled counterpart when complexed with streptavidin.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of biotinylated RNA using SP6 RNA polymerase.

experimental_workflow cluster_template_prep DNA Template Preparation cluster_ivt In Vitro Transcription cluster_purification_qc Purification & Quality Control cluster_output Final Product plasmid Plasmid DNA with SP6 Promoter linearize Linearization (Restriction Digest) plasmid->linearize purify_dna Purification of Linearized DNA linearize->purify_dna ivt_mix Assemble Reaction: - Linearized DNA - SP6 RNA Polymerase - NTPs (ATP, GTP, CTP) - UTP & this compound - RNase Inhibitor purify_dna->ivt_mix incubation Incubate at 37-40°C ivt_mix->incubation dnase_treat Optional: DNase Treatment incubation->dnase_treat purify_rna RNA Purification (Precipitation or Column) dnase_treat->purify_rna quantify Quantification (A260) purify_rna->quantify quality_check Integrity Check (Gel Electrophoresis) purify_rna->quality_check labeling_check Labeling Confirmation (Dot Blot) purify_rna->labeling_check final_product Biotinylated RNA Probe labeling_check->final_product

Caption: Experimental workflow for biotinylated RNA synthesis.

Logical Relationship of Reaction Components

The following diagram illustrates the logical relationship between the key components of the in vitro transcription reaction for producing biotinylated RNA.

reaction_components cluster_core_machinery Core Transcriptional Machinery cluster_building_blocks RNA Building Blocks cluster_output Reaction Output sp6 SP6 RNA Polymerase biotin_rna Biotinylated RNA Transcript sp6->biotin_rna synthesizes template Linearized DNA Template (with SP6 Promoter) template->sp6 provides sequence ntps ATP, GTP, CTP ntps->sp6 incorporated by utp UTP utp->sp6 incorporated by biotin_utp This compound biotin_utp->sp6 incorporated by

Caption: Key components for biotinylated RNA synthesis.

Conclusion

This compound is a reliable and efficient substrate for SP6 RNA polymerase, enabling the robust synthesis of biotinylated RNA probes for a multitude of molecular biology applications. By carefully controlling the ratio of this compound to UTP, researchers can tailor the labeling density of the resulting transcripts to suit their specific experimental needs. The protocols outlined in this guide provide a solid foundation for the successful production and purification of high-quality biotinylated RNA. While direct kinetic comparisons with unmodified UTP are not extensively documented, the widespread use and commercial availability of reagents for this application underscore its effectiveness and reproducibility in the research community.

References

A Technical Guide to Non-Radioactive RNA Labeling Using Biotin-16-UTP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the principles and protocols for the non-radioactive labeling of RNA using Biotin-16-UTP. This method offers a safe and effective alternative to radioactive labeling for various molecular biology applications, including in situ hybridization, Northern blotting, and RNA pull-down assays.

Core Principle: Enzymatic Incorporation of a Biotinylated Nucleotide

The fundamental principle of this technique lies in the enzymatic synthesis of RNA in the presence of a modified uridine triphosphate (UTP) nucleotide. This compound is a UTP analog that has a biotin molecule attached to the C5 position of the uridine base via a 16-atom linker.[1][2][3] This linker is crucial as it minimizes steric hindrance, allowing for efficient recognition and incorporation by RNA polymerases while ensuring the biotin moiety is accessible for subsequent detection.[2]

During an in vitro transcription reaction, RNA polymerase (such as T7, SP6, or T3) utilizes a linearized DNA template containing the corresponding promoter to synthesize a complementary RNA strand.[4] In the reaction mixture, this compound is provided along with the other three standard ribonucleotides (ATP, GTP, and CTP). The RNA polymerase incorporates this compound in place of the natural UTP at multiple positions along the newly synthesized RNA molecule, resulting in a randomly biotin-labeled RNA probe.

The resulting biotinylated RNA can then be detected with high specificity and sensitivity using molecules that have a strong affinity for biotin, most commonly streptavidin or avidin, which are conjugated to a reporter molecule such as an enzyme or a fluorophore. The strong, non-covalent interaction between biotin and streptavidin (with a dissociation constant, Kd, of approximately 10⁻¹⁵ M) forms the basis for the robust detection in downstream applications.

Key Experimental Workflow

The overall process of generating and utilizing biotin-labeled RNA probes can be broken down into three main stages: in vitro transcription and labeling, purification of the labeled RNA, and downstream application and detection.

experimental_workflow cluster_0 In Vitro Transcription & Labeling cluster_1 Purification cluster_2 Downstream Application & Detection A Linearized DNA Template (with T7, SP6, or T3 promoter) F Incubation (37°C, 2 hours) A->F B RNA Polymerase (T7, SP6, or T3) B->F C Ribonucleotides (ATP, GTP, CTP) C->F D This compound D->F E Transcription Buffer E->F G DNase Treatment (Optional) F->G Biotinylated RNA H RNA Purification (e.g., Spin Column) G->H I Hybridization (e.g., Northern Blot, ISH) H->I Purified Biotinylated RNA Probe J Streptavidin-Enzyme Conjugate (e.g., HRP, AP) I->J K Substrate Addition J->K L Signal Detection (Chemiluminescence/Colorimetric) K->L

Caption: Overall experimental workflow for biotin-RNA labeling and detection.

Detailed Experimental Protocols

In Vitro Transcription and Biotin Labeling of RNA

This protocol is adapted from standard methodologies for generating biotinylated RNA probes.

Materials:

  • Linearized template DNA (0.5-1.0 µg) with a T7, SP6, or T3 promoter

  • Nuclease-free water

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM spermidine)

  • Ribonucleotide mix (10 mM each of ATP, GTP, CTP)

  • UTP solution (10 mM)

  • This compound solution (10 mM)

  • RNA Polymerase (T7, SP6, or T3)

  • RNase Inhibitor

Procedure:

  • Thaw all components at room temperature, except for the RNA polymerase and RNase inhibitor, which should be kept on ice.

  • In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed:

ComponentVolume (µL)Final Concentration
Nuclease-free waterUp to 20 µL-
10x Transcription Buffer2.01x
10 mM ATP2.01 mM
10 mM GTP2.01 mM
10 mM CTP2.01 mM
10 mM UTP1.30.65 mM
10 mM this compound0.70.35 mM
Linearized Template DNAX µL (0.5-1 µg)25-50 ng/µL
RNase Inhibitor1.020 units
RNA Polymerase2.040 units
Total Volume 20 µL
  • Mix the components gently by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube.

  • Incubate the reaction at 37°C for 2 hours. For some templates, extending the incubation time to 4 hours may increase the yield.

  • (Optional) To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

Purification of Biotinylated RNA

Purification is necessary to remove unincorporated nucleotides, proteins (RNA polymerase and DNase), and salts that may interfere with downstream applications.

Materials:

  • RNA spin column purification kit

  • Nuclease-free water

Procedure:

  • Follow the manufacturer's protocol for the chosen RNA spin column purification kit. These kits typically involve binding the RNA to a silica membrane, washing away contaminants, and eluting the purified RNA in nuclease-free water.

  • Quantify the yield and purity of the biotinylated RNA using a spectrophotometer. The concentration can be determined by measuring the absorbance at 260 nm. The A260/A280 ratio should be ~2.0 for pure RNA.

Expected Yield: Under standard conditions, approximately 10 µg of biotin-labeled RNA can be synthesized from 1 µg of template DNA.

Detection of Biotinylated RNA Probes

The following is a generalized protocol for detecting biotinylated probes in a membrane-based hybridization assay (e.g., Northern blot).

Materials:

  • Membrane with immobilized target RNA

  • Blocking buffer

  • Wash buffers

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • Chemiluminescent substrate

Procedure:

  • Following hybridization of the biotinylated probe to the target RNA on the membrane and post-hybridization washes, incubate the membrane in a blocking buffer for 1 hour at room temperature to prevent non-specific binding of the detection reagents.

  • Dilute the Streptavidin-HRP conjugate in blocking buffer (a common dilution is 1:5000).

  • Incubate the membrane in the diluted Streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.

  • Wash the membrane several times with a suitable wash buffer (e.g., TBST) to remove unbound conjugate.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate. This enzymatic reaction will generate a light signal.

  • Detect the signal using X-ray film or a chemiluminescence imager.

Signaling Pathways and Molecular Interactions

The core of the labeling and detection process involves specific molecular interactions. The enzymatic incorporation of this compound into the nascent RNA strand is followed by the high-affinity binding of a streptavidin-enzyme conjugate.

molecular_interactions cluster_labeling Labeling Reaction cluster_detection Detection DNA DNA Template RNAP RNA Polymerase DNA->RNAP RNA Biotinylated RNA Probe RNAP->RNA Incorporation NTPs ATP, GTP, CTP NTPs->RNAP BiotinUTP This compound BiotinUTP->RNAP Target Target RNA RNA->Target Hybridization Strep Streptavidin-HRP Conjugate Target->Strep Biotin-Streptavidin Binding Substrate Chemiluminescent Substrate Strep->Substrate Enzymatic Reaction Signal Light Signal Substrate->Signal

Caption: Molecular interactions in biotin labeling and chemiluminescent detection.

Quantitative Data Summary

The efficiency of labeling and the sensitivity of detection are critical parameters for the success of experiments using biotinylated probes.

ParameterTypical Value/RangeReference
This compound Substitution 35%
Expected RNA Yield ~10 µg per 1 µg of template DNA
Probe Stability At least 1 year at -20°C
Streptavidin-HRP Dilution 1:2000 to 1:5000
Detection Sensitivity (Dot Blot) As low as 0.1 pg

Applications

Biotin-labeled RNA probes are versatile tools used in a wide range of molecular biology applications:

  • In Situ Hybridization (ISH): For the localization of specific mRNA transcripts within cells and tissues.

  • Northern Blotting: To detect and quantify specific RNA molecules in a complex sample.

  • Microarray Analysis: As probes for gene expression profiling.

  • RNA Pull-Down Assays: To identify and study RNA-binding proteins.

  • Electrophoretic Mobility Shift Assays (EMSA): As a non-radioactive alternative to study RNA-protein interactions.

This guide provides a comprehensive overview of the principles and methodologies associated with non-radioactive RNA labeling using this compound. By offering a robust, sensitive, and safe alternative to radiolabeling, this technique has become an indispensable tool for researchers in various fields of life science.

References

An In-depth Technical Guide to the Stability and Storage of Biotin-16-UTP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical factors influencing the stability of Biotin-16-UTP (Biotin-16-uridine-5'-triphosphate) and outlines best practices for its storage and handling. Adherence to these guidelines is essential to ensure the integrity and performance of this reagent in sensitive molecular biology applications.

Introduction to this compound

This compound is a modified uridine triphosphate used for the non-radioactive labeling of RNA. It contains a biotin molecule linked to the C5 position of the uridine base via a 16-atom spacer arm. This labeled nucleotide can be enzymatically incorporated into RNA transcripts by various RNA polymerases, such as T7, SP6, and T3.[1][2][3] The resulting biotinylated RNA can be detected with high sensitivity using streptavidin-based conjugates in a multitude of applications, including in situ hybridization, microarray analysis, and affinity purification.[4] The stability of this compound is paramount for achieving reliable and reproducible experimental outcomes.

Factors Influencing Stability

The chemical integrity of this compound is susceptible to several factors, primarily temperature, pH, and enzymatic activity. Degradation typically occurs via hydrolysis of the triphosphate chain.

2.1. Temperature:

Temperature is the most critical factor in maintaining the long-term stability of this compound.

  • Long-Term Storage: For long-term storage, this compound should be kept frozen at -20°C or below.[1] Many suppliers recommend a storage temperature range of -15°C to -25°C. Under these conditions, the product is expected to remain stable for at least one year. One supplier notes that a decomposition of approximately 5% may occur within 6 months when stored at -15 to -25°C.

  • Short-Term Storage & Shipping: While shipped on dry or gel packs, short-term exposure to ambient temperatures (up to one week) is generally considered acceptable. However, for optimal stability, the product should be transferred to a -20°C freezer immediately upon receipt.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be strictly avoided as they can accelerate the degradation of the triphosphate chain. It is highly recommended to aliquot the stock solution into smaller, single-use volumes upon first use.

2.2. pH and Chemical Environment:

The triphosphate moiety of this compound is prone to hydrolysis, a process influenced by pH.

  • pH: The nucleotide is most stable in a slightly alkaline buffer, typically around pH 7.5. Acidic or strongly alkaline conditions can promote hydrolysis.

  • Incompatible Materials: Contact with strong acids, alkalis, and strong oxidizing/reducing agents should be avoided as they can lead to chemical degradation.

2.3. Enzymatic Degradation:

Contamination with nucleases, particularly RNases and phosphatases, poses a significant threat.

  • RNase Contamination: It is crucial to maintain an RNase-free environment when handling this compound and the resulting labeled RNA. This includes using RNase-free water, reagents, pipette tips, and tubes.

  • General Precautions: Always wear gloves and use dedicated equipment to prevent contamination.

Quantitative Stability and Storage Data

The following tables summarize the recommended storage conditions and known stability parameters for this compound based on manufacturer data sheets and related literature.

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationaleSource(s)
Long-Term Storage Temp. -15°C to -25°C (or below)Minimizes hydrolysis of the triphosphate chain.
Shipping Condition Shipped on dry ice or gel packsMaintains integrity during transit.
Solution Buffer Typically supplied in Tris-HCl, pH 7.5Provides a stable pH environment.
Freeze-Thaw Cycles Avoid; aliquot into single-use volumesPrevents degradation from repeated temperature shifts.
Light Exposure Store protected from lightGeneral precaution for fluorescently-labeled or modified nucleotides.

Table 2: Stability Profile of this compound

ConditionDurationExpected StabilitySource(s)
Storage at -15 to -25°C 12 monthsWithin specification range (≥85% purity)
Storage at -15 to -25°C 6 months~5% decomposition may occur
Short-term ambient temp. Up to 1 week (cumulative)Considered acceptable

Experimental Protocols

While specific, detailed stability-indicating assays for this compound are not commonly published, a standard approach to assess the purity and degradation of nucleotide analogs involves High-Performance Liquid Chromatography (HPLC) .

General Protocol for Purity Assessment by Anion-Exchange HPLC:

  • System Preparation: Use an anion-exchange HPLC column suitable for nucleotide separation. Equilibrate the column with a low-salt mobile phase (e.g., 20 mM Tris-HCl, pH 8.0).

  • Sample Preparation: Dilute the this compound sample to an appropriate concentration (e.g., 10-100 µM) in the low-salt mobile phase.

  • Injection and Elution: Inject the sample onto the column. Elute the bound nucleotides using a linear gradient of a high-salt mobile phase (e.g., 20 mM Tris-HCl, 1 M LiCl, pH 8.0).

  • Detection: Monitor the column effluent using a UV detector at a wavelength of 260 nm (for the uracil base).

  • Data Analysis: The purity is determined by calculating the area of the this compound peak relative to the total area of all peaks (including degradation products like UDP, UMP, and free biotin). A peak corresponding to pure this compound should be the major species. The identity of the peak can be confirmed by mass spectrometry (MS).

Visualized Workflows and Pathways

Diagram 1: Recommended Handling Workflow for this compound

G receive Receive Product (Shipped on Dry/Gel Ice) store Immediate Long-Term Storage (-20°C Freezer) receive->store Upon Arrival aliquot First Use: Thaw on Ice & Aliquot store->aliquot First Experiment store_ali Store Aliquots (-20°C Freezer) aliquot->store_ali Avoid Freeze-Thaw retrieve Retrieve Single Aliquot (Thaw on Ice) store_ali->retrieve Subsequent Use use Use in RNase-Free Experiment (e.g., IVT) retrieve->use discard Discard Unused Portion of Aliquot use->discard G UTP This compound (Triphosphate) h1 Hydrolysis 1 UTP->h1 UDP Biotin-16-UDP (Diphosphate) h2 Hydrolysis 2 UDP->h2 UMP Biotin-16-UMP (Monophosphate) Pi Inorganic Phosphate (Pi) PPi Inorganic Pyrophosphate (PPi) h1->UDP h1->Pi h2->UMP h2->Pi

References

The Integration of Biotin-16-UTP in In Vitro Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and applications of Biotin-16-UTP in in vitro transcription. This compound is a modified uridine triphosphate that enables the synthesis of biotin-labeled RNA probes, which are instrumental in a wide array of molecular biology applications. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data on the incorporation of this compound, serving as a valuable resource for researchers in life sciences.

Core Principles of this compound in In Vitro Transcription

This compound is an analog of uridine triphosphate (UTP) where a biotin molecule is attached to the C5 position of the uridine base via a 16-atom linker. This modification allows for the enzymatic incorporation of the biotinylated nucleotide into a nascent RNA strand during in vitro transcription. The process is catalyzed by bacteriophage RNA polymerases, most commonly T7, SP6, or T3 RNA polymerase.

The key to the functionality of this compound lies in its structure. The long 16-atom spacer arm between the uridine and the biotin moiety minimizes steric hindrance, allowing the RNA polymerase to efficiently recognize and incorporate the modified nucleotide. This efficient incorporation is crucial for producing highly biotinylated RNA probes. Once incorporated, the biotin serves as a high-affinity tag for subsequent detection or purification steps, primarily through its strong and specific interaction with streptavidin or avidin proteins.

The random incorporation of this compound in place of UTP results in an RNA molecule labeled at multiple positions along its length. The density of biotin labeling can be controlled by adjusting the molar ratio of this compound to unlabeled UTP in the transcription reaction. This allows for the optimization of labeling for different downstream applications.

Data Presentation: Incorporation and Yield

The efficiency of this compound incorporation and the overall yield of biotinylated RNA are critical parameters for the success of downstream experiments. While T7 RNA polymerase does not show significant discrimination between natural UTP and this compound, the ratio of the two nucleotides can be optimized for a balance between labeling efficiency and transcript yield.[1]

ParameterObservation/ValueNotes
Incorporation Efficiency With equimolar concentrations of Biotin-4-UTP and UTP, approximately 56% of potential uridine sites were occupied by the biotinylated analog (70 out of 125 possible sites).[1]This study used Biotin-4-UTP, but the principle of incorporation is similar for this compound. The data indicates that the polymerase can readily use the modified nucleotide.
Recommended this compound:UTP Ratio A 1:2 or 1:3 molar ratio is often recommended for a good balance between labeling and yield.Higher ratios can potentially decrease the overall yield of the transcription reaction.
Typical RNA Yield A standard in vitro transcription reaction can yield up to 10 µg of biotinylated RNA from 1 µg of DNA template.Yields can vary depending on the template, promoter efficiency, and reaction conditions.
Binding Efficiency to Streptavidin RNA transcripts with as few as 10 incorporated biotinylated residues per 486 nucleotides can still exhibit over 90% binding efficiency to streptavidin affinity columns.[1]This demonstrates the high sensitivity of the biotin-streptavidin interaction.

Experimental Protocols

In Vitro Transcription with this compound

This protocol provides a general guideline for the synthesis of biotinylated RNA probes using T7 RNA polymerase.

Materials:

  • Linearized template DNA containing a T7 promoter (0.5-1.0 µg)

  • Nuclease-free water

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • 10 mM ATP solution

  • 10 mM CTP solution

  • 10 mM GTP solution

  • 10 mM UTP solution

  • 10 mM this compound solution

  • T7 RNA Polymerase (20-40 units)

  • RNase Inhibitor (40 units)

  • DNase I (RNase-free)

  • 0.5 M EDTA

Procedure:

  • Reaction Assembly: In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed.

ComponentVolume (for a 20 µL reaction)Final Concentration
Nuclease-free waterto 20 µL-
10x Transcription Buffer2 µL1x
10 mM ATP2 µL1 mM
10 mM CTP2 µL1 mM
10 mM GTP2 µL1 mM
10 mM UTP1.3 µL0.65 mM
10 mM this compound0.7 µL0.35 mM
Linearized DNA TemplateX µL (0.5-1.0 µg)25-50 ng/µL
RNase Inhibitor1 µL2 U/µL
T7 RNA Polymerase1 µL1-2 U/µL
  • Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube. Incubate the reaction at 37°C for 2 hours. For shorter transcripts, the incubation time can be extended.

  • Template Removal (Optional but Recommended): Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

  • Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • Purification of Biotinylated RNA: Purify the biotinylated RNA using a suitable method such as spin column chromatography or phenol-chloroform extraction followed by ethanol precipitation.

  • Quantification and Quality Control: Determine the concentration of the purified RNA by measuring the absorbance at 260 nm. The quality of the transcript can be assessed by running an aliquot on a denaturing agarose gel.

Affinity Purification of RNA-Protein Complexes using Biotinylated RNA

This protocol outlines the general steps for using a biotinylated RNA probe to isolate interacting proteins from a cell lysate.

Materials:

  • Biotinylated RNA probe (from the protocol above)

  • Cell lysate

  • Streptavidin-coated magnetic beads

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl₂, 0.5% Triton X-100, supplemented with protease and RNase inhibitors)

  • Wash buffer (Binding buffer with a lower concentration of detergent or higher salt concentration)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

Procedure:

  • Bead Preparation: Resuspend the streptavidin-coated magnetic beads and wash them twice with binding buffer.

  • RNA Immobilization: Add the biotinylated RNA probe to the washed beads and incubate at room temperature with gentle rotation to allow the RNA to bind to the beads.

  • Blocking: Wash the RNA-bound beads with binding buffer to remove any unbound RNA. Block any remaining biotin-binding sites on the beads by incubating with a blocking agent like biotin or biocytin.

  • Binding of RNA-Protein Complexes: Add the cell lysate to the RNA-bound beads and incubate at 4°C with gentle rotation to allow for the formation of RNA-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads multiple times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the RNA by resuspending the beads in elution buffer and heating.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by western blotting or mass spectrometry to identify the RNA-interacting proteins.

Visualizations

In_Vitro_Transcription_Workflow In Vitro Transcription with this compound Workflow cluster_0 Reaction Setup cluster_1 Transcription & Processing cluster_2 Product DNA_Template Linearized DNA Template (with T7 Promoter) Reaction_Mix Assemble Reaction Mix DNA_Template->Reaction_Mix NTPs NTPs (ATP, CTP, GTP) NTPs->Reaction_Mix Biotin_UTP This compound & UTP Biotin_UTP->Reaction_Mix Enzymes T7 RNA Polymerase & RNase Inhibitor Enzymes->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Transcription DNase_Treatment DNase I Treatment (Template Removal) Incubation->DNase_Treatment Purification Purification (e.g., Spin Column) DNase_Treatment->Purification Biotinylated_RNA Biotinylated RNA Probe Purification->Biotinylated_RNA

Caption: Workflow for in vitro transcription using this compound.

Affinity_Purification_Workflow Affinity Purification of RNA-Protein Complexes cluster_0 Probe & Lysate Preparation cluster_1 Binding & Washing cluster_2 Elution & Analysis Biotin_RNA Biotinylated RNA Probe Immobilization Immobilize RNA on Beads Biotin_RNA->Immobilization Streptavidin_Beads Streptavidin-coated Magnetic Beads Streptavidin_Beads->Immobilization Cell_Lysate Cell Lysate (Containing Proteins) Binding Incubate with Cell Lysate Cell_Lysate->Binding Immobilization->Binding Washing Wash to Remove Non-specific Proteins Binding->Washing Elution Elute Bound Proteins Washing->Elution Analysis Analyze Proteins (SDS-PAGE, Western Blot, Mass Spectrometry) Elution->Analysis

Caption: Workflow for affinity purification of RNA-protein complexes.

References

In-Depth Technical Guide: Spectroscopic Properties and Applications of Biotin-16-UTP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Biotin-16-UTP, a critical reagent in molecular biology and drug development for the non-radioactive labeling of RNA. This document details its absorbance characteristics, clarifies its fluorescence properties, and provides detailed experimental protocols for its use in generating and detecting biotinylated RNA probes.

Core Spectroscopic Properties of this compound

This compound is a uridine triphosphate analog that contains a biotin molecule attached to the C5 position of the uracil base via a 16-atom spacer arm. This modification allows for its enzymatic incorporation into RNA transcripts by RNA polymerases. While the uridine component provides its characteristic ultraviolet (UV) absorbance, the biotin moiety itself is not fluorescent. Therefore, the detection of biotinylated probes relies on the high-affinity interaction between biotin and fluorescently-conjugated avidin or streptavidin.

The key quantitative spectroscopic data for this compound are summarized in the table below.

PropertyValueConditions
Maximum Absorbance (λmax) 240 nm and 289 nmTris-HCl buffer, pH 7.5[1]
Molar Extinction Coefficient (ε) 10,700 L·mol⁻¹·cm⁻¹ (at 240 nm)Tris-HCl buffer, pH 7.5[1]
7,100 L·mol⁻¹·cm⁻¹ (at 289 nm)Tris-HCl buffer, pH 7.5[1]
Fluorescence Emission Not intrinsically fluorescent-
Quantum Yield Not applicable-
Fluorescence Lifetime Not applicable-

Experimental Protocols

The primary application of this compound is the generation of biotin-labeled RNA probes for various hybridization techniques, such as Northern blotting, Southern blotting (of DNA targets), in situ hybridization, and microarray analysis. The following protocols outline the key experimental procedures.

In Vitro Transcription for Biotinylated RNA Probe Synthesis

This protocol describes the synthesis of a biotin-labeled RNA probe using T7, SP6, or T3 RNA polymerase.

Materials:

  • Linearized template DNA (1 µg) containing the appropriate RNA polymerase promoter (T7, SP6, or T3)

  • This compound (10 mM solution)

  • ATP, CTP, GTP (10 mM each)

  • UTP (10 mM)

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM spermidine)

  • RNA Polymerase (T7, SP6, or T3)

  • RNase Inhibitor

  • Nuclease-free water

  • 0.5 M EDTA, pH 8.0

Procedure:

  • Thaw all reagents on ice. Keep enzymes and RNase inhibitor on ice.

  • In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed. The ratio of this compound to UTP can be adjusted to control the labeling density. A common starting ratio is 1:3 (this compound:UTP).

ReagentVolume (for a 20 µL reaction)Final Concentration
Nuclease-free waterto 20 µL-
10x Transcription Buffer2 µL1x
100 mM DTT1 µL5 mM
ATP, CTP, GTP mix (10 mM each)2 µL1 mM each
UTP (10 mM)0.5 µL0.25 mM
This compound (10 mM)1.5 µL0.75 mM
Linearized Template DNA (1 µg/µL)1 µL50 ng/µL
RNase Inhibitor (40 U/µL)1 µL2 U/µL
RNA Polymerase (20 U/µL)1 µL1 U/µL
  • Mix the components gently by pipetting up and down, and then centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate the reaction at 37°C for 2 hours.

  • (Optional) To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Stop the reaction by adding 2 µL of 0.5 M EDTA, pH 8.0.

  • The biotinylated RNA probe is now ready for purification or can be used directly in hybridization experiments.

Fluorescent Detection of Biotinylated RNA Probes

This protocol outlines the general steps for detecting a biotinylated RNA probe after hybridization to a target nucleic acid (e.g., on a membrane or in a cell).

Materials:

  • Hybridized sample with the biotinylated probe

  • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Fluorescently labeled streptavidin (e.g., Streptavidin-FITC, Streptavidin-Cy3) diluted in blocking buffer

  • Mounting medium (for microscopy) or imaging system (for blots)

Procedure:

  • After the post-hybridization washes, incubate the sample in blocking buffer for 1 hour at room temperature to reduce non-specific binding.

  • Remove the blocking buffer and add the diluted fluorescently labeled streptavidin solution.

  • Incubate for 1 hour at room temperature, protected from light.

  • Wash the sample three times with wash buffer for 5 minutes each, protected from light.

  • The sample is now ready for visualization. For microscopy, mount the sample with an appropriate mounting medium. For blots, proceed with the imaging system.

Visualizations

The following diagrams illustrate the key processes involving this compound.

experimental_workflow cluster_synthesis Probe Synthesis cluster_detection Detection template_dna Linearized Template DNA polymerase RNA Polymerase (T7, SP6, or T3) template_dna->polymerase ntps ATP, CTP, GTP, UTP, this compound ntps->polymerase biotin_rna Biotinylated RNA Probe polymerase->biotin_rna In Vitro Transcription hybridization Hybridization biotin_rna->hybridization target Target Nucleic Acid (mRNA, etc.) target->hybridization signal Fluorescent Signal hybridization->signal streptavidin Fluorescent Streptavidin streptavidin->hybridization

Caption: Experimental workflow for RNA labeling with this compound and subsequent fluorescent detection.

logical_relationship Biotin16UTP This compound Incorporation Enzymatic Incorporation into RNA Biotin16UTP->Incorporation BiotinylatedRNA Biotinylated RNA Probe Incorporation->BiotinylatedRNA Binding High-Affinity Binding BiotinylatedRNA->Binding Detection Signal Detection Binding->Detection StrepAvidin Fluorescently Labeled Streptavidin/Avidin StrepAvidin->Binding

Caption: Logical relationship for the indirect detection of this compound labeled probes.

References

The Synthesis and Application of Biotinylated UTP Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, development, and application of biotinylated UTP analogs, essential tools in molecular biology and drug development. We will delve into the core principles of their synthesis, enzymatic incorporation into nucleic acids, and their use in a variety of detection and purification techniques. This guide provides detailed experimental protocols and quantitative data to assist researchers in effectively utilizing these powerful molecular probes.

Discovery and Core Concepts

The pioneering work in the early 1980s demonstrated the synthesis of biotinylated analogs of dUTP and UTP. These initial studies established that a biotin molecule could be covalently attached to the C-5 position of the pyrimidine ring through a linker arm, most commonly an allylamine linker, without significantly hindering its ability to act as a substrate for various DNA and RNA polymerases. This discovery opened the door to non-radioactive labeling of nucleic acids, revolutionizing many molecular biology techniques.

The core principle behind the utility of biotinylated UTP analogs lies in the high-affinity and specific interaction between biotin (Vitamin H) and the protein avidin or its bacterial analog, streptavidin. This interaction, one of the strongest non-covalent bonds known in nature, allows for the sensitive detection and efficient purification of biotin-labeled nucleic acids.

Development of Biotinylated UTP Analogs

Since their initial synthesis, a variety of biotinylated UTP and dUTP analogs have been developed, each with specific characteristics tailored for different applications. The primary variations among these analogs are the length and chemical nature of the linker arm connecting the biotin to the uridine base.

  • Linker Arm Length: The length of the linker arm is a critical factor influencing the efficiency of incorporation by polymerases and the subsequent interaction with avidin or streptavidin. Longer linkers, such as those in Biotin-11-UTP and Biotin-16-UTP (indicating 11 and 16 atom spacers, respectively), tend to reduce steric hindrance, thereby improving both enzymatic incorporation and the accessibility of the biotin moiety for detection.

  • Cleavable Linkers: For applications requiring the release of the labeled nucleic acid after capture, analogs with cleavable linkers have been developed. A notable example is Bio-12-SS-dUTP, which contains a disulfide bond within its linker arm. This bond can be cleaved by reducing agents like dithiothreitol (DTT), allowing for the gentle elution of the captured molecule.

Quantitative Data on Incorporation and Detection

The efficiency of enzymatic incorporation and the sensitivity of detection are key parameters for the successful application of biotinylated UTP analogs. The following tables summarize available quantitative data.

AnalogPolymeraseSubstitution Ratio (Analog:NTP)Incorporation EfficiencyReference
This compoundT7 RNA Polymerase35% this compound : 65% UTPOptimal balance between reaction and labeling efficiency--INVALID-LINK--
Bio-4-UTPT7 RNA Polymerase1:170 out of 125 possible UTP sites occupied[1]
Biotinylated dUTPTaq DNA Polymerase50% Biotin-16-dUTP : 50% dTTPRecommended for PCR and Nick Translation--INVALID-LINK--
Biotinylated dUTPKOD Polymerase1:15-fold lower incorporation than unlabeled dUTP
dUTPNeq DNA PolymeraseN/A74.9% relative to dTTP
dUTPTaq DNA PolymeraseN/A71.3% relative to dTTP
dUTPPfu DNA PolymeraseN/A9.4% relative to dTTP
dUTPVent DNA PolymeraseN/A15.1% relative to dTTP
dUTPKOD DNA PolymeraseN/A12.3% relative to dTTP
Labeled ProbeDetection MethodSensitivityReference
Biotinylated dATP/dCTP labeled DNAStreptavidin-alkaline phosphatase conjugate0.25 pg of DNA[2]
Biotin-4-UMP labeled RNA (486 nt)Streptavidin-cellulose affinity column>90% binding with as few as 10 biotinylated residues[1]

Experimental Protocols

Detailed methodologies for common applications of biotinylated UTP analogs are provided below.

In Vitro Transcription with this compound

This protocol is adapted from a commercially available kit and is suitable for generating randomly biotinylated RNA probes.

Materials:

  • Linearized template DNA (0.5-1 µg) containing a T7 promoter

  • HighYield T7 RNA Labeling Polymerase Mix

  • 10x HighYield T7 Reaction Buffer

  • 100 mM ATP, CTP, GTP solutions

  • 100 mM UTP solution

  • 10 mM this compound solution

  • 100 mM DTT

  • Nuclease-free water

Procedure:

  • Thaw all components on ice.

  • Prepare a 10 mM working solution of UTP by diluting the 100 mM stock 1:10 with nuclease-free water.

  • Assemble the reaction at room temperature in the following order in a nuclease-free microcentrifuge tube:

ComponentVolume for 20 µl reactionFinal Concentration
Nuclease-free waterto 20 µl
10x HighYield T7 Reaction Buffer2 µl1x
100 mM DTT2 µl10 mM
10 mM ATP, CTP, GTP mix2 µl1 mM each
10 mM UTP1.3 µl0.65 mM
10 mM this compound0.7 µl0.35 mM
Template DNA (0.5-1 µg)X µl
HighYield T7 RNA Labeling Polymerase Mix2 µl
  • Mix gently by pipetting and centrifuge briefly.

  • Incubate at 37°C for 30 minutes to 2 hours. Longer incubation times may increase the yield for some templates.

  • To stop the reaction, add 2 µl of 0.5 M EDTA.

  • Purify the biotinylated RNA probe using standard methods such as ethanol precipitation or spin column chromatography to remove unincorporated nucleotides.

Nick Translation with Biotinylated dUTP

This protocol describes the labeling of DNA probes by nick translation.

Materials:

  • DNA template (1 µg)

  • 10x Nick Translation Buffer (0.5 M Tris-HCl pH 7.5, 0.1 M MgSO4, 1 mM DTT)

  • dNTP mix (0.5 mM dATP, 0.5 mM dCTP, 0.5 mM dGTP)

  • Biotin-16-dUTP (0.5 mM)

  • DNase I (diluted 1:1000 from a 1 mg/ml stock)

  • DNA Polymerase I

  • 0.5 M EDTA, pH 8.0

  • Nuclease-free water

Procedure:

  • In a microcentrifuge tube, combine the following on ice:

ComponentVolume for 50 µl reaction
Nuclease-free waterto 50 µl
10x Nick Translation Buffer5 µl
dNTP mix5 µl
Biotin-16-dUTP5 µl
DNA template (1 µg)X µl
DNase I (freshly diluted)5 µl
DNA Polymerase I (10 U/µl)1 µl
  • Mix gently and centrifuge briefly.

  • Incubate the reaction at 15°C for 1-2 hours. The incubation time can be adjusted to optimize the probe size, which should ideally be between 200 and 500 base pairs.

  • Stop the reaction by adding 5 µl of 0.5 M EDTA.

  • Heat the reaction to 65°C for 10 minutes to inactivate the enzymes.

  • Purify the biotinylated DNA probe to remove unincorporated nucleotides.

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways involving biotinylated UTP analogs.

Experimental Workflow for RNA Affinity Purification of RNA-Protein Complexes

This workflow outlines the steps involved in using in vitro transcribed biotinylated RNA to identify interacting proteins from a cell lysate.

RNA_Affinity_Purification cluster_prep Probe Preparation cluster_binding Binding and Capture cluster_analysis Analysis ivt In Vitro Transcription with Biotin-UTP purify_rna Purify Biotinylated RNA Probe ivt->purify_rna incubate Incubate Biotinylated RNA with Cell Lysate purify_rna->incubate lysate Prepare Cell Lysate lysate->incubate beads Add Streptavidin- coated Beads incubate->beads capture Capture RNA-Protein Complexes beads->capture wash Wash Beads to Remove Non-specific Binders capture->wash elute Elute Bound Proteins wash->elute ms Mass Spectrometry (LC-MS/MS) elute->ms wb Western Blot elute->wb

Caption: Workflow for identifying RNA-protein interactions using biotinylated RNA affinity purification.

Elucidation of the HOTAIR-YBX1 Signaling Axis

This diagram illustrates how the interaction between the long non-coding RNA HOTAIR and the protein YBX1, discovered using techniques involving biotinylated probes, leads to the activation of downstream signaling pathways implicated in cancer.[3][4]

HOTAIR_YBX1_Pathway cluster_interaction RNA-Protein Interaction cluster_translocation Cellular Relocalization cluster_signaling Downstream Signaling Activation HOTAIR lncRNA HOTAIR YBX1_cyto YBX1 (cytoplasm) HOTAIR->YBX1_cyto Binds to YBX1_nuc YBX1 (nucleus) YBX1_cyto->YBX1_nuc Promotes Nuclear Translocation PI3K_Akt PI3K/Akt Pathway YBX1_nuc->PI3K_Akt Stimulates ERK_RSK ERK/RSK Pathway YBX1_nuc->ERK_RSK Stimulates Proliferation Cell Proliferation PI3K_Akt->Proliferation ERK_RSK->Proliferation

Caption: Signaling cascade initiated by the HOTAIR-YBX1 interaction.

Conclusion

Biotinylated UTP analogs remain indispensable tools in molecular biology, offering a safe and sensitive alternative to radioactive labeling. The continuous development of new analogs with improved features, such as longer and cleavable linkers, has expanded their utility in a wide range of applications, from the detection of specific nucleic acid sequences to the elucidation of complex cellular pathways. The detailed protocols and data presented in this guide aim to empower researchers to effectively harness the potential of these versatile molecular probes in their scientific endeavors.

References

Methodological & Application

Protocol for In Vitro Transcription with Biotin-16-UTP: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of biotin-labeled RNA probes using in vitro transcription with Biotin-16-UTP. This method is a cornerstone for various molecular biology applications, including non-radioactive nucleic acid hybridization assays, RNA-protein interaction studies, and microarray analyses.

Introduction

In vitro transcription is a powerful technique to synthesize RNA molecules of any sequence from a DNA template. The incorporation of modified nucleotides, such as this compound, during this process allows for the generation of labeled RNA probes. Biotin, a small vitamin, has an exceptionally high affinity for streptavidin, enabling sensitive and specific detection or purification of the labeled RNA. This compound contains a 16-atom linker between the biotin molecule and the uridine base, which minimizes steric hindrance and ensures efficient recognition by RNA polymerases and subsequent binding by streptavidin.

Biotinylated RNA probes are versatile tools in molecular biology. They are commonly used in:

  • Northern and Southern Blotting: For the detection of specific RNA or DNA sequences.

  • In Situ Hybridization: To visualize the localization of specific RNA transcripts within cells and tissues.

  • RNA Pull-Down Assays: To identify and isolate RNA-binding proteins.[1][2]

  • Electrophoretic Mobility Shift Assays (EMSA): To study RNA-protein interactions.

  • Microarray Analysis: For gene expression profiling.[3]

This protocol details the necessary reagents, reaction conditions, and purification steps for successful in vitro transcription with this compound.

Experimental Workflow

The overall workflow for generating biotinylated RNA probes via in vitro transcription involves several key stages, from template preparation to the final purification of the labeled RNA.

experimental_workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_cleanup Post-Transcription Cleanup cluster_qc Quality Control Template_DNA Template DNA (Plasmid or PCR Product) Linearization Linearization (for Plasmids) Template_DNA->Linearization Purification_DNA Template Purification Linearization->Purification_DNA Reaction_Setup Reaction Setup (NTPs, this compound, Polymerase) Purification_DNA->Reaction_Setup Incubation Incubation (37°C) Reaction_Setup->Incubation DNase_Treatment DNase I Treatment (Template Removal) Incubation->DNase_Treatment RNA_Purification RNA Purification (Spin Column or Precipitation) DNase_Treatment->RNA_Purification Quantification Quantification (Spectrophotometry) RNA_Purification->Quantification Integrity_Check Integrity Check (Gel Electrophoresis) Quantification->Integrity_Check Downstream_Applications Downstream Applications (Hybridization, Pull-down, etc.) Integrity_Check->Downstream_Applications

Figure 1. Experimental workflow for in vitro transcription with this compound.

Materials and Reagents

Reagents to be Supplied by the User:
  • Linearized plasmid DNA or PCR product containing a T7, SP6, or T3 promoter (0.5-1 µg)[4][5]

  • Nuclease-free water

  • RNase-free microcentrifuge tubes

  • Pipette tips with aerosol barriers

Recommended Kit Components (or individual reagents):
  • T7, SP6, or T3 RNA Polymerase

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl, pH 8.0, 60 mM MgCl2, 100 mM DTT, 20 mM spermidine)

  • ATP, CTP, GTP solutions (100 mM stocks)

  • UTP solution (100 mM stock)

  • This compound solution (10 mM stock)

  • RNase Inhibitor

  • DNase I (RNase-free)

Experimental Protocols

Template Preparation

The quality and purity of the DNA template are critical for a successful in vitro transcription reaction.

  • Plasmid DNA: The plasmid should be linearized by a restriction enzyme that cuts downstream of the insert to be transcribed. The use of restriction enzymes that generate 5' overhangs or blunt ends is recommended; 3' overhangs should be avoided. Following digestion, the linearized template DNA should be purified by phenol/chloroform extraction and ethanol precipitation or by using a DNA purification kit.

  • PCR Products: PCR fragments can also serve as templates, provided they contain a complete T7, SP6, or T3 promoter sequence upstream of the target sequence. It is advisable to purify the PCR product by gel electrophoresis to ensure the correct fragment is used.

In Vitro Transcription Reaction Setup

The following protocol is optimized for a 20 µL reaction volume and is based on a standard reaction yielding approximately 10 µg of biotin-labeled RNA from 1 µg of a 1 kb template. The ratio of this compound to UTP can be adjusted depending on the desired labeling efficiency. A common starting point is a 1:3 or 1:2 molar ratio of this compound to UTP. Some protocols suggest that a 35% substitution of UTP with this compound provides a good balance between reaction and labeling efficiency.

Table 1: Standard In Vitro Transcription Reaction Setup

ComponentVolume (µL)Final Concentration
Nuclease-free WaterUp to 20 µL-
10x Transcription Buffer21x
100 mM DTT210 mM
RNase Inhibitor120-40 units
10 mM ATP Solution21 mM
10 mM CTP Solution21 mM
10 mM GTP Solution21 mM
10 mM UTP Solution1.30.65 mM
10 mM this compound0.70.35 mM
Linearized Template DNA (0.5 µg/µL)21 µg
T7/SP6/T3 RNA Polymerase220-40 units
Total Volume 20

Procedure:

  • Thaw all components at room temperature, except for the RNA polymerase and RNase inhibitor, which should be kept on ice.

  • Gently vortex and briefly centrifuge all components before use.

  • In a nuclease-free microcentrifuge tube, combine the nuclease-free water, 10x transcription buffer, DTT, and RNase inhibitor.

  • Add the ATP, CTP, GTP, UTP, and this compound solutions.

  • Add the template DNA.

  • Gently mix the contents by pipetting up and down, and then briefly centrifuge.

  • Add the RNA polymerase to the reaction mixture. Mix gently and centrifuge briefly.

  • Incubate the reaction at 37°C for 2 hours. For shorter transcripts (<300 nt), the incubation time can be extended to 4-16 hours.

Post-Transcription Cleanup

a. DNase I Treatment (Optional but Recommended)

To remove the DNA template, it is advisable to treat the reaction with RNase-free DNase I. This step is crucial if the labeled RNA will be used in applications where the presence of DNA could interfere.

  • Add 1 µL of RNase-free DNase I (1 U/µL) to the 20 µL transcription reaction.

  • Incubate at 37°C for 15 minutes.

b. Purification of Biotinylated RNA

Purification is necessary to remove the unincorporated nucleotides, proteins (polymerase and DNase), and salts.

  • Spin Column Purification: This is a rapid and efficient method. Use a commercially available RNA cleanup kit and follow the manufacturer's instructions.

  • Phenol/Chloroform Extraction and Ethanol Precipitation: This is a classic method for RNA purification.

    • Adjust the reaction volume to 100 µL with nuclease-free water.

    • Add 100 µL of phenol:chloroform:isoamyl alcohol (25:24:1). Vortex and centrifuge at >12,000 x g for 5 minutes.

    • Transfer the upper aqueous phase to a new tube.

    • Add 2.5 volumes of 100% ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2).

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at >12,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, wash the pellet with 70% ethanol, and air-dry the pellet.

    • Resuspend the RNA in an appropriate volume of nuclease-free water.

Quality Control of Biotinylated RNA

a. Quantification

Determine the concentration of the purified RNA by measuring the absorbance at 260 nm (A260) using a spectrophotometer. An A260 of 1.0 corresponds to approximately 40 µg/mL of single-stranded RNA. The A260/A280 ratio should be between 1.8 and 2.1 for pure RNA.

b. Integrity and Labeling Efficiency

The integrity and yield of the transcribed RNA can be assessed by agarose gel electrophoresis.

  • Run a small aliquot of the purified RNA on a 1-1.5% denaturing or non-denaturing agarose gel.

  • Stain the gel with ethidium bromide or another nucleic acid stain.

  • A sharp, distinct band corresponding to the expected size of the transcript should be visible. The RNA band should be more intense than the template DNA band (if DNase treatment was not performed).

The efficiency of biotin incorporation can be further confirmed by a dot blot assay followed by detection with streptavidin conjugated to an enzyme (e.g., HRP or AP).

Quantitative Data Summary

The yield of in vitro transcribed RNA can vary depending on the template, promoter, and reaction conditions.

Table 2: Expected Yield and Labeling Efficiency

ParameterTypical ValueNotes
RNA Yield per 1 µg Template DNA~10 µgFor a standard 20 µL reaction with a ~1 kb template.
This compound Incorporation RateApprox. 1 per 20-25 nucleotidesWith a 1:3 ratio of this compound to UTP.

Troubleshooting

Table 3: Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or No RNA Yield Inactive polymeraseUse fresh enzyme.
Poor quality template DNAPurify the template DNA. Ensure the promoter sequence is intact.
Presence of RNase contaminationUse RNase-free reagents and consumables. Add RNase inhibitor.
Incorrect nucleotide concentrationsCheck the concentrations of your NTP stocks.
RNA Transcript of Incorrect Size Incomplete transcriptionOptimize incubation time and temperature.
Template degradationEnsure the template is intact before the reaction.
Linearization with an incorrect enzymeVerify the restriction map of your plasmid.
Smearing on Agarose Gel RNA degradationHandle RNA carefully to avoid RNase contamination.
Template DNA contaminationPerform DNase I treatment.

Conclusion

This protocol provides a robust and reproducible method for the synthesis of biotinylated RNA probes. The resulting probes are suitable for a wide range of applications in molecular biology research and diagnostics. By carefully following the steps outlined and paying attention to the quality of the reagents and template, researchers can consistently generate high-quality labeled RNA for their specific experimental needs.

References

Application Notes and Protocols for Biotin-16-UTP in Fluorescent In Situ Hybridization (FISH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Biotin-16-UTP for the labeling of RNA probes and their subsequent application in fluorescent in situ hybridization (FISH). This document outlines the principles of the technique, detailed experimental protocols, and data presentation to facilitate the successful implementation of FISH in your research.

Introduction to this compound in FISH

Fluorescent in situ hybridization (FISH) is a powerful molecular cytogenetic technique that allows for the visualization of specific nucleic acid sequences within the cellular context.[1][2] The use of biotin-labeled probes offers a versatile and sensitive method for indirect FISH. This compound is an analog of uridine triphosphate that contains a biotin molecule attached via a 16-atom spacer arm.[3] This extended linker minimizes steric hindrance, allowing for efficient incorporation into RNA probes by in vitro transcription and subsequent detection by fluorophore-conjugated streptavidin or avidin.[3][4] The high affinity between biotin and streptavidin provides the basis for robust and specific detection of the target sequence.

Signal amplification strategies, such as tyramide signal amplification (TSA), can be employed to further enhance the sensitivity of FISH, enabling the detection of low-abundance RNA targets. This makes this compound-based FISH a valuable tool for a wide range of applications, including gene expression analysis, viral diagnostics, and cancer research.

Experimental Protocols

RNA Probe Labeling with this compound via In Vitro Transcription

This protocol describes the synthesis of biotinylated RNA probes from a DNA template containing a T7, SP6, or T3 RNA polymerase promoter.

Materials:

  • Linearized template DNA (1 µg)

  • This compound, 10 mM solution

  • ATP, CTP, GTP (10 mM each)

  • UTP (10 mM)

  • RNase Inhibitor

  • T7, SP6, or T3 RNA Polymerase

  • 10x Transcription Buffer

  • DNase I (RNase-free)

  • 0.5 M EDTA, pH 8.0

  • Nuclease-free water

  • Probe purification kit (e.g., spin column-based)

Procedure:

  • Assemble the in vitro transcription reaction on ice in a nuclease-free microcentrifuge tube. A typical 20 µL reaction is as follows:

    • 10x Transcription Buffer: 2 µL

    • 100 mM DTT: 2 µL

    • ATP, CTP, GTP mix (10 mM each): 2 µL

    • UTP (10 mM): 1 µL

    • This compound (10 mM): 1 µL

    • Linearized Template DNA (1 µg/µL): 1 µL

    • RNase Inhibitor: 1 µL

    • T7, SP6, or T3 RNA Polymerase: 2 µL

    • Nuclease-free water: to 20 µL

  • Mix gently and centrifuge briefly.

  • Incubate at 37°C for 2 hours.

  • To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

  • Stop the reaction by adding 2 µL of 0.5 M EDTA, pH 8.0.

  • Purify the biotinylated RNA probe using a spin column-based purification kit according to the manufacturer's instructions.

  • Elute the probe in nuclease-free water.

  • Assess the probe concentration and labeling efficiency using a spectrophotometer and a dot blot assay.

Table 1: Quantitative Parameters for RNA Probe Labeling

ParameterValueReference
Template DNA1 µg
This compound:UTP Ratio1:1 (example)N/A
Incubation Time2 hours
Incubation Temperature37°C
Expected Yield~10 µg RNA per 1 µg template
Fluorescent In Situ Hybridization (FISH) Protocol

This protocol provides a general workflow for FISH on adherent cells or tissue sections. Optimization of probe concentration, hybridization temperature, and wash stringency may be required for different sample types and probes.

Materials:

  • Slides with prepared cells or tissue sections

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Hybridization buffer (50% formamide, 2x SSC, 10% dextran sulfate)

  • Biotinylated RNA probe

  • Coverslips

  • Wash buffers (e.g., 2x SSC, 0.1x SSC)

  • Blocking solution (e.g., 3% BSA in 4x SSC)

  • Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for counterstaining

  • Antifade mounting medium

Procedure:

A. Sample Preparation:

  • Fix the samples with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash three times with PBS for 5 minutes each.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash three times with PBS for 5 minutes each.

  • Dehydrate the samples through an ethanol series (70%, 90%, 100%) for 3 minutes each and air dry.

B. Hybridization:

  • Prepare the hybridization mix containing the biotinylated probe at the desired concentration (e.g., 1-10 ng/µL) in hybridization buffer.

  • Denature the probe by heating at 75°C for 5 minutes, then immediately place on ice.

  • Apply the hybridization mix to the sample on the slide and cover with a coverslip, avoiding air bubbles.

  • Denature the sample and probe together on a heat block at 75°C for 5-10 minutes.

  • Incubate overnight at 37°C in a humidified chamber.

C. Post-Hybridization Washes:

  • Carefully remove the coverslip.

  • Wash the slides in 2x SSC at 42°C for 15 minutes.

  • Wash in 0.1x SSC at 42°C for 15 minutes.

  • Wash in 2x SSC at room temperature for 5 minutes.

D. Signal Detection:

  • Block the samples with blocking solution for 30 minutes at room temperature.

  • Incubate with fluorescently labeled streptavidin (e.g., 1-5 µg/mL in blocking solution) for 1 hour at room temperature in the dark.

  • Wash three times with 4x SSC containing 0.1% Tween 20 for 5 minutes each in the dark.

  • Counterstain the nuclei with DAPI in PBS for 5 minutes.

  • Wash briefly with PBS.

  • Mount the slides with antifade mounting medium and seal the coverslip.

E. Imaging:

  • Visualize the fluorescent signals using a fluorescence microscope with appropriate filter sets.

Table 2: Quantitative Parameters for FISH Protocol

StepParameterValue/RangeReference
Fixation4% Paraformaldehyde15 minutes
Permeabilization0.5% Triton X-10010 minutesN/A
Probe ConcentrationBiotinylated RNA Probe1-10 ng/µL
DenaturationSample and Probe75-80°C for 5-10 min
HybridizationTemperature37°C
DurationOvernight
Post-Hybridization WashesStringency0.1x - 2x SSC
Signal DetectionStreptavidin-Fluorophore1-5 µg/mL

Visualizations

Biotin_16_UTP_Labeling cluster_0 In Vitro Transcription DNA_Template Linearized DNA Template (with T7/SP6/T3 promoter) Labeled_Probe Biotinylated RNA Probe RNA_Polymerase RNA Polymerase (T7, SP6, or T3) RNA_Polymerase->Labeled_Probe NTPs NTPs (ATP, CTP, GTP) NTPs->Labeled_Probe Biotin_UTP This compound Biotin_UTP->Labeled_Probe FISH_Workflow Sample_Prep 1. Sample Preparation (Fixation, Permeabilization) Hybridization 2. Hybridization (Biotinylated Probe) Sample_Prep->Hybridization Washes 3. Post-Hybridization Washes Hybridization->Washes Detection 4. Signal Detection (Streptavidin-Fluorophore) Washes->Detection Imaging 5. Fluorescence Microscopy Detection->Imaging Signal_Detection_Pathway Target_RNA Target RNA in situ Biotin_Probe Biotinylated RNA Probe Target_RNA->Biotin_Probe Hybridization Streptavidin_Fluor Streptavidin-Fluorophore Conjugate Biotin_Probe->Streptavidin_Fluor Biotin-Streptavidin Binding Fluorescent_Signal Fluorescent Signal Streptavidin_Fluor->Fluorescent_Signal Detection

References

Application Notes: Biotin-16-UTP for Northern Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Northern blotting is a cornerstone technique in molecular biology for the detection and size characterization of specific RNA molecules within a complex sample.[1] While historically reliant on hazardous radioactive probes, non-radioactive methods have become the standard due to improved safety, probe stability, and comparable sensitivity.[2] Among these, the use of biotin-labeled probes offers a robust and sensitive alternative.[3][4] This protocol details the use of Biotin-16-UTP for the generation of biotinylated RNA probes via in vitro transcription and their subsequent application in a chemiluminescent Northern blot analysis.[5]

This compound is an analog of uridine triphosphate with a biotin molecule attached via a 16-atom linker arm. This linker facilitates the efficient incorporation of the modified nucleotide into an RNA transcript by RNA polymerases (such as T7, SP6, or T3) during in vitro transcription. The resulting biotinylated RNA probe can then be hybridized to a target RNA immobilized on a membrane. Detection is achieved through the high-affinity interaction between biotin and streptavidin, which is typically conjugated to an enzyme like horseradish peroxidase (HRP) or alkaline phosphatase (AP). The addition of a chemiluminescent substrate allows for the generation of a light signal that can be captured on X-ray film or with a digital imaging system. This method, often referred to as Chemi-Northern, is highly sensitive, capable of detecting attomole to femtogram amounts of RNA, and provides a high signal-to-noise ratio.

Principle of the Method

The this compound-based Northern blot protocol involves a series of sequential steps:

  • Biotinylated Probe Synthesis: An antisense RNA probe is synthesized in vitro using a DNA template containing a T7, SP6, or T3 promoter. During this transcription reaction, this compound is incorporated into the growing RNA chain.

  • RNA Sample Preparation and Electrophoresis: Total RNA or mRNA is extracted from the biological sample and separated by size using denaturing agarose gel electrophoresis.

  • Blotting: The size-separated RNA is transferred from the gel to a positively charged nylon membrane.

  • Hybridization: The membrane is incubated with the biotinylated RNA probe, which anneals to its complementary target RNA sequence.

  • Detection: The hybridized probe is detected by incubating the membrane with a streptavidin-HRP conjugate, followed by a chemiluminescent substrate. The resulting light emission is captured to visualize the target RNA.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the this compound Northern blot protocol.

Table 1: In Vitro Transcription Reaction for Biotinylated Probe Synthesis

ComponentRecommended Concentration/RatioPurpose
DNA Template0.5 - 1.0 µgTemplate for RNA probe synthesis.
ATP, GTP, CTP1 mM eachRibonucleotides for RNA synthesis.
UTP0.65 mMUnlabeled ribonucleotide.
This compound0.35 mMBiotin-labeled ribonucleotide for probe labeling.
This compound:UTP Ratio1:2 to 1:3 (35% substitution)Optimal balance between labeling efficiency and reaction yield.
T7/SP6/T3 RNA PolymeraseVaries by manufacturerEnzyme for catalyzing RNA synthesis.
Incubation Time30 min to 4 hoursDuration of the in vitro transcription reaction.
Incubation Temperature37°COptimal temperature for RNA polymerase activity.
Expected Yield~10 µg of labeled RNA per 1 µg of template DNAVaries depending on template length and purity.

Table 2: Detection Sensitivity and Reagent Concentrations

ParameterValue/ConcentrationNotes
Probe Concentration for Hybridization50 - 500 ng/mLOptimal concentration may need to be determined empirically.
SensitivityAttomole to femtogram levels of RNACan detect as little as 100 femtograms of nucleic acid.
Streptavidin-HRP Conjugate Dilution1:10,000 to 1:30,000Dilution factor for the enzyme conjugate.
Total RNA Loading per Lane1 - 20 µgAmount of total RNA to be loaded on the gel.
Film Exposure Time30 seconds to 10 minutesVaries based on signal intensity.

Experimental Protocols

Protocol 1: this compound RNA Probe Synthesis by In Vitro Transcription

This protocol describes the synthesis of a biotinylated RNA probe using an in vitro transcription kit.

Materials:

  • Linearized plasmid DNA or PCR product with a T7, SP6, or T3 promoter (0.5 - 1 µg)

  • HighYield T7 Biotin16 RNA Labeling Kit (or equivalent)

  • Nuclease-free water

  • Nuclease-free microcentrifuge tubes

Procedure:

  • Thaw all kit components. Keep the RNA Polymerase Mix on ice.

  • In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature in the specified order:

    • Nuclease-free water (to a final volume of 20 µL)

    • 2 µL 10x Reaction Buffer

    • 2 µL DTT (100 mM)

    • 2 µL ATP (10 mM)

    • 2 µL GTP (10 mM)

    • 2 µL CTP (10 mM)

    • 1.3 µL UTP (10 mM)

    • 0.7 µL this compound (10 mM)

    • X µL DNA template (0.5 - 1 µg)

    • 2 µL T7 RNA Labeling Polymerase Mix

  • Mix gently by pipetting and centrifuge briefly.

  • Incubate the reaction for 30 minutes to 2 hours at 37°C. For shorter transcripts (<300 nt), the incubation time can be extended up to 4-16 hours.

  • (Optional) To remove the DNA template, add DNase I and incubate for 15 minutes at 37°C.

  • Purify the biotinylated RNA probe using a spin column-based purification kit or by ethanol precipitation.

  • Quantify the probe concentration using a spectrophotometer. Biotin does not absorb in the UV spectrum.

  • Store the labeled probe in aliquots at -20°C or -80°C. Biotinylated probes are stable for long-term storage.

Protocol 2: Northern Blot Analysis

Materials:

  • Total RNA or mRNA samples

  • Denaturing agarose gel (1.5% agarose in 1x TBE with formaldehyde)

  • RNA Loading Buffer

  • Positively charged nylon membrane

  • Hybridization buffer (e.g., ULTRAhyb™-Oligo)

  • Wash buffers (low and high stringency)

  • Blocking buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • X-ray film or digital imaging system

Procedure:

A. RNA Electrophoresis and Transfer

  • Prepare a 1.5% denaturing agarose gel in 1X TBE buffer.

  • Denature RNA samples by heating at 65°C for 5 minutes in RNA loading buffer, then immediately place on ice.

  • Load the samples onto the gel and run at 100V until the dye front nears the bottom.

  • Transfer the RNA from the gel to a positively charged nylon membrane overnight using capillary transfer with 20x SSC.

  • UV cross-link the RNA to the membrane (120 mJ/cm²).

B. Hybridization

  • Pre-hybridize the membrane in hybridization buffer for at least 1 hour at 42°C in a hybridization oven.

  • Denature the biotinylated RNA probe by heating at 98°C for 5 minutes, followed by immediate chilling on ice.

  • Add the denatured probe to fresh, pre-warmed hybridization buffer (at a final concentration of 50-500 ng/mL) and add it to the membrane.

  • Hybridize overnight (6-24 hours) at 42°C with gentle agitation.

C. Washing

  • Remove the hybridization solution (can be saved and reused).

  • Wash the membrane twice with a low stringency wash buffer (e.g., 2x SSC, 0.1% SDS) for 15 minutes each at 42°C.

  • Wash the membrane twice with a high stringency wash buffer (e.g., 0.1x SSC, 0.1% SDS) for 15 minutes each at 42°C or 50°C.

D. Chemiluminescent Detection

  • Wash the membrane in a blocking buffer for 30 minutes at room temperature.

  • Incubate the membrane for 30 minutes in the blocking buffer containing streptavidin-HRP conjugate (diluted 1:10,000 to 1:30,000).

  • Wash the membrane three times for 15 minutes each in a wash buffer (e.g., 1x PBST).

  • Equilibrate the membrane in a substrate equilibration buffer for 5 minutes.

  • Incubate the membrane with the chemiluminescent working solution for 5 minutes in the dark.

  • Remove excess substrate and expose the membrane to X-ray film or a digital imaging system for 30 seconds to 10 minutes.

Diagrams

experimental_workflow cluster_probe_synthesis Probe Synthesis cluster_northern_blot Northern Blot Analysis cluster_detection_pathway Detection Pathway DNA_template DNA Template (with T7/SP6/T3 promoter) in_vitro_transcription In Vitro Transcription (with this compound) DNA_template->in_vitro_transcription purification Probe Purification in_vitro_transcription->purification biotinylated_probe Biotinylated RNA Probe purification->biotinylated_probe hybridization Hybridization biotinylated_probe->hybridization RNA_extraction RNA Extraction electrophoresis Denaturing Agarose Gel Electrophoresis RNA_extraction->electrophoresis transfer Transfer to Nylon Membrane electrophoresis->transfer transfer->hybridization washing Stringency Washes hybridization->washing detection Chemiluminescent Detection washing->detection streptavidin_HRP Streptavidin-HRP Conjugate detection->streptavidin_HRP substrate Chemiluminescent Substrate streptavidin_HRP->substrate light_signal Light Signal substrate->light_signal

Caption: Experimental workflow for Northern blot analysis using this compound.

detection_principle target_RNA Target RNA on Membrane biotin_probe Biotinylated RNA Probe target_RNA->biotin_probe Hybridization streptavidin_HRP Streptavidin-HRP biotin_probe->streptavidin_HRP Biotin-Streptavidin Binding substrate Luminol (Substrate) streptavidin_HRP->substrate Enzymatic Reaction light Light substrate->light Oxidation

Caption: Principle of chemiluminescent detection in this compound Northern blotting.

References

Application Notes and Protocols for Biotin-16-UTP RNA Pull-Down Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for performing a Biotin-16-UTP RNA pull-down assay. This technique is a powerful tool for identifying and characterizing RNA-binding proteins (RBPs), which play crucial roles in gene regulation.[1][2][3][4] By using an in vitro transcribed biotinylated RNA as bait, researchers can isolate and subsequently identify proteins that interact with a specific RNA molecule of interest from cell lysates or nuclear extracts.[1] The identification of these interacting proteins can be achieved through methods such as mass spectrometry or western blotting.

Principle of the Assay

The this compound RNA pull-down assay is based on the high-affinity interaction between biotin and streptavidin. An RNA of interest is transcribed in vitro, during which this compound is incorporated into the RNA strand. This biotinylated RNA is then incubated with a cell lysate containing a complex mixture of proteins. If a protein binds to the RNA bait, it forms an RNA-protein complex. These complexes are then captured from the lysate using streptavidin-coated beads. After a series of washes to remove non-specifically bound proteins, the captured proteins are eluted from the beads and identified by downstream analysis.

Experimental Workflow

The overall experimental workflow for the this compound RNA pull-down assay is depicted below.

RNA_Pulldown_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DNA_Template Linearized DNA Template In_Vitro_Txn In Vitro Transcription with this compound DNA_Template->In_Vitro_Txn Cell_Culture Cell Culture Cell_Lysis Cell Lysate Preparation Cell_Culture->Cell_Lysis Biotin_RNA Biotinylated RNA Probe In_Vitro_Txn->Biotin_RNA Incubation Incubation: RNA-Protein Binding Biotin_RNA->Incubation Lysate Cell Lysate Cell_Lysis->Lysate Lysate->Incubation Complex RNA-Protein Complexes Incubation->Complex Pull_Down Pull-Down: Capture of Complexes Complex->Pull_Down Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Pull_Down Washes Washing Steps Pull_Down->Washes Elution Elution of Bound Proteins Washes->Elution Eluted_Proteins Eluted Proteins Elution->Eluted_Proteins SDS_PAGE SDS-PAGE Eluted_Proteins->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec

Figure 1: Experimental workflow of the this compound RNA pull-down assay.

Detailed Experimental Protocols

Protocol 1: In Vitro Transcription of Biotinylated RNA

This protocol describes the synthesis of biotin-labeled RNA probes using T7, SP6, or T3 RNA polymerase.

Materials:

  • Linearized template DNA (1 µg) with a T7, SP6, or T3 promoter

  • Biotin RNA Labeling Mix

  • T7, SP6, or T3 RNA Polymerase

  • RNase-free DNase I

  • RNase-free water

  • RNA purification kit

Reaction Setup:

ComponentVolume (µL) for a 20 µL reactionFinal Concentration
Linearized Template DNAX µL0.5 - 1 µg
Biotin RNA Labeling Mix (10x)2 µL1x
RNA Polymerase2 µL-
RNase-free waterUp to 20 µL-

Procedure:

  • Thaw all components on ice.

  • Assemble the reaction mixture in a sterile, RNase-free microcentrifuge tube at room temperature in the order listed in the table.

  • Mix gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.

  • Incubate for 2 hours at 37°C.

  • To remove the DNA template, add 2 µL of RNase-free DNase I and incubate for 15 minutes at 37°C.

  • Purify the biotinylated RNA using an RNA purification kit according to the manufacturer's instructions.

  • Quantify the RNA concentration using a spectrophotometer. The expected yield is approximately 10 µg of biotin-labeled RNA per 1 µg of template DNA.

  • To ensure proper secondary structure, heat 3 µg of the biotinylated RNA to 90°C for 2 minutes, place on ice for 2 minutes, add RNA structure buffer (10 mM Tris pH 7, 0.1 M KCl, 10 mM MgCl2), and allow it to cool to room temperature for 20 minutes.

Protocol 2: Preparation of Cell Lysate

This protocol details the preparation of whole-cell extracts. For nuclear extracts, further fractionation steps would be required.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer (e.g., RIPA buffer) containing protease and RNase inhibitors

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Wash the cultured cells with ice-cold PBS. For adherent cells, aspirate the medium and wash directly on the plate. For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend in PBS before re-pelleting.

  • Add an appropriate volume of ice-cold lysis buffer to the cell pellet or plate.

  • For adherent cells, use a cell scraper to collect the lysate. For suspension cells, resuspend the pellet in the lysis buffer.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Centrifuge the lysate at high speed (e.g., 13,000 rpm) for 20 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 3: Biotinylated RNA Pull-Down

This protocol describes the capture of RNA-protein complexes using streptavidin-coated beads.

Materials:

  • Biotinylated RNA probe (from Protocol 1)

  • Cell lysate (from Protocol 2)

  • Streptavidin-coated magnetic or agarose beads

  • Binding Buffer

  • Wash Buffer

  • Elution Buffer

  • Magnetic stand or microcentrifuge

Bead Preparation:

  • Resuspend the streptavidin beads in their storage buffer.

  • Transfer an aliquot of beads (e.g., 50 µL) to a new microcentrifuge tube.

  • Wash the beads multiple times with wash buffer to remove preservatives. For magnetic beads, use a magnetic stand to separate the beads from the supernatant. For agarose beads, use centrifugation.

Pull-Down Procedure:

  • Incubate a specific amount of biotinylated RNA (e.g., 2 µg) with the prepared cell lysate (e.g., 500 µg) in binding buffer. The total volume should be adjusted with the binding buffer.

  • Incubate the mixture for 1 hour at 4°C with gentle rotation to allow for the formation of RNA-protein complexes.

  • Add the washed streptavidin beads to the RNA-protein mixture and incubate for another hour at room temperature or 4°C with gentle rotation.

  • Collect the beads using a magnetic stand or centrifugation and discard the supernatant.

  • Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.

  • After the final wash, remove all residual wash buffer.

Protocol 4: Elution and Analysis of Bound Proteins

This protocol describes the elution of the captured proteins and their subsequent analysis.

Materials:

  • Beads with bound RNA-protein complexes (from Protocol 3)

  • Elution Buffer (e.g., SDS-PAGE loading buffer)

  • SDS-PAGE gels

  • Western blot apparatus and reagents

  • Mass spectrometry reagents

Procedure:

  • Add elution buffer to the beads. For analysis by SDS-PAGE and western blotting, a standard 1x SDS-PAGE loading buffer can be used.

  • Boil the beads in the elution buffer at 95-100°C for 5-10 minutes to denature the proteins and release them from the RNA and beads.

  • Separate the beads from the eluate using a magnetic stand or centrifugation.

  • The eluate, containing the captured proteins, is now ready for downstream analysis.

Downstream Analysis:

  • SDS-PAGE and Western Blotting: The eluted proteins can be separated by size using SDS-PAGE. Specific proteins can then be identified by western blotting using antibodies against the protein of interest.

  • Mass Spectrometry: For a more comprehensive and unbiased identification of all interacting proteins, the eluted sample can be subjected to mass spectrometry analysis. This will provide a list of all proteins that were pulled down with the RNA bait.

Data Presentation

The quantitative aspects of the experimental protocols can be summarized as follows for easy reference and comparison.

Table 1: Quantitative Parameters for In Vitro Transcription

ParameterValue
Template DNA Amount0.5 - 1 µg
Reaction Volume20 µL
Incubation Time2 hours
Incubation Temperature37°C
DNase I Treatment Time15 minutes
Expected RNA Yield~10 µg

Table 2: Quantitative Parameters for RNA Pull-Down

ParameterValue
Biotinylated RNA Amount2 µg
Cell Lysate Amount500 µg
RNA-Protein Incubation Time1 hour
RNA-Protein Incubation Temp.4°C
Bead Incubation Time1 hour
Bead Incubation Temp.Room Temperature or 4°C
Elution Incubation Time5 - 10 minutes
Elution Incubation Temp.95 - 100°C

Concluding Remarks

The this compound RNA pull-down assay is a versatile and widely used method for studying RNA-protein interactions. The protocols provided here offer a comprehensive guide for researchers. It is important to include appropriate controls in the experiment, such as a pull-down with a scrambled or unrelated biotinylated RNA, to ensure the specificity of the identified interactions. The results from this assay can provide valuable insights into the cellular functions of RNAs and their associated proteins.

References

Biotin-16-UTP for Labeling Long Non-coding RNAs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Biotin-16-UTP in the non-radioactive labeling of long non-coding RNAs (lncRNAs). Biotin-labeled lncRNAs are versatile tools for investigating their biological functions, including their roles in gene regulation, cellular signaling pathways, and disease pathogenesis.

Introduction to this compound Labeling of lncRNAs

This compound is a modified uridine triphosphate analog that can be incorporated into RNA transcripts by in vitro transcription.[1][2] The biotin moiety is attached to the UTP via a 16-atom spacer arm, which minimizes steric hindrance and ensures efficient recognition and binding by streptavidin-conjugated reporters.[3][4] This labeling method offers a safe and stable alternative to radioactive labeling, with biotinylated probes being stable for at least a year when stored correctly.[5]

The primary method for labeling lncRNAs with this compound is through in vitro transcription, where T7, SP6, or T3 RNA polymerase incorporates the modified nucleotide into the growing RNA chain in place of natural UTP. The resulting biotinylated lncRNA probes can be used in a variety of applications to study lncRNA interactions and functions.

Applications of Biotinylated lncRNA Probes

Biotin-labeled lncRNA probes are instrumental in a range of molecular biology techniques, including:

  • Northern Blotting: For the detection and quantification of specific lncRNA transcripts in a complex RNA sample.

  • In Situ Hybridization (ISH): To visualize the subcellular localization of lncRNAs within cells and tissues.

  • RNA Pull-down Assays: To identify and isolate proteins, DNA, or other RNA molecules that interact with a specific lncRNA. This is a crucial technique for elucidating the mechanisms by which lncRNAs exert their functions.

  • Chromatin Isolation by RNA Purification (ChIRP): A powerful method to identify the genomic binding sites of lncRNAs.

  • Microarray Analysis: For gene expression profiling where biotinylated cRNA targets are hybridized to arrays.

Quantitative Data Summary

The efficiency of labeling and the yield of biotinylated lncRNA can be influenced by several factors, including the ratio of this compound to UTP and the quality of the DNA template. The following tables summarize key quantitative data for consideration.

Table 1: Recommended Reagent Concentrations for In Vitro Transcription

ReagentRecommended ConcentrationNotes
ATP, GTP, CTP1 mM eachCan be adjusted based on experimental needs.
UTP0.65 mMThis concentration is a starting point and can be optimized.
This compound0.35 mMA common starting ratio of this compound to UTP is 1:2 or 1:3.
DNA Template0.5 - 1 µgThe quality of the linearized plasmid DNA or PCR product is critical for high yields.

Table 2: Typical Yield and Labeling Efficiency

ParameterValueNotes
Expected RNA Yield~10 µg per 1 µg template DNAYield can vary depending on the template length and sequence.
Labeling EfficiencyTypically 35% this compound substitutionThis ratio often provides an optimal balance between reaction and labeling efficiency.
Degree of Labeling (DOL)VariableCan be calculated by measuring the absorbance of the labeled RNA at 260 nm and the absorbance of the biotin-associated dye.

Experimental Protocols

Protocol 1: In Vitro Transcription for this compound Labeling of lncRNAs

This protocol describes the generation of biotinylated lncRNA probes using T7 RNA polymerase. The principles are similar for SP6 and T3 polymerases.

Materials:

  • Linearized plasmid DNA or PCR product containing the lncRNA sequence downstream of a T7 promoter (0.5-1 µg)

  • High Yield T7 RNA Labeling Kit (or individual reagents: T7 RNA Polymerase, 10x Reaction Buffer, RNase inhibitor)

  • ATP, GTP, CTP solutions (100 mM)

  • UTP solution (100 mM)

  • This compound solution (10 mM)

  • RNase-free water

  • (Optional) DNase I, RNase-free

  • RNA purification kit or reagents for ethanol precipitation

Procedure:

  • Prepare the Transcription Reaction Mix: Thaw all components on ice. Assemble the reaction at room temperature in the following order to a final volume of 20 µL:

ComponentVolumeFinal Concentration
RNase-free waterX µL-
10x Reaction Buffer2 µL1x
ATP, GTP, CTP (100 mM each)0.2 µL of each1 mM each
UTP (100 mM)1.3 µL0.65 mM
This compound (10 mM)0.7 µL0.35 mM
DNA TemplateX µL (1 µg)50 ng/µL
T7 RNA Polymerase Mix2 µL-
Total Volume 20 µL
  • Incubation: Mix the components thoroughly by gentle pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2 to 4 hours. For shorter transcripts (<300 nt), the incubation time can be extended up to 16 hours.

  • (Optional) DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Purification of Biotinylated RNA: Purify the labeled lncRNA using an RNA purification kit or by ethanol precipitation.

  • Quantification and Quality Control: Determine the concentration of the purified RNA by measuring the absorbance at 260 nm. The quality and integrity of the transcript can be assessed by agarose gel electrophoresis.

Protocol 2: RNA Pull-down Assay Using Biotinylated lncRNA Probes

This protocol outlines the general steps for identifying proteins that interact with a specific lncRNA.

Materials:

  • Biotinylated lncRNA probe (from Protocol 1)

  • Control RNA (e.g., antisense probe or an unrelated biotinylated RNA)

  • Cell lysate

  • Streptavidin-coated magnetic beads

  • Wash buffers

  • Elution buffer

  • Reagents for downstream analysis (e.g., SDS-PAGE, Western blotting, or mass spectrometry)

Procedure:

  • Probe Preparation: Fold the biotinylated lncRNA probe and control RNA into their secondary structures by heating at 90°C for 2 minutes, followed by slow cooling to room temperature.

  • Binding to Beads: Incubate the folded biotinylated RNA with streptavidin-coated magnetic beads to allow for binding.

  • Incubation with Cell Lysate: Add the cell lysate to the RNA-bound beads and incubate to allow for the formation of lncRNA-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the lncRNA-protein complexes from the beads.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Western blotting with specific antibodies. For a comprehensive identification of interacting proteins, mass spectrometry can be employed.

Visualizations

Experimental Workflow for lncRNA Labeling and Pull-down

experimental_workflow cluster_labeling This compound Labeling cluster_pulldown RNA Pull-down Assay DNA_template lncRNA DNA Template (Plasmid or PCR product) Transcription In Vitro Transcription (T7/SP6/T3 Polymerase, ATP, GTP, CTP, UTP, This compound) DNA_template->Transcription Biotin_lncRNA Biotinylated lncRNA Probe Transcription->Biotin_lncRNA Incubation Incubation & Complex Formation Biotin_lncRNA->Incubation Cell_lysate Cell Lysate (Protein Extract) Cell_lysate->Incubation Streptavidin_beads Streptavidin Magnetic Beads Streptavidin_beads->Incubation Washing Washing Steps Incubation->Washing Elution Elution Washing->Elution Analysis Downstream Analysis (Western Blot / Mass Spec) Elution->Analysis

Caption: Workflow for biotin labeling of lncRNAs and subsequent RNA pull-down assay.

Signaling Pathway Context: lncRNA Interactions

lncRNA_interactions cluster_interactions Potential Molecular Interactions cluster_outcomes Biological Outcomes lncRNA Biotinylated lncRNA Probe Protein RNA-Binding Protein (RBP) lncRNA->Protein lncRNA-Protein Interaction (e.g., guiding, scaffolding) DNA Chromatin / DNA lncRNA->DNA lncRNA-DNA Interaction (e.g., recruitment of chromatin modifiers) RNA Other RNA (mRNA, miRNA) lncRNA->RNA lncRNA-RNA Interaction (e.g., miRNA sponge, mRNA stability) Gene_regulation Gene Expression Regulation Protein->Gene_regulation DNA->Gene_regulation RNA->Gene_regulation Signaling Cell Signaling Modulation Gene_regulation->Signaling

Caption: lncRNAs interact with various molecules to regulate cellular processes.

References

Application Notes and Protocols for the Detection of Biotin-16-UTP Labeled Probes with Streptavidin Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The biotin-streptavidin system is a cornerstone of modern life sciences research, renowned for its high-affinity, non-covalent interaction (KD ≈ 10-14 to 10-15 M), which is one of the strongest known in nature[1][2]. This robust binding is rapid and remains stable under a wide range of pH, temperature, and denaturing conditions[1][3].

This document provides detailed protocols for the synthesis of biotinylated RNA probes using Biotin-16-UTP and their subsequent detection using streptavidin conjugates. This compound is a uridine triphosphate analog with a biotin molecule attached via a 16-atom linker[4]. This long linker arm minimizes steric hindrance, ensuring efficient incorporation by RNA polymerases (like T7, SP6, and T3) and preserving the probe's hybridization fidelity. The resulting biotin-labeled RNA probes can be used in a variety of applications, including in situ hybridization (ISH), Northern blotting, and microarray analysis.

Detection is achieved non-radioactively using streptavidin, a tetrameric protein from Streptomyces avidinii, conjugated to either an enzyme for chemiluminescent or colorimetric readouts, or a fluorophore for fluorescent detection. This system offers a versatile, sensitive, and safer alternative to traditional radioactive methods.

Quantitative Data Summary

The stability and sensitivity of the detection system are rooted in the kinetic and physical properties of the biotin-streptavidin interaction and the chosen conjugate.

Table 1: Biotin-Streptavidin Interaction Kinetics

Parameter Value Description
Dissociation Constant (KD) ~10-14 to 10-15 M A measure of binding affinity; lower values indicate a stronger interaction.
Association Rate Constant (kon) 3.0 x 106 to 4.5 x 107 M-1s-1 The rate at which biotin and streptavidin bind to each other.

| Biotin Binding Sites | 4 per streptavidin tetramer | Each streptavidin molecule can bind up to four biotin molecules. |

Table 2: Characteristics of Common Streptavidin Conjugates for Detection

Conjugate Detection Method Key Characteristics
Streptavidin-HRP Chemiluminescent / Colorimetric Horseradish Peroxidase (HRP) conjugate used with substrates like ECL for chemiluminescence or TMB for colorimetric assays. High turnover rate provides high sensitivity.
Streptavidin-AP Chemiluminescent / Colorimetric Alkaline Phosphatase (AP) conjugate used with substrates like CDP-Star® for chemiluminescence or NBT/BCIP for colorimetric detection. Known for thermal stability.

| Streptavidin-Fluorophore | Fluorescent | Conjugated to various fluorophores (e.g., FITC, PE, Alexa Fluor dyes). Used in applications like FISH and flow cytometry. Excitation/Emission maxima are specific to the dye. |

Table 3: Reported Detection Sensitivities

Application Probe/System Limit of Detection (LOD)
Southern Blot Nick-translated biotinylated DNA probe As low as 380 fg of target DNA.
Chemiluminescent Sandwich Assay Biotinylated oligonucleotide / Stp-HRP 3 pM of target DNA.

| ELISA (Competition-based) | Biotinylated antibody / Stp-HRP | 250 pM of target protein. |

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying molecular interactions is crucial for understanding and troubleshooting.

Probe_Labeling_Workflow cluster_0 Probe Synthesis Template Linearized Template DNA Transcription In Vitro Transcription (T7, SP6, or T3 Polymerase) Template->Transcription Purification Purification (DNase Treatment, Column Purification) Transcription->Purification Labeled RNA NTPs ATP, CTP, GTP + this compound NTPs->Transcription Probe Purified Biotinylated RNA Probe Purification->Probe

Caption: Workflow for generating this compound labeled RNA probes.

Chemiluminescent_Detection_Pathway cluster_1 Chemiluminescent Detection Target Target Nucleic Acid (on membrane) Strep_HRP Streptavidin-HRP Conjugate Target->Strep_HRP Biotin-Streptavidin Binding Probe Biotinylated Probe Probe->Target Hybridization Substrate Chemiluminescent Substrate (e.g., ECL) Strep_HRP->Substrate Enzymatic Reaction Light Light Signal (Detected by Film/Imager) Substrate->Light Photon Emission

Caption: Signaling pathway for chemiluminescent detection.

Fluorescent_Detection_Workflow cluster_2 Fluorescent Detection (e.g., FISH) Target Target mRNA (in situ) Strep_Fluor Streptavidin- Fluorophore Conjugate Target->Strep_Fluor Biotin-Streptavidin Binding Probe Biotinylated Probe Probe->Target Hybridization Signal Fluorescent Signal (Detected by Microscopy) Strep_Fluor->Signal Excitation & Emission

Caption: Workflow for fluorescent detection of biotinylated probes.

Experimental Protocols

This protocol describes the generation of biotinylated RNA probes via in vitro transcription.

Materials:

  • Linearized template DNA (1 µg) containing a T7, SP6, or T3 promoter.

  • This compound, 10 mM solution.

  • ATP, CTP, GTP solutions (10 mM each).

  • UTP solution (10 mM).

  • 10x Transcription Buffer.

  • T7, SP6, or T3 RNA Polymerase.

  • RNase Inhibitor.

  • DNase I, RNase-free.

  • 0.2 M EDTA (pH 8.0).

  • Nuclease-free water.

  • RNA purification columns or reagents for phenol/chloroform extraction.

Methodology:

  • Transcription Reaction Setup: On ice, combine the following in a nuclease-free microcentrifuge tube. The ratio of this compound to UTP can be adjusted to control labeling density. A common starting ratio is 1:3 (this compound:UTP).

    • Linearized Template DNA: 1 µg

    • 10x Transcription Buffer: 2 µL

    • 10 mM ATP, CTP, GTP mix: 2 µL

    • 10 mM this compound: 1.5 µL

    • 10 mM UTP: 0.5 µL

    • RNase Inhibitor: 1 µL

    • RNA Polymerase (T7, SP6, or T3): 2 µL

    • Nuclease-free Water: to a final volume of 20 µL

  • Incubation: Mix gently and centrifuge briefly. Incubate the reaction for 2 hours at 37°C.

  • Template Removal: To remove the DNA template, add 1 µL of RNase-free DNase I and incubate for 15 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0).

  • Probe Purification: Purify the labeled RNA probe using an appropriate RNA cleanup column kit according to the manufacturer's instructions or via phenol/chloroform extraction followed by ethanol precipitation.

  • Quantification and Analysis: Analyze the transcript size and integrity by agarose gel electrophoresis. Estimate the yield using a spectrophotometer or a spot blot assay detected with a streptavidin-AP conjugate. An average yield of 10 µg of RNA per 1 µg of template DNA can be expected. Store the purified probe at -20°C or -70°C.

This protocol is suitable for Northern or Southern blots after transferring nucleic acids to a nylon or nitrocellulose membrane.

Materials:

  • Membrane with immobilized target nucleic acid.

  • Prehybridization/Hybridization Buffer.

  • Purified this compound labeled probe.

  • Stringency Wash Buffers (e.g., SSC with SDS).

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Streptavidin-HRP conjugate.

  • Wash Buffer (e.g., TBST).

  • Chemiluminescent Substrate (e.g., ECL).

  • X-ray film or a digital imaging system.

Methodology:

  • Prehybridization: Place the membrane in a hybridization bottle/bag with pre-warmed prehybridization buffer. Incubate for at least 1 hour at the appropriate hybridization temperature.

  • Hybridization: Denature the biotinylated probe by heating at 95-100°C for 5 minutes, then immediately chill on ice. Add the denatured probe to fresh, pre-warmed hybridization buffer and add it to the membrane. Incubate overnight at the hybridization temperature.

  • Stringency Washes: Wash the membrane to remove the unbound probe. Perform a series of washes with increasing stringency (lower salt concentration, higher temperature). For example:

    • 2x SSC, 0.1% SDS at room temperature (2 x 5 minutes).

    • 0.1x SSC, 0.1% SDS at 65°C (2 x 15 minutes).

  • Blocking: Wash the membrane briefly in Wash Buffer. Incubate the membrane in Blocking Buffer for 1 hour at room temperature to prevent non-specific binding of the conjugate.

  • Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's recommendation. Incubate the membrane with the diluted conjugate for 1 hour at room temperature.

  • Washing: Wash the membrane thoroughly with Wash Buffer (e.g., 3 x 10 minutes) to remove unbound conjugate.

  • Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.

  • Signal Capture: Immediately expose the membrane to X-ray film or capture the signal using a chemiluminescence imaging system. Exposure times can range from 5 to 120 minutes.

This protocol outlines the general steps for detecting biotinylated probes in fixed cells or tissue sections.

Materials:

  • Slides with fixed and permeabilized cells/tissue sections.

  • Hybridization Buffer.

  • Purified this compound labeled probe.

  • Wash Buffers (e.g., SSC).

  • Blocking Buffer (e.g., 1% BSA in PBS).

  • Fluorescently-labeled Streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 488).

  • Wash Buffer (e.g., PBS).

  • Antifade mounting medium with a nuclear counterstain (e.g., DAPI).

  • Fluorescence microscope.

Methodology:

  • Hybridization: Apply the hybridization buffer containing the biotinylated probe (typically at 100-200 ng/mL) to the slide. Cover with a coverslip and incubate overnight in a humidified chamber at the appropriate temperature (e.g., 37°C).

  • Post-Hybridization Washes: Carefully remove the coverslip and wash the slides in pre-warmed wash buffers to remove the excess probe. The stringency of the washes should be optimized for the specific probe and target.

  • Blocking: Equilibrate the slides in Wash Buffer (e.g., PBS). Block the samples with Blocking Buffer for 30-60 minutes at room temperature. This step is crucial to minimize non-specific background staining.

  • Streptavidin-Fluorophore Incubation: Dilute the fluorescently-labeled streptavidin conjugate in Blocking Buffer. A typical working concentration is 1-10 µg/mL. Apply the solution to the slides and incubate for 1 hour at room temperature in the dark.

  • Washing: Wash the slides extensively with Wash Buffer (e.g., 3 x 5 minutes in PBS) in the dark to remove unbound conjugate.

  • Mounting and Imaging: Mount the slides with an antifade mounting medium, preferably containing a nuclear counterstain like DAPI.

  • Visualization: Visualize the fluorescent signal using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

References

Application Notes and Protocols for Biotin-16-UTP in Microarray-Based Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-16-UTP is a critical reagent for the non-radioactive labeling of RNA probes used in microarray-based gene expression analysis. This nucleotide analog, featuring a biotin molecule attached to uridine triphosphate (UTP) via a 16-atom spacer arm, is enzymatically incorporated into antisense RNA (aRNA) during in vitro transcription.[1] The resulting biotinylated aRNA can then be hybridized to oligonucleotide microarrays. The exceptional affinity of biotin for streptavidin, which can be conjugated to a fluorescent reporter, allows for the highly sensitive and specific detection of gene expression levels.[2]

This document provides detailed application notes and protocols for the use of this compound in microarray analysis, including quantitative data summaries and a visual representation of the experimental workflow.

Principle of the Method

The core of this technique lies in the linear amplification of messenger RNA (mRNA) from a total RNA sample, a process often referred to as the "Eberwine method".[2][3] This involves the following key steps:

  • First-Strand cDNA Synthesis: Total RNA is reverse transcribed into single-stranded complementary DNA (cDNA) using an oligo(dT) primer that contains a T7 RNA polymerase promoter sequence.

  • Second-Strand cDNA Synthesis: The RNA template is degraded, and a second strand of cDNA is synthesized, creating a double-stranded cDNA (dsDNA) molecule with a T7 promoter at one end.

  • In Vitro Transcription (IVT) and Labeling: The dsDNA serves as a template for T7 RNA polymerase, which synthesizes multiple copies of antisense RNA (aRNA). During this amplification step, this compound is incorporated into the growing aRNA strands in place of natural UTP.[4]

  • Purification and Fragmentation: The biotin-labeled aRNA is purified to remove unincorporated nucleotides and other reaction components. The aRNA is then fragmented to a smaller, optimal size for hybridization to the microarray probes.

  • Hybridization and Detection: The fragmented, biotinylated aRNA is hybridized to the microarray. After washing to remove non-specifically bound probes, the array is incubated with a streptavidin-fluorophore conjugate, which binds to the biotin labels. The fluorescence intensity at each probe spot is measured, providing a quantitative measure of the corresponding gene's expression level.

Quantitative Data Summary

The following tables summarize key quantitative parameters for successful aRNA labeling and microarray analysis using this compound.

Table 1: Input RNA and Expected aRNA Yield

ParameterRecommended RangeNotes
Total RNA Input 20 ng - 1 µgThe optimal amount may vary depending on the quality of the RNA and the specific kit used.
Expected aRNA Yield Up to 10,000-fold amplificationYield can be influenced by the duration of the in vitro transcription reaction.
OD260/OD280 Ratio of Input RNA 1.7 - 2.1A ratio within this range indicates high-purity RNA, free of protein contamination.

Table 2: In Vitro Transcription Reaction Parameters

ParameterRecommended Value/RatioNotes
This compound to UTP Molar Ratio 1:3 to 1:2A ratio of 35% this compound is also commonly recommended for an optimal balance between labeling efficiency and reaction yield.
Final Concentration of this compound 0.35 mM - 0.5 mMThis is dependent on the specific kit and the desired labeling density.
Incubation Time 2 - 16 hoursShorter incubation times (2-4 hours) are often sufficient, but longer times may increase yield for shorter transcripts.
Incubation Temperature 37°CThis is the optimal temperature for T7 RNA polymerase activity.

Table 3: Labeled aRNA Fragmentation and Hybridization

ParameterRecommended ValueNotes
Fragmented aRNA Size ~500 bpFragmentation is crucial for efficient hybridization to oligonucleotide probes.
Fragmentation Incubation Temperature 94°CThis high temperature in the presence of a fragmentation buffer denatures and fragments the aRNA.
Fragmentation Incubation Time 35 minutesThe timing should be precise to achieve the desired fragment size.
Hybridization Temperature Varies by microarray platformFollow the manufacturer's recommendations for the specific microarray being used.

Experimental Protocols

The following are detailed protocols for the key experimental stages. It is crucial to maintain an RNase-free environment throughout the entire process to prevent RNA degradation.

Protocol 1: Synthesis of Biotin-Labeled aRNA

This protocol is a generalized procedure based on common commercial kits.

Materials:

  • Total RNA sample (20 ng - 1 µg)

  • First-Strand Synthesis Master Mix (containing oligo(dT)-T7 promoter primer, dNTPs, and reverse transcriptase)

  • Second-Strand Synthesis Master Mix (containing DNA polymerase and RNase H)

  • In Vitro Transcription Master Mix (containing T7 RNA polymerase, ATP, GTP, CTP, UTP, and this compound)

  • Nuclease-free water

  • RNA purification kit (e.g., spin columns or magnetic beads)

Procedure:

  • First-Strand cDNA Synthesis: a. In a nuclease-free tube, combine the total RNA sample with the First-Strand Synthesis Master Mix. b. Incubate the reaction according to the kit manufacturer's instructions (typically at 42°C for 1 hour).

  • Second-Strand cDNA Synthesis: a. Add the Second-Strand Synthesis Master Mix to the first-strand reaction tube. b. Incubate as recommended (typically at 16°C for 2 hours).

  • cDNA Purification: a. Purify the double-stranded cDNA using an appropriate purification kit. b. Elute the purified cDNA in nuclease-free water.

  • In Vitro Transcription and Labeling: a. In a new nuclease-free tube, combine the purified cDNA with the In Vitro Transcription Master Mix containing this compound. b. Incubate the reaction at 37°C for 2 to 16 hours.

  • aRNA Purification: a. Purify the biotin-labeled aRNA using an RNA purification kit to remove unincorporated nucleotides, enzymes, and salts. b. Elute the purified aRNA in nuclease-free water.

  • Quantification: a. Determine the concentration and purity of the aRNA by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer.

Protocol 2: Fragmentation of Biotin-Labeled aRNA

Materials:

  • Purified biotin-labeled aRNA

  • Fragmentation Buffer (e.g., 40 mM Tris-acetate, pH 8.2, 100 mM KOAc, 30 mM MgOAc)

  • Nuclease-free water

Procedure:

  • Adjust the concentration of the purified aRNA with nuclease-free water to between 0.5 and 2 µg/µL.

  • In a nuclease-free tube, combine the aRNA with the Fragmentation Buffer.

  • Incubate the reaction at 94°C for exactly 35 minutes in a thermal cycler.

  • Immediately place the tube on ice to stop the fragmentation reaction.

  • (Optional) Verify the fragmentation by running a small aliquot on a 1% agarose gel. The fragmented RNA should appear as a smear centered around the desired size.

Protocol 3: Microarray Hybridization and Detection

This is a general guideline; always refer to the specific protocol provided by the microarray manufacturer.

Materials:

  • Fragmented, biotin-labeled aRNA

  • Hybridization Buffer

  • Oligonucleotide Microarray

  • Wash Buffers

  • Streptavidin-fluorophore conjugate (e.g., Streptavidin-Phycoerythrin)

  • Staining Buffer

  • Microarray scanner

Procedure:

  • Hybridization: a. Prepare the hybridization cocktail by mixing the fragmented, biotin-labeled aRNA with the Hybridization Buffer. b. Denature the hybridization cocktail by heating to 99°C for 5 minutes, followed by incubation at 45°C for 5 minutes. c. Apply the hybridization cocktail to the microarray and seal it in a hybridization chamber. d. Incubate at the recommended hybridization temperature (e.g., 45°C) for 16-18 hours with rotation.

  • Washing: a. Remove the microarray from the hybridization chamber and wash it with a series of increasingly stringent wash buffers to remove non-specifically bound aRNA.

  • Staining: a. Incubate the microarray with the streptavidin-fluorophore conjugate in Staining Buffer.

  • Final Washing: a. Perform a final series of washes to remove unbound streptavidin-fluorophore conjugate.

  • Scanning and Data Acquisition: a. Dry the microarray by centrifugation. b. Scan the microarray using a laser scanner at the appropriate wavelength for the fluorophore. c. The scanner will generate a high-resolution image, and the fluorescence intensities will be quantified by specialized software.

Visualizations

The following diagrams illustrate the key processes involved in using this compound for microarray analysis.

ivt_labeling dsDNA Template dsDNA Template T7 RNA Polymerase T7 RNA Polymerase dsDNA Template->T7 RNA Polymerase Biotinylated aRNA Biotinylated aRNA T7 RNA Polymerase->Biotinylated aRNA NTPs ATP, GTP, CTP, UTP NTPs->T7 RNA Polymerase incorporated This compound This compound This compound->T7 RNA Polymerase incorporated

References

Biotin-16-UTP: A Versatile Tool for Nascent RNA Capture and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Introduction

Biotin-16-UTP is a modified uridine triphosphate analog that is efficiently incorporated into newly transcribed RNA molecules by RNA polymerases.[1][2][3][4] This biotinylated nucleotide serves as a powerful tool for researchers, scientists, and drug development professionals to label, capture, and analyze nascent RNA. The 16-carbon atom linker between the biotin and the uridine minimizes steric hindrance, allowing for efficient enzymatic incorporation.[5] The extremely high affinity of the biotin tag for streptavidin provides a robust method for the specific isolation of newly synthesized transcripts from complex cellular environments. This technology has broad applications in studying gene expression, transcription dynamics, and RNA-protein interactions.

Chemical and Physical Properties

This compound is a stable molecule that can be stored for extended periods under appropriate conditions.

PropertyValueReference
Molecular Formula C32H48N7O19P3SLi4
Molecular Weight 987.5 g/mol
Storage Conditions -15 to -25°C
Stability Stable for at least 12 months at -15 to -25°C. A decomposition of approximately 5% may occur within 6 months.
Purity (HPLC) ≥85-95%
Concentration Typically supplied as a 10 mM solution
pH 7.5 ±0.5

Applications

This compound is a versatile reagent with a wide range of applications in molecular biology and drug discovery.

ApplicationDescriptionKey Advantages
Nascent RNA Capture Selective labeling and isolation of newly transcribed RNA to study transcription dynamics.Provides a snapshot of active transcription.
Nuclear Run-On Assays In vitro transcription in isolated nuclei to measure the rate of transcription of specific genes.Allows for the direct measurement of transcriptional activity.
Global Run-On Sequencing (GRO-seq) A genome-wide method to map the location and orientation of actively transcribing RNA polymerases.Provides a global view of transcriptional activity across the genome.
Precision Run-On Sequencing (PRO-seq) A high-resolution version of GRO-seq that maps the position of RNA polymerase to a single-nucleotide resolution.Offers precise mapping of transcription start sites and paused polymerases.
RNA-Protein Interaction Studies Identification of proteins that bind to specific nascent RNA transcripts.Enables the study of co-transcriptional RNA processing and regulation.
In Situ Hybridization Detection and localization of specific RNA molecules within cells and tissues.Allows for the spatial analysis of gene expression.

Experimental Protocols

Protocol 1: In Vitro RNA Labeling with this compound using T7 RNA Polymerase

This protocol describes the generation of biotin-labeled RNA probes via in vitro transcription.

Materials:

  • Linearized template DNA containing a T7 promoter

  • This compound (10 mM)

  • ATP, GTP, CTP, UTP solutions (10 mM each)

  • T7 RNA Polymerase

  • 10x Transcription Buffer

  • RNase Inhibitor

  • Nuclease-free water

  • DNase I (RNase-free)

  • 0.2 M EDTA (pH 8.0)

Procedure:

  • Reaction Setup: On ice, combine the following reagents in a nuclease-free microcentrifuge tube:

    • Linearized template DNA (1 µg)

    • 10x Transcription Buffer (2 µl)

    • ATP, GTP, CTP (2 µl of 10 mM stock each)

    • UTP (e.g., 1 µl of 10 mM stock for a 1:1 ratio with this compound)

    • This compound (e.g., 1 µl of 10 mM stock)

    • RNase Inhibitor (1 µl)

    • T7 RNA Polymerase (1 µl)

    • Nuclease-free water to a final volume of 20 µl

    Note: The ratio of this compound to UTP can be optimized to balance labeling efficiency and transcript yield. A common starting point is a 1:1 to 1:3 ratio.

  • Incubation: Mix the components gently and incubate at 37°C for 2 hours. For shorter transcripts (<300 nt), the incubation time can be extended to 4-16 hours.

  • DNase Treatment (Optional): To remove the DNA template, add 1 µl of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Reaction Termination: Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0).

  • Purification: Purify the biotinylated RNA using standard methods such as phenol/chloroform extraction followed by ethanol precipitation or using a spin column-based RNA purification kit.

  • Quantification and Quality Control: Analyze the transcript size and integrity by agarose gel electrophoresis. The yield of biotinylated RNA can be estimated by spectrophotometry.

Protocol 2: Nascent RNA Capture from Cultured Cells

This protocol outlines the labeling of nascent RNA in cultured cells and subsequent purification.

Materials:

  • Cultured cells

  • Cell permeabilization buffer (e.g., containing a mild detergent like digitonin or Triton X-100)

  • 2x Nuclear Run-On Buffer (e.g., 200 mM KCl, 20 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT, 4 mM each of ATP, GTP, CTP, 200 mM sucrose, 20% glycerol)

  • This compound (10 mM)

  • RNase Inhibitor

  • Streptavidin-coated magnetic beads

  • Washing buffers (e.g., high-salt, low-salt, and non-ionic detergent buffers)

  • RNA extraction reagents

Procedure:

  • Cell Permeabilization:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold permeabilization buffer and incubate on ice for 5-10 minutes.

    • Pellet the permeabilized cells by centrifugation and discard the supernatant.

  • Nuclear Run-On Reaction:

    • Resuspend the permeabilized cells in 1x Nuclear Run-On Buffer containing RNase Inhibitor.

    • Add this compound to a final concentration of 0.1-0.5 mM.

    • Incubate at 30°C for 5-30 minutes. The optimal time will depend on the desired labeling density and should be determined empirically.

  • RNA Extraction:

    • Stop the reaction by adding Trizol or another RNA extraction reagent.

    • Extract total RNA according to the manufacturer's protocol.

  • Purification of Biotinylated RNA:

    • Resuspend the streptavidin-coated magnetic beads in a binding buffer.

    • Add the total RNA to the beads and incubate with rotation at room temperature for 30 minutes.

    • Wash the beads extensively with a series of washing buffers to remove non-biotinylated RNA and other contaminants.

    • Elute the biotinylated RNA from the beads using a suitable elution buffer or by treating with RNase-free DNase I to remove the template and then eluting the RNA.

  • Downstream Analysis: The purified nascent RNA can be used for various downstream applications, including RT-qPCR, microarray analysis, or next-generation sequencing.

Visualizations

experimental_workflow cluster_labeling Nascent RNA Labeling cluster_purification Purification cluster_analysis Downstream Analysis start Cultured Cells or Isolated Nuclei permeabilization Permeabilization start->permeabilization run_on Nuclear Run-On (with this compound) permeabilization->run_on rna_extraction Total RNA Extraction run_on->rna_extraction Labeled RNA bead_binding Streptavidin Bead Binding rna_extraction->bead_binding washing Washing bead_binding->washing elution Elution washing->elution analysis RT-qPCR, RNA-Seq, etc. elution->analysis Purified Nascent RNA

Caption: Workflow for nascent RNA capture using this compound.

biotin_streptavidin_interaction cluster_rna cluster_complex rna Nascent RNA biotin This compound rna->biotin streptavidin Streptavidin Bead biotin->streptavidin High-Affinity Binding captured_rna Captured Nascent RNA streptavidin->captured_rna Purification

Caption: Biotin-Streptavidin interaction for RNA purification.

References

Troubleshooting & Optimization

Optimizing Biotin-16-UTP to UTP Ratio for Maximum Labeling Efficiency: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Biotin-16-UTP to UTP ratio for maximal RNA labeling efficiency during in vitro transcription.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting ratio of this compound to UTP for in vitro transcription?

A1: A common starting point is a molar ratio of 1:3 or 1:2 of this compound to UTP.[1] Many commercially available kits suggest that a 35% substitution of this compound for UTP provides a good balance between labeling efficiency and the yield of the transcription reaction.[2][3][4] However, for optimal results in your specific application, it is recommended to perform a titration to determine the ideal ratio.[1]

Q2: How does altering the this compound to UTP ratio affect the in vitro transcription reaction?

A2: Increasing the proportion of this compound can lead to higher incorporation of biotin into the RNA transcript, resulting in a more strongly labeled probe. However, excessively high concentrations of this compound can inhibit T7 RNA polymerase, leading to a decrease in the overall yield of synthesized RNA. Conversely, a lower ratio will favor a higher yield of RNA but with a lower degree of biotin labeling. The optimal ratio is a trade-off between labeling efficiency and RNA yield.

Q3: Can I completely replace UTP with this compound?

A3: It is generally not recommended to completely replace UTP with this compound. The large biotin molecule attached to the UTP can cause steric hindrance for the T7 RNA polymerase, which may lead to premature termination of transcription and significantly lower RNA yields.

Q4: For what applications is a higher degree of biotin labeling more critical?

A4: Applications that require high sensitivity, such as in situ hybridization and Northern blot experiments, often benefit from probes with a higher density of biotin labels. This allows for stronger signal detection when using streptavidin-conjugated enzymes or fluorophores.

Q5: How can I assess the labeling efficiency of my biotinylated RNA probe?

A5: Labeling efficiency can be estimated using a dot blot assay. A dilution series of your biotinylated RNA is spotted onto a nylon membrane, which is then detected using a streptavidin-AP (alkaline phosphatase) conjugate. The signal intensity will give a qualitative measure of the biotin incorporation. For a more quantitative assessment, specialized commercial kits are available.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Biotinylated RNA Inhibitory ratio of this compound to UTP: Too much this compound can inhibit T7 RNA polymerase.Decrease the molar ratio of this compound to UTP. Start with a 1:3 ratio and optimize from there.
Contaminants in the DNA template: Phenol, ethanol, or salts from DNA purification can inhibit transcription.Re-purify the DNA template. Phenol-chloroform extraction followed by ethanol precipitation is a reliable method.
Incorrect DNA template concentration: Too little or too much template can reduce yield.Quantify your DNA template accurately using a spectrophotometer or fluorometer. The optimal concentration is typically 0.5-1 µg per 20 µL reaction.
Degraded RNA polymerase: The enzyme is sensitive to temperature fluctuations and multiple freeze-thaw cycles.Aliquot the T7 RNA polymerase upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles.
RNase contamination: RNases can degrade the newly synthesized RNA.Maintain a strict RNase-free environment. Use RNase-free water, tubes, and pipette tips. Wear gloves at all times. Including an RNase inhibitor in the reaction is also recommended.
Inefficient Biotin Labeling (Weak Signal) Suboptimal this compound to UTP ratio: The ratio may be too low for sufficient biotin incorporation.Increase the molar ratio of this compound to UTP. Try ratios of 1:2 or even 1:1, but monitor the RNA yield.
Incorrect nucleotide concentrations: The final concentration of each NTP is crucial for the reaction.Ensure the final concentration of ATP, CTP, and GTP is typically 1 mM, while the combined concentration of UTP and this compound is also 1 mM (e.g., 0.65 mM UTP and 0.35 mM this compound).
Short incubation time: The transcription reaction may not have proceeded to completion.For standard templates, an incubation time of 2 hours at 37°C is usually sufficient. For shorter transcripts (<300 nt), the incubation time can be extended to 4-16 hours.
Smearing or Multiple Bands on Gel Analysis DNA template degradation: The template may be nicked or degraded.Analyze the integrity of your linearized DNA template on an agarose gel before the transcription reaction.
Premature termination of transcription: High concentrations of this compound can sometimes cause the polymerase to stall.Optimize the this compound to UTP ratio by decreasing the proportion of the biotinylated nucleotide.
RNase degradation: Partial degradation of the RNA product can result in a smear.Ensure a completely RNase-free workflow.

Recommended this compound to UTP Ratios

Ratio (this compound : UTP) Recommended Use Expected Outcome Reference
1 : 3 General starting point, good for most applications.Good balance between RNA yield and labeling efficiency.
1 : 2 When higher signal intensity is required.Higher labeling efficiency, potentially slightly lower RNA yield.
35% this compound Substitution Standard protocol in many commercial kits.Optimal balance between reaction and labeling efficiency for many applications.
25-60% this compound Substitution Range for acceptable detection in microarray applications.Lower concentrations can lead to a dramatic drop in signal. Higher concentrations can increase noise and decrease RNA yield.

Experimental Protocols

Standard In Vitro Transcription for this compound Labeling

This protocol is a general guideline and may need optimization for specific templates and applications.

Materials:

  • Linearized template DNA (0.5-1 µg/µL) containing a T7 promoter

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 20 mM Spermidine, 100 mM DTT)

  • ATP, CTP, GTP solution (10 mM each)

  • UTP solution (10 mM)

  • This compound solution (10 mM)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Thaw Reagents: Thaw all components on ice, except for the 10x Transcription Buffer which can be thawed at room temperature. Gently vortex and briefly centrifuge each component before use.

  • Assemble the Reaction: In a nuclease-free microcentrifuge tube on ice, add the following components in the order listed.

Component Volume (for a 20 µL reaction) Final Concentration
Nuclease-free waterto 20 µL
10x Transcription Buffer2 µL1x
ATP, CTP, GTP mix (10 mM each)2 µL1 mM each
UTP (10 mM)1.3 µL0.65 mM
This compound (10 mM)0.7 µL0.35 mM
Linearized DNA Template1 µg50 ng/µL
RNase Inhibitor1 µL
T7 RNA Polymerase2 µL
  • Incubation: Mix the components gently by pipetting up and down, and then briefly centrifuge. Incubate the reaction at 37°C for 2 hours. For transcripts shorter than 300 nucleotides, the incubation time can be extended up to 16 hours.

  • DNase Treatment (Optional): To remove the DNA template, add DNase I (RNase-free) and incubate at 37°C for 15 minutes.

  • Purification of Biotinylated RNA: Purify the labeled RNA using phenol-chloroform extraction and ethanol precipitation or a spin column-based purification kit to remove unincorporated nucleotides, enzymes, and salts.

  • Quantification: Determine the concentration of the purified RNA by measuring the absorbance at 260 nm. The quality can be assessed by running an aliquot on a denaturing agarose gel.

Visualizations

experimental_workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification & QC template_dna Linearized DNA Template (with T7 Promoter) ivt_reaction Assemble Reaction: - T7 RNA Polymerase - Transcription Buffer - ATP, CTP, GTP - UTP & this compound template_dna->ivt_reaction incubation Incubate at 37°C ivt_reaction->incubation dnase_treatment DNase I Treatment (Optional) incubation->dnase_treatment rna_purification RNA Purification (Spin Column or Precipitation) dnase_treatment->rna_purification quant_qc Quantification (A260) & Quality Control (Gel) rna_purification->quant_qc

Caption: In Vitro Transcription Workflow for Biotin RNA Labeling.

troubleshooting_logic start Low RNA Yield? cause1 High this compound:UTP Ratio? start->cause1 Yes solution1 Decrease this compound Ratio cause1->solution1 Yes cause2 Template Issues? cause1->cause2 No solution2 Re-purify & Quantify DNA cause2->solution2 Yes cause3 Enzyme/RNase Problems? cause2->cause3 No solution3 Use Fresh Enzyme & RNase Inhibitor cause3->solution3 Yes

Caption: Troubleshooting Logic for Low RNA Yield in Biotin Labeling.

References

Technical Support Center: Troubleshooting Low Yield of Biotinylated RNA with Biotin-16-UTP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during the synthesis of biotinylated RNA using Biotin-16-UTP.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low yield of biotinylated RNA?

Low yields of biotinylated RNA can stem from several factors throughout the experimental workflow. The most common culprits include suboptimal reaction conditions, poor quality of the DNA template, and issues during purification. Specific causes include:

  • Suboptimal this compound:UTP Ratio: An incorrect ratio can hinder the incorporation of the modified nucleotide by the RNA polymerase.[1][2]

  • Poor Quality DNA Template: Contaminants such as residual phenol, ethanol, or salts from plasmid preparation can inhibit RNA polymerase activity.[3][4] The presence of RNases will lead to RNA degradation.[1]

  • Incorrect DNA Template Concentration: An insufficient amount of template DNA will naturally lead to a lower yield of the transcript.

  • Premature Termination of Transcription: Secondary structures within the DNA template, especially in GC-rich regions, can cause the RNA polymerase to dissociate prematurely. Low concentrations of any of the four NTPs can also lead to incomplete transcripts.

  • RNA Degradation: Contamination with RNases at any stage of the process will significantly reduce the yield of full-length RNA.

  • Inefficient Purification: Loss of RNA during post-reaction purification steps is a common source of low final yield.

Q2: How can I optimize the ratio of this compound to UTP?

The optimal ratio of this compound to unlabeled UTP is crucial for balancing high incorporation efficiency with a good overall RNA yield. A high proportion of this compound can sometimes inhibit the T7 RNA polymerase, leading to lower yields.

  • Recommended Starting Ratios: A common starting point is a molar ratio of 1:3 or 1:2 for this compound to UTP. Some protocols suggest that a 35% substitution of UTP with this compound provides an optimal balance.

  • Optimization: For best results, it is recommended to perform a pilot experiment with varying ratios to determine the optimal balance for your specific template and experimental needs.

Q3: My RNA transcript is smaller than expected. What could be the cause?

Shorter-than-expected RNA transcripts are typically a result of premature termination of the transcription reaction. This can be caused by:

  • Template Sequence: Some DNA sequences can act as cryptic termination sites for T7 RNA polymerase.

  • Secondary Structures: GC-rich templates or sequences that can form stable secondary structures may impede polymerase progression.

  • Low Nucleotide Concentration: If the concentration of any of the NTPs, including this compound, is too low, the polymerase may stall and terminate transcription.

To address this, you can try the following:

  • Adjust Incubation Temperature: Lowering the incubation temperature to 30°C may help the polymerase read through difficult sequences, though it might decrease the overall yield. Conversely, for GC-rich templates, increasing the temperature to 42°C might improve the yield of full-length transcripts.

  • Increase Nucleotide Concentration: Ensure that all NTPs are at their optimal concentrations. If you suspect a particular NTP is limiting, you can increase its concentration.

Q4: I see a smear on my gel analysis. What does this indicate?

A smear on a denaturing gel is often indicative of RNA degradation due to RNase contamination. It is critical to maintain an RNase-free environment throughout the experiment.

  • RNase Prevention: Use RNase-free water, reagents, and plasticware. Wear gloves at all times and change them frequently. An RNase inhibitor can also be added to the transcription reaction.

  • Template Purity: Ensure your DNA template is free from RNases. If you suspect contamination, purify the template by phenol/chloroform extraction followed by ethanol precipitation.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues leading to low yields of biotinylated RNA.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow cluster_start Start cluster_problem_ID Problem Identification cluster_solutions Solutions cluster_end End Start Low Biotinylated RNA Yield CheckTemplate 1. Assess DNA Template Quality & Quantity Start->CheckTemplate CheckReaction 2. Evaluate In Vitro Transcription Reaction CheckTemplate->CheckReaction Good Quality PurifyDNA Purify Template (Phenol/Chloroform) CheckTemplate->PurifyDNA Contaminated or Incorrect Concentration CheckPurification 3. Analyze Purification Step CheckReaction->CheckPurification Reaction OK OptimizeRatio Optimize this compound:UTP Ratio CheckReaction->OptimizeRatio Low Incorporation ModifyConditions Adjust Temperature & Incubation Time CheckReaction->ModifyConditions Premature Termination RNaseControl Implement Strict RNase Control CheckReaction->RNaseControl RNA Degradation (Smear) ChangePurification Change/Optimize Purification Method CheckPurification->ChangePurification High Loss of RNA Success High Yield Achieved PurifyDNA->Success OptimizeRatio->Success ModifyConditions->Success RNaseControl->Success ChangePurification->Success BiotinylationProcess Template DNA Template (with T7 Promoter) Transcription Elongation Template->Transcription Polymerase T7 RNA Polymerase Polymerase->Transcription NTPs ATP, CTP, GTP NTPs->Transcription BiotinUTP This compound BiotinUTP->Transcription UTP UTP UTP->Transcription BiotinRNA Biotinylated RNA Transcript Transcription->BiotinRNA

References

Technical Support Center: Optimizing Biotin-16-UTP Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize background noise and enhance the signal-to-noise ratio in your Biotin-16-UTP based assays, such as in situ hybridization (ISH), non-radioactive electrophoretic mobility shift assays (EMSA), and other applications utilizing the robust biotin-streptavidin detection system.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background noise in assays using this compound?

High background noise in biotin-based assays can originate from several sources:

  • Endogenous Biotin: Many tissues and cells, particularly kidney, liver, and spleen, contain naturally occurring biotin, which can be recognized by streptavidin or avidin conjugates, leading to false positive signals.[1][2][3]

  • Non-specific Binding of Streptavidin/Avidin Conjugates: The streptavidin or avidin conjugate itself may bind non-specifically to the sample or membrane.[4][5] Avidin, being a glycoprotein with a high isoelectric point, has a higher tendency for non-specific binding compared to streptavidin.

  • Improper Blocking: Ineffective or inappropriate blocking of the sample or membrane can leave sites open for non-specific attachment of the probe or detection reagents.

  • Suboptimal Probe Concentration: Using too high a concentration of the biotinylated probe can lead to increased non-specific binding and background.

  • Inadequate Washing: Insufficient or poorly optimized washing steps may fail to remove unbound probe or detection reagents, contributing to background noise.

  • Contaminated Reagents: The use of contaminated or degraded buffers and reagents can introduce artifacts and increase background.

Q2: When should I be concerned about endogenous biotin?

Endogenous biotin can be a significant issue in many cell types and tissues. It is particularly prevalent in frozen (cryostat) sections. A simple test to check for endogenous biotin is to incubate your sample directly with the streptavidin-enzyme conjugate and substrate, without the addition of a biotinylated probe. If staining occurs, endogenous biotin is likely present and a blocking step is necessary.

Q3: What is the difference between using avidin and streptavidin?

Both avidin and streptavidin bind to biotin with very high affinity. However, avidin is a glycoprotein with a high isoelectric point, which can lead to higher non-specific binding. Streptavidin is not glycosylated and has a near-neutral isoelectric point, generally resulting in lower non-specific binding in many applications. For this reason, streptavidin is often the preferred choice for biotin detection.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues leading to high background in your this compound based assays.

Issue 1: Diffuse Background Staining Across the Entire Sample/Membrane

This is one of the most common problems and can often be resolved by addressing endogenous biotin and improving blocking and washing steps.

cluster_steps Troubleshooting Steps start High Diffuse Background step1 Implement Endogenous Biotin Blocking start->step1 Start Here end Reduced Background step2 Optimize Blocking Reagent & Incubation step1->step2 If background persists step3 Increase Washing Stringency & Duration step2->step3 If background persists step4 Titrate Streptavidin-HRP Conjugate Concentration step3->step4 If background persists step4->end Problem Resolved

Caption: Troubleshooting workflow for high diffuse background.

Step Action Rationale Key Considerations
1. Block Endogenous Biotin Implement an avidin/biotin blocking step before primary antibody or probe incubation.Tissues like the liver, kidney, and spleen have high levels of endogenous biotin that will be detected by the streptavidin conjugate, causing significant background.This involves a sequential incubation with avidin to bind to endogenous biotin, followed by an incubation with free biotin to saturate the remaining biotin-binding sites on the avidin.
2. Optimize Blocking Select an appropriate blocking agent and optimize the incubation time and temperature.Inadequate blocking leaves non-specific sites on the sample or membrane open for binding by the probe or detection reagents.For many applications, 1-5% Bovine Serum Albumin (BSA) is a good choice. Avoid using non-fat dry milk if possible, as it can contain endogenous biotin. If using milk, restrict it to the initial blocking step.
3. Enhance Washing Increase the number, duration, and stringency of wash steps after probe and conjugate incubations.Thorough washing is critical for removing unbound reagents that contribute to background noise.Consider increasing the salt concentration (e.g., up to 0.5 M NaCl) or the concentration of detergent (e.g., Tween-20) in your wash buffers. Optimizing the pH and temperature of washes can also improve results.
4. Titrate Conjugate Reduce the concentration of the streptavidin-enzyme conjugate.An excessively high concentration of the detection reagent can lead to increased non-specific binding.Perform a titration experiment to determine the optimal concentration that provides a good signal with minimal background.
Issue 2: Speckled or "Spotty" Background

This type of background often points to problems with reagent preparation or handling.

cluster_steps Troubleshooting Steps start Speckled Background step1 Filter Buffers & Reagents start->step1 Start Here end Clean Background step2 Centrifuge Streptavidin Conjugate step1->step2 If speckles persist step3 Ensure Complete Reagent Solubilization step2->step3 If speckles persist step4 Prevent Membrane from Drying Out step3->step4 If speckles persist step4->end Problem Resolved

Caption: Troubleshooting workflow for speckled background.

Step Action Rationale
1. Filter Reagents Filter all buffers, especially blocking and wash buffers, through a 0.2 µm filter before use.Particulates or precipitates in buffers can settle on the sample/membrane, causing spots.
2. Centrifuge Conjugate Before dilution, centrifuge the streptavidin-enzyme conjugate stock solution at high speed for 1-2 minutes.Aggregates can form in the conjugate solution over time. Centrifugation will pellet these aggregates.
3. Ensure Solubilization Make sure all powdered reagents, like non-fat dry milk or BSA, are completely dissolved before use.Undissolved particles will create a speckled background.
4. Prevent Drying Do not allow the membrane or tissue section to dry out at any point during the procedure.If the sample dries, the probe and subsequent reagents can bind non-specifically and irreversibly.

Experimental Protocols

Protocol: Endogenous Biotin Blocking

This protocol is essential for assays performed on tissues or cells known to have high levels of endogenous biotin. It should be performed after any antigen retrieval and initial protein blocking steps, but before the application of the biotinylated probe.

cluster_protocol Endogenous Biotin Blocking Protocol start Start with Blocked Sample step1 Incubate with Avidin/Streptavidin Solution start->step1 step2 Wash Sample step1->step2 step3 Incubate with Free Biotin Solution step2->step3 step4 Wash Sample step3->step4 end Proceed with Biotinylated Probe step4->end

Caption: Sequential steps for blocking endogenous biotin.

  • Wash Buffer: Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS) with 0.05% Tween-20.

  • Avidin/Streptavidin Solution: 0.1 mg/mL Avidin or Streptavidin in Wash Buffer.

  • Biotin Solution: 0.5 mg/mL D-Biotin in Wash Buffer.

Procedure:

  • Following your standard protein blocking step (e.g., with normal serum or BSA), wash the sample briefly with Wash Buffer.

  • Incubate the sample with the Avidin/Streptavidin Solution for 15 minutes at room temperature. This will bind to all accessible endogenous biotin.

  • Wash the sample thoroughly three times for 10 minutes each with Wash Buffer.

  • Incubate the sample with the Biotin Solution for 15 minutes at room temperature. This step is crucial to block any remaining open biotin-binding sites on the avidin/streptavidin molecules applied in the previous step.

  • Wash the sample thoroughly three times for 10 minutes each with Wash Buffer.

  • The sample is now ready for incubation with your this compound labeled probe.

Data Summary Tables

Table 1: Recommended Blocking Agents
Blocking Agent Typical Concentration Advantages Disadvantages/Considerations
Bovine Serum Albumin (BSA) 1-5%Cost-effective, widely used, generally low cross-reactivity.Ensure it is "biotin-free" grade.
Casein 1-3%Effective at reducing non-specific binding in immunoassays.May interfere with some biotin-binding assays and phospho-specific antibodies.
Normal Serum 5-10%Blocks non-specific binding sites recognized by antibodies from the same species as the secondary antibody.Can contain endogenous biotin.
Non-fat Dry Milk 1-5%Inexpensive and effective for many applications.Contains endogenous biotin and should be avoided or used with caution in biotin-streptavidin systems. If used, it should be for the initial blocking step only.
Commercial Blocking Buffers VariesOptimized formulations, often protein-free, can provide very low background.Can be more expensive.
Table 2: Summary of Troubleshooting Strategies
Problem Potential Cause Recommended Solution(s)
High Diffuse Background Endogenous biotinPerform an avidin/biotin blocking protocol.
Inadequate blockingOptimize blocking agent (e.g., switch from milk to BSA) and increase incubation time/temperature.
Insufficient washingIncrease the number, duration, and stringency (salt, detergent) of washes.
High conjugate concentrationTitrate the streptavidin-enzyme conjugate to a lower working concentration.
Speckled Background Particulates in reagentsFilter all buffers through a 0.2 µm filter.
Aggregated conjugateCentrifuge the streptavidin conjugate stock before use.
Membrane dryingKeep the membrane/sample moist throughout the entire procedure.
Non-specific Bands (EMSA) Non-specific protein-DNA bindingIncrease the amount of non-specific competitor DNA (e.g., Poly(dI-dC)).
Probe issuesRedesign or shorten the probe.

References

Solving issues with streptavidin binding to Biotin-16-UTP labeled RNA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with streptavidin binding to Biotin-16-UTP labeled RNA.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind streptavidin binding to this compound labeled RNA?

Streptavidin, a protein isolated from Streptomyces avidinii, has an exceptionally high and specific affinity for biotin (Vitamin B7).[1][2][3] This interaction is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[2] When RNA is labeled with this compound during in vitro transcription, the biotin molecule becomes incorporated into the RNA strand.[4] This "biotinylated" RNA can then be captured and isolated from a complex mixture using streptavidin that is immobilized on a solid support, such as magnetic beads or agarose resin.

Q2: What are the key factors influencing the efficiency of streptavidin-biotin binding?

Several factors can impact the success of your experiment:

  • Labeling Efficiency: The incorporation of this compound into the RNA transcript is crucial. Inefficient labeling will result in a low yield of biotinylated RNA available for binding.

  • Integrity of RNA: The quality and integrity of the labeled RNA are important. Degraded RNA will lead to poor results.

  • Steric Hindrance: The long 16-atom spacer arm of this compound is designed to minimize steric hindrance, allowing the biotin to be more accessible to the streptavidin binding pocket. However, the position and density of biotinylation within the RNA molecule can still influence binding.

  • Binding Conditions: Factors such as buffer composition (pH, salt concentration), incubation time, and temperature can affect the interaction.

  • Streptavidin Support: The type of solid support (magnetic beads vs. agarose) and its binding capacity can influence the efficiency of capture.

Q3: Should I use streptavidin-coated magnetic beads or agarose resin?

Both magnetic beads and agarose resin are effective for pulling down biotinylated RNA. The choice often depends on the specific application and user preference.

  • Magnetic Beads: Offer easier and faster handling, especially for washing steps, due to magnetic separation. They often exhibit lower non-specific binding.

  • Agarose Resin: Can have a very high binding capacity. However, it requires centrifugation for separation, which can be more time-consuming.

Troubleshooting Guide

This guide addresses common problems encountered during streptavidin pulldown of this compound labeled RNA.

Problem 1: Low or No Yield of Pulled-Down RNA

Potential Cause Recommended Solution
Inefficient this compound Labeling Verify the labeling efficiency. A typical in vitro transcription reaction should yield approximately 10 µg of biotin-labeled RNA from 1 µg of template DNA. Optimize the ratio of this compound to UTP in the transcription reaction; a 35% substitution is often a good starting point.
RNA Degradation Ensure an RNase-free working environment. Use RNase inhibitors during the labeling and binding steps. Analyze the integrity of your labeled RNA on a denaturing agarose gel.
Insufficient Incubation Time While the streptavidin-biotin interaction is rapid, ensure sufficient incubation time for the biotinylated RNA to bind to the beads. An incubation of 30 minutes to 1 hour at room temperature is typically sufficient.
Bead Overload Ensure that the amount of biotinylated RNA does not exceed the binding capacity of the streptavidin beads. Check the manufacturer's specifications for bead capacity.
Suboptimal Binding Buffer Use a binding buffer with a pH between 7 and 8. Ensure the salt concentration is appropriate; while the streptavidin-biotin interaction is salt-tolerant, very low or very high salt concentrations can affect RNA-protein interactions if that is your downstream application.
Inactive Streptavidin Beads Ensure the beads have been stored correctly and have not expired. Test the beads with a known biotinylated control to confirm their activity.

Problem 2: High Background or Non-Specific Binding

Potential Cause Recommended Solution
Non-specific Binding of RNA to Beads Block the streptavidin beads before adding your labeled RNA. Common blocking agents include yeast tRNA or bovine serum albumin (BSA).
Non-specific Binding of Proteins to Beads Pre-clear your cell lysate by incubating it with streptavidin beads alone before adding your biotinylated RNA probe.
Insufficient Washing Increase the number and stringency of wash steps after the binding incubation. You can increase the salt concentration (e.g., up to 250 mM NaCl) or add a low concentration of a non-ionic detergent (e.g., 0.001% Tween-20) to the wash buffer to reduce non-specific interactions.
Hydrophobic Interactions Include a non-ionic detergent (e.g., Triton X-100 or NP-40) in your binding and wash buffers to minimize hydrophobic interactions.
Charge-Based Interactions Adjust the salt concentration in your buffers. Increasing the salt concentration can disrupt weak, non-specific electrostatic interactions.

Experimental Protocols & Methodologies

Protocol 1: In Vitro Transcription with this compound

This protocol is a general guideline for labeling RNA with this compound using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 10x Transcription Buffer

  • ATP, GTP, CTP, UTP solutions (10 mM each)

  • This compound solution (10 mM)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

Procedure:

  • Set up the transcription reaction on ice. For a 20 µL reaction, combine:

    • 2 µL 10x Transcription Buffer

    • 1 µg Linearized DNA template

    • 2 µL 10 mM ATP

    • 2 µL 10 mM GTP

    • 2 µL 10 mM CTP

    • 1.3 µL 10 mM UTP

    • 0.7 µL 10 mM this compound (for a ~35% substitution)

    • 1 µL RNase Inhibitor

    • 2 µL T7 RNA Polymerase

    • Nuclease-free water to 20 µL

  • Mix gently and incubate at 37°C for 2 hours.

  • To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

  • Purify the biotinylated RNA using a spin column purification kit or phenol/chloroform extraction followed by ethanol precipitation.

  • Quantify the labeled RNA using a spectrophotometer and assess its integrity on a denaturing agarose gel.

Protocol 2: Streptavidin Pulldown of Biotinylated RNA

This protocol describes the capture of biotinylated RNA using streptavidin magnetic beads.

Materials:

  • Biotinylated RNA

  • Streptavidin magnetic beads

  • Binding/Wash Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20)

  • Elution Buffer (e.g., for downstream applications, or SDS-PAGE loading buffer for analysis)

  • Nuclease-free tubes

  • Magnetic rack

Procedure:

  • Resuspend the streptavidin magnetic beads by vortexing.

  • Transfer the desired amount of beads to a nuclease-free tube. (Refer to the manufacturer's instructions for binding capacity).

  • Place the tube on a magnetic rack to pellet the beads. Remove the supernatant.

  • Wash the beads twice with 500 µL of Binding/Wash Buffer. After each wash, pellet the beads on the magnetic rack and remove the supernatant.

  • Resuspend the washed beads in 200 µL of Binding/Wash Buffer.

  • Add your biotinylated RNA to the bead suspension.

  • Incubate at room temperature for 30-60 minutes with gentle rotation.

  • Pellet the beads on the magnetic rack and collect the supernatant (this is the unbound fraction).

  • Wash the beads three to five times with 500 µL of Binding/Wash Buffer.

  • After the final wash, remove the supernatant. The beads now have the biotinylated RNA bound to them and are ready for downstream applications.

Visualizations

experimental_workflow cluster_labeling RNA Labeling cluster_binding Streptavidin Binding cluster_pulldown Pulldown & Wash template Linearized DNA Template transcription In Vitro Transcription with this compound template->transcription labeled_rna Biotinylated RNA transcription->labeled_rna incubation Incubation labeled_rna->incubation beads Streptavidin Beads beads->incubation bound_complex RNA-Bead Complex incubation->bound_complex washing Washing Steps bound_complex->washing elution Downstream Application washing->elution

Caption: Experimental workflow for streptavidin pulldown of biotinylated RNA.

troubleshooting_flow start Start: Low/No RNA Yield check_labeling Check Labeling Efficiency? start->check_labeling optimize_labeling Optimize Biotin-UTP: UTP Ratio check_labeling->optimize_labeling Low check_rna_integrity Assess RNA Integrity? check_labeling->check_rna_integrity OK optimize_labeling->check_rna_integrity improve_rnase_control Improve RNase-free Technique check_rna_integrity->improve_rnase_control Degraded check_binding Review Binding Conditions? check_rna_integrity->check_binding Intact improve_rnase_control->check_binding optimize_binding Adjust Incubation Time/Buffer check_binding->optimize_binding Suboptimal check_beads Test Bead Activity? check_binding->check_beads Optimal optimize_binding->check_beads new_beads Use New/ Validated Beads check_beads->new_beads Inactive success Successful Pulldown check_beads->success Active new_beads->success

Caption: Troubleshooting decision tree for low RNA pulldown yield.

References

Impact of template DNA quality on Biotin-16-UTP incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of template DNA quality on the efficiency of Biotin-16-UTP incorporation during in vitro transcription (IVT).

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of poor-quality template DNA on this compound incorporation?

A1: The quality of the template DNA is a critical factor that directly influences the yield and quality of the biotinylated RNA probe.[1] Poor-quality DNA can lead to complete reaction failure, the synthesis of incorrect transcript sizes, or low incorporation efficiency of this compound.[2] Contaminants such as salts, ethanol, and proteins carried over from DNA purification can inhibit RNA polymerases.[1][2]

Q2: What are the ideal characteristics of a DNA template for successful this compound labeling?

A2: For optimal results, the DNA template should be linear and free from contaminants like RNases, proteins, and salts.[1] If using a plasmid, it must be fully linearized, preferably with a restriction enzyme that generates blunt ends or 5' overhangs to prevent the synthesis of longer-than-expected transcripts. PCR products can also serve as effective templates but generally yield better results after purification.

Q3: What is the recommended ratio of this compound to UTP for efficient labeling?

A3: The optimal balance between labeling efficiency and reaction yield is typically achieved with a specific ratio of this compound to its natural counterpart, UTP. While individual optimization may be necessary, common recommendations suggest a molar ratio of this compound to UTP of 1:3 or 1:2. Some protocols suggest that a 35% substitution of this compound for UTP provides an optimal balance.

Q4: Can contaminants other than those from DNA purification affect the reaction?

A4: Yes, RNase contamination is a major concern as it will degrade the newly synthesized RNA transcripts. RNases can be introduced from the plasmid purification process or through improper handling. Using an RNase inhibitor in the transcription reaction is recommended to safeguard your transcripts. Other potential contaminants in the IVT reaction can include endotoxins and metal ions, which may also impact the process.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
No Biotinylated RNA Transcript Detected Poor Template DNA Quality: Contaminants like salts or ethanol are inhibiting the RNA polymerase.Purify the DNA template again using phenol/chloroform extraction followed by ethanol precipitation.
RNase Contamination: Degradation of the RNA transcript.Use an RNase inhibitor in your reaction and ensure an RNase-free work environment.
Incorrectly Linearized Template: The plasmid was not fully digested.Verify complete linearization by running an aliquot on an agarose gel. Ensure the restriction map and sequence are correct.
Low Yield of Biotinylated RNA Suboptimal this compound/UTP Ratio: Incorrect concentration of the biotinylated nucleotide.Optimize the ratio of this compound to UTP. Start with a recommended ratio of 1:3 or 1:2 and adjust as needed.
Insufficient Incubation Time: The reaction did not proceed to completion.For short transcripts (<300 nt), consider increasing the incubation time from 2 hours to 4-16 hours at 37°C.
RNA Transcript is Longer Than Expected Incomplete Linearization of Plasmid: The polymerase continues transcription beyond the intended endpoint.Ensure complete digestion of the plasmid template by checking an aliquot on an agarose gel.
Template with 3' Overhangs: The polymerase can use the opposite strand as a template.Use restriction enzymes that produce 5' overhangs or blunt ends for linearization.
RNA Transcript is Shorter Than Expected Unexpected Restriction Sites: The template is being cut at unintended sites.Confirm the sequence and restriction sites of your template. Try linearizing with a different enzyme.
Cryptic Termination Sites: The RNA polymerase may be terminating transcription prematurely.Subclone your template into a different plasmid vector with a different RNA polymerase promoter.

Experimental Protocols & Workflows

General Protocol for In Vitro Transcription with this compound

This protocol outlines the key steps for generating biotin-labeled RNA probes.

1. DNA Template Preparation:

  • Linearized Plasmid DNA:

    • Digest 1-2 µg of plasmid DNA with a suitable restriction enzyme that generates blunt or 5'-overhanging ends.

    • Confirm complete linearization on an agarose gel.

    • Purify the linearized DNA using phenol/chloroform extraction and ethanol precipitation to remove enzymes, salts, and other inhibitors. Resuspend the purified DNA in nuclease-free water.

  • PCR Product:

    • PCR products can be used directly, but for higher yields, purification using a silica-membrane-based column is recommended to remove primers and dNTPs.

2. In Vitro Transcription Reaction Setup:

The following table provides an example reaction setup. Components should be thawed on ice and assembled at room temperature in the specified order.

ComponentVolume (µL)Final Concentration
RNase-free H₂OUp to 20 µL-
10x Reaction Buffer2 µL1x
ATP, GTP, CTP (10 mM each)2 µL each1 mM each
UTP (10 mM)1.3 µL0.65 mM
This compound (10 mM)0.7 µL0.35 mM
Template DNAX µL0.5 - 1 µg
T7 RNA Polymerase Mix2 µL-
Total Volume 20 µL

Note: The ratio of UTP to this compound can be optimized. A 1:3 or 1:2 ratio is also commonly used.

3. Incubation:

  • Mix the components thoroughly and incubate at 37°C for 2 hours.

  • For shorter transcripts (<300 nucleotides), the incubation time can be extended to 4-16 hours to increase yield.

4. (Optional) DNase Treatment:

  • To remove the DNA template, add RNase-free DNase I and incubate for 15 minutes at 37°C.

5. Purification of Biotinylated RNA:

  • Purify the labeled RNA to remove unincorporated nucleotides, proteins, and salts using spin columns or ethanol precipitation.

  • For ethanol precipitation, add 2 volumes of ethanol and incubate at -20°C for at least 30 minutes. Centrifuge to pellet the RNA, wash with 70% ethanol, and resuspend in 0.1 mM EDTA or nuclease-free water.

Workflow and Troubleshooting Diagrams

experimental_workflow template_prep 1. Template DNA Preparation linearization Linearize Plasmid or Generate PCR Product template_prep->linearization purification1 Purify Template DNA linearization->purification1 ivt_reaction 2. In Vitro Transcription (IVT) purification1->ivt_reaction reaction_setup Assemble Reaction Mix: - RNA Polymerase - NTPs + this compound - Buffer ivt_reaction->reaction_setup incubation Incubate at 37°C reaction_setup->incubation dnase_treat 3. (Optional) DNase I Treatment incubation->dnase_treat purification2 4. RNA Purification dnase_treat->purification2 spin_column Spin Column or Ethanol Precipitation purification2->spin_column final_product 5. Purified Biotinylated RNA Probe spin_column->final_product

Caption: Experimental workflow for this compound incorporation via in vitro transcription.

troubleshooting_guide start Problem: Low or No Biotin-RNA Yield check_template Check Template DNA Quality start->check_template check_reaction Check IVT Reaction Components start->check_reaction check_gel Run Agarose Gel check_template->check_gel contaminants Contaminants Present? check_gel->contaminants Purity linearization Complete Linearization? check_gel->linearization Size/Form repurify Solution: Re-purify DNA (Phenol/Chloroform) contaminants->repurify Yes contaminants->linearization No redigest Solution: Re-digest or Optimize Restriction Reaction linearization->redigest No rnase RNase Contamination? check_reaction->rnase add_inhibitor Solution: Add RNase Inhibitor, Use RNase-free Technique rnase->add_inhibitor Possible ratio Biotin-UTP/UTP Ratio Correct? rnase->ratio Unlikely optimize_ratio Solution: Optimize Ratio (e.g., 1:2 or 1:3) ratio->optimize_ratio No/Unsure

Caption: Troubleshooting flowchart for poor this compound incorporation.

References

Preventing RNase contamination in Biotin-16-UTP labeling reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot RNase contamination in Biotin-16-UTP labeling reactions.

Frequently Asked Questions (FAQs)

Q1: What is RNase contamination and why is it a problem in this compound labeling reactions?

A1: Ribonucleases (RNases) are enzymes that degrade RNA. They are notoriously stable and widespread in the laboratory environment, found on skin, in dust, and in various reagents.[1] In a this compound labeling reaction, which is a type of in vitro transcription, RNase contamination can degrade your RNA template and the newly synthesized biotinylated RNA transcripts. This leads to lower yields of labeled RNA, truncated transcripts, or complete failure of the labeling reaction, ultimately impacting downstream applications like Northern blotting, in situ hybridization, and microarray analysis.

Q2: What are the primary sources of RNase contamination in a typical laboratory setting?

A2: Common sources of RNase contamination include:

  • Human contact: Skin, hair, and saliva are rich in RNases. Always wear gloves and a lab coat, and change them frequently. Avoid talking, sneezing, or coughing over open tubes.[1]

  • Laboratory surfaces: Benchtops, pipettors, and other equipment can be contaminated with RNase-containing dust and microbes.[1]

  • Aqueous solutions: Water and buffers can become contaminated with airborne RNases or from the chemicals used to prepare them.

  • Consumables: Non-certified pipette tips, microcentrifuge tubes, and glassware can introduce RNases. Autoclaving alone is not always sufficient to eliminate RNases.[1]

  • Reagents: Enzymes, such as DNA polymerase and restriction enzymes, and even commercially prepared buffers can sometimes be a source of RNase contamination if not certified RNase-free.

Q3: How can I create an RNase-free work environment?

A3: To establish an RNase-free work area, follow these key steps:

  • Designate a specific area: If possible, set aside a specific bench or area solely for RNA work.

  • Decontaminate surfaces: Regularly clean benchtops, pipettes, and equipment with commercially available RNase decontamination solutions (e.g., RNaseZap™) or a solution of 0.5% SDS followed by 3% H2O2.

  • Use certified RNase-free consumables: Always use sterile, disposable plasticware (tubes, pipette tips) that is certified to be RNase-free.

  • Treat water and buffers: Use commercially available nuclease-free water. For laboratory-prepared solutions, treat them with diethylpyrocarbonate (DEPC). Add DEPC to a final concentration of 0.1%, incubate overnight, and then autoclave to inactivate the DEPC. Note that DEPC cannot be used with solutions containing primary amines, such as Tris buffers.

  • Bake glassware: For glassware, bake at 180°C or higher for several hours to inactivate RNases.

  • Wear personal protective equipment (PPE): Always wear gloves and change them often, especially after touching non-decontaminated surfaces.

Q4: Are there any alternatives to DEPC for treating solutions?

A4: Yes, Milli-Q™ purified water is often sufficiently free of RNases for many applications. Additionally, some commercial reagents are available that can inactivate RNases in solutions, including those containing Tris, without the need for DEPC treatment and autoclaving.

Q5: What is the role of an RNase inhibitor in my this compound labeling reaction?

A5: An RNase inhibitor is a protein that binds to and inactivates a wide range of RNases. Including an RNase inhibitor in your in vitro transcription reaction is a crucial step to protect the newly synthesized biotinylated RNA from any residual RNase contamination that may be present in your template DNA, reagents, or reaction tube. The recommended concentration is typically 1-2 U/µL of the reaction volume.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound labeling experiments.

Problem 1: Low or no yield of biotinylated RNA.

Possible Cause Recommended Solution
RNase Contamination Degraded RNA will appear as a smear on a denaturing agarose gel. Review your RNase-free techniques. Test your water, buffers, and template DNA for RNase activity. Add a fresh, high-quality RNase inhibitor to your reaction.
Poor Quality DNA Template Contaminants like ethanol or salts from DNA purification can inhibit RNA polymerase. Purify your DNA template again using a column-based method or by ethanol precipitation. Verify template integrity on an agarose gel.
Inactive RNA Polymerase The enzyme may have lost activity due to improper storage or handling. Use a new aliquot of RNA polymerase. Always include a positive control reaction with a reliable template and polymerase to ensure the reaction components are working.
Suboptimal Nucleotide Concentrations Incorrect concentrations of NTPs, including this compound, can limit the transcription reaction. Ensure you are using the correct final concentrations of all four nucleotides. The ratio of this compound to unlabeled UTP can be optimized, with a common starting point being a 1:2 or 1:3 ratio.
Incorrectly Linearized Template If using a linearized plasmid, incomplete digestion can result in transcripts of incorrect lengths or lower yields. Confirm complete linearization by running an aliquot on an agarose gel.

Problem 2: Labeled RNA is shorter than expected (smear or distinct smaller bands on a gel).

Possible Cause Recommended Solution
RNase Contamination This is a classic sign of RNA degradation. Even low levels of RNase can lead to partially degraded transcripts. Strengthen your RNase-free workflow. Ensure your RNase inhibitor is active and used at the recommended concentration.
Premature Transcription Termination GC-rich template sequences can sometimes cause the RNA polymerase to terminate transcription prematurely. Try lowering the incubation temperature of the reaction (e.g., from 37°C to 30°C).
Cryptic Termination Sites in Template The DNA template may contain sequences that act as unexpected termination signals for the RNA polymerase. If possible, try subcloning your insert into a different vector.

Problem 3: Inconsistent labeling efficiency between experiments.

Possible Cause Recommended Solution
Variable RNase Contamination Inconsistent adherence to RNase-free techniques can lead to variable results. Maintain a strict and consistent RNase-free protocol for every experiment.
Reagent Freeze-Thaw Cycles Repeated freezing and thawing of reagents, especially RNA polymerase and nucleotides, can reduce their activity. Aliquot reagents into smaller, single-use volumes.
Inconsistent Biotinylation The efficiency of biotin incorporation can vary. Ensure thorough mixing of the reaction components and consider optimizing the this compound to UTP ratio.

Data Presentation

Table 1: Comparison of Common RNase Inactivation Methods

MethodTargetEfficacyNotes
Autoclaving (121°C, 20 min) Solutions, GlasswarePartial to GoodSome RNases can refold and regain activity upon cooling. Not sufficient on its own for complete inactivation.
Baking (180°C, several hours) Glassware, MetalwareExcellentEffectively and irreversibly inactivates RNases.
DEPC Treatment (0.1%) Aqueous SolutionsExcellentInactivates RNases by covalent modification. Requires subsequent autoclaving to inactivate DEPC. Cannot be used with Tris buffers.
SDS (0.5% or higher) SolutionsGoodCan denature and inactivate RNases.
Commercial RNase Decontamination Solutions Surfaces, EquipmentExcellentSpecifically formulated to eliminate RNase activity.
RNase Inhibitors In-reaction protectionExcellentBinds to and inhibits a broad range of RNases during the enzymatic reaction.

Experimental Protocols

Protocol 1: Assessing RNA Integrity by Denaturing Agarose Gel Electrophoresis

This protocol is used to check for RNA degradation. Intact total RNA will show sharp 28S and 18S ribosomal RNA bands, with the 28S band being approximately twice as intense as the 18S band. Degraded RNA will appear as a smear.

Materials:

  • Agarose

  • MOPS buffer (10X)

  • Formaldehyde (37%)

  • Formamide, deionized

  • RNA sample buffer

  • Ethidium bromide or other nucleic acid stain

  • RNase-free water

  • RNA sample

Procedure:

  • Prepare the gel: In a fume hood, prepare a 1% agarose gel containing 1X MOPS buffer and formaldehyde.

  • Prepare the RNA sample: Mix your RNA sample with formamide and RNA sample buffer. Heat at 65-70°C for 5-15 minutes to denature the RNA, then immediately place on ice.

  • Electrophoresis: Load the denatured RNA samples onto the gel. Run the gel in 1X MOPS buffer at 5-6 V/cm.

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light. Check for the presence of sharp 28S and 18S rRNA bands and the absence of smearing.

Protocol 2: In-House Assay for Detecting RNase Activity

This is a basic protocol to test for RNase contamination in your solutions.

Materials:

  • Intact, non-labeled RNA (e.g., a commercial RNA standard or a previously verified high-quality RNA preparation)

  • Solution to be tested (e.g., water, buffer)

  • RNase-free microcentrifuge tubes

  • Incubator or water bath at 37°C

  • Reagents for denaturing agarose gel electrophoresis (see Protocol 1)

Procedure:

  • Set up reactions: In an RNase-free tube, add a known amount of the intact RNA to the solution you want to test. As a negative control, add the same amount of RNA to certified RNase-free water. As a positive control, add a small, known amount of RNase A to another tube with the RNA and RNase-free water.

  • Incubation: Incubate all tubes at 37°C for 1-2 hours.

  • Analysis: Run the RNA from each reaction on a denaturing agarose gel as described in Protocol 1.

  • Interpretation:

    • The negative control should show intact RNA bands.

    • The positive control should show a complete smear, indicating RNA degradation.

    • If the RNA in the tube with your test solution is degraded (smeared), your solution is contaminated with RNases.

Visualizations

Experimental_Workflow Workflow for Preventing RNase Contamination cluster_prep Preparation of RNase-Free Environment cluster_reaction This compound Labeling Reaction cluster_analysis Post-Reaction Analysis prep_bench Decontaminate Bench and Pipettes assemble_reaction Assemble Reaction on Ice prep_bench->assemble_reaction prep_consumables Use Certified RNase-Free Tips and Tubes prep_consumables->assemble_reaction prep_solutions Prepare Solutions with RNase-Free Water (DEPC-Treated) add_reagents Add NTPs (including this compound) and Buffer prep_solutions->add_reagents prep_glassware Bake Glassware incubate Incubate at 37°C assemble_reaction->incubate add_template Add High-Quality DNA Template add_template->assemble_reaction add_reagents->assemble_reaction add_enzyme Add RNA Polymerase and RNase Inhibitor add_enzyme->assemble_reaction check_integrity Assess RNA Integrity (Denaturing Gel) incubate->check_integrity quantify Quantify Labeled RNA check_integrity->quantify

Caption: Experimental workflow for this compound labeling, emphasizing RNase prevention steps.

Troubleshooting_Logic Troubleshooting Logic for Failed Biotin Labeling start Low or No Labeled RNA Yield check_rna Run Labeled RNA on Denaturing Gel start->check_rna smear RNA is Smeared check_rna->smear no_bands No RNA Bands Visible check_rna->no_bands intact_bands RNA Bands are Intact but Faint check_rna->intact_bands rnase_issue Suspect RNase Contamination smear->rnase_issue transcription_failure Suspect Transcription Failure no_bands->transcription_failure labeling_issue Suspect Inefficient Labeling intact_bands->labeling_issue review_protocol Review RNase-Free Technique rnase_issue->review_protocol test_reagents Test Reagents for RNase Activity rnase_issue->test_reagents check_template Check DNA Template Quality transcription_failure->check_template check_enzyme Check RNA Polymerase Activity (Positive Control) transcription_failure->check_enzyme check_ntps Check Nucleotide Concentrations transcription_failure->check_ntps labeling_issue->check_enzyme optimize_biotin Optimize this compound:UTP Ratio labeling_issue->optimize_biotin

Caption: A logical flowchart for troubleshooting common issues in this compound labeling reactions.

References

Technical Support Center: Quantifying Biotin-16-UTP Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quantifying the labeling efficiency of Biotin-16-UTP. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a modified uridine triphosphate (UTP) nucleotide that contains a biotin molecule attached via a 16-atom linker.[1][2] It is used to produce biotin-labeled RNA probes through in vitro transcription.[1][2][3] These labeled probes are valuable tools in a variety of molecular biology applications, including in situ hybridization, Northern and Southern blotting, and microarray analysis, where the strong and specific interaction between biotin and streptavidin is utilized for detection.

Q2: How is this compound incorporated into RNA?

This compound is incorporated into RNA transcripts during in vitro transcription reactions catalyzed by RNA polymerases such as T7, SP6, or T3. In the reaction mixture, this compound competes with and substitutes for the natural UTP nucleotide. The efficiency of incorporation can be influenced by the ratio of this compound to unlabeled UTP in the reaction.

Q3: What are the common methods to quantify this compound labeling efficiency?

Several methods can be used to quantify the efficiency of biotin labeling in RNA. The most common techniques include:

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: A colorimetric method to estimate the molar ratio of biotin to a molecule.

  • Streptavidin Gel-Shift Assay: An electrophoretic method where the binding of streptavidin to biotinylated RNA causes a detectable shift in its migration on a gel.

  • Dot Blot Analysis: A semi-quantitative method where the biotinylated RNA is spotted onto a membrane and detected using a streptavidin-enzyme conjugate.

Q4: Can over-biotinylation affect my experiment?

Yes, excessive biotin labeling can potentially interfere with the biological function or properties of the RNA molecule. It may cause steric hindrance, which can affect hybridization efficiency or interactions with other molecules. Therefore, it is important to optimize the labeling reaction to achieve a balance between labeling efficiency and the functionality of the probe.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no biotin incorporation Poor quality DNA template: Contaminants like ethanol or salts can inhibit RNA polymerase.Purify the DNA template using methods like phenol/chloroform extraction followed by ethanol precipitation.
Incorrect ratio of this compound to UTP: An improper ratio can lead to inefficient incorporation.Optimize the this compound/UTP ratio. A common starting point is a 1:3 or 1:2 ratio. Some kits recommend a 35% this compound substitution.
RNase contamination: RNases will degrade the RNA transcript, leading to low yield.Use RNase-free water, tubes, and pipette tips. Wear gloves and work in an RNase-free environment. Incorporate an RNase inhibitor in the transcription reaction.
Suboptimal transcription reaction conditions: Incorrect incubation time or temperature can affect enzyme activity.Follow the manufacturer's protocol for the specific RNA polymerase and labeling kit. A typical incubation is 2 hours at 37°C. For short transcripts, a longer incubation of 4-16 hours may be beneficial.
Inconsistent labeling efficiency between experiments Variability in reaction setup: Inconsistent pipetting or component concentrations.Prepare a master mix of common reagents to minimize pipetting errors. Ensure all components are properly thawed and mixed before use.
Degradation of this compound: Improper storage can lead to decomposition.Store this compound at -20°C and avoid repeated freeze-thaw cycles. Note that some decomposition (around 5%) may occur within 6 months even with proper storage.
Low signal in downstream applications (e.g., Northern blot) Insufficient amount of labeled probe: The concentration of the biotinylated RNA may be too low.Quantify the RNA yield after transcription using methods like UV spectrophotometry or a dot blot with a known standard. Increase the amount of probe used in the hybridization.
Inefficient detection of biotin: Problems with the streptavidin conjugate or substrate.Use a fresh, high-quality streptavidin-enzyme conjugate and substrate. Ensure appropriate blocking steps are performed to reduce background.
Precipitation of the labeled RNA Over-biotinylation: Excessive incorporation of the bulky biotin molecule can reduce solubility.Decrease the ratio of this compound to UTP in the labeling reaction.

Experimental Protocols

Protocol 1: HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay

This colorimetric assay is used to estimate the concentration of biotin in a sample. The principle is based on the displacement of HABA from the avidin-HABA complex by biotin, which has a much higher affinity for avidin. This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin present.

Materials:

  • HABA/Avidin mixture

  • Biotinylated RNA sample

  • Biotin standard of known concentration

  • 96-well microplate or cuvettes

  • Microplate reader or spectrophotometer capable of reading absorbance at 500 nm

  • Deionized water or buffer used for the sample

Procedure (Microplate Format):

  • Prepare serial dilutions of your biotinylated RNA sample and the biotin standard to ensure the concentrations fall within the linear range of the assay (typically 2-16 µM).

  • Add 180 µL of the HABA/Avidin assay mixture to each well of a 96-well plate.

  • Prepare wells for a negative control (add 20 µL of deionized water or buffer) and a positive control (add 20 µL of a known concentration of d-biotin).

  • Add 20 µL of your biotinylated RNA sample dilutions and biotin standards to their respective wells.

  • Mix the reagents by shaking the plate for 30-60 seconds.

  • Measure the absorbance at 500 nm (A500).

  • Calculate the change in absorbance (ΔA500) for your samples and standards relative to the negative control.

  • Create a standard curve by plotting the ΔA500 of the biotin standards against their known concentrations.

  • Determine the biotin concentration of your RNA sample by interpolating its ΔA500 value on the standard curve.

Data Analysis: The molar ratio of biotin to RNA can be calculated using the determined biotin concentration and the known concentration of your RNA.

Protocol 2: Streptavidin Gel-Shift Assay

This method provides a qualitative and semi-quantitative assessment of biotinylation by observing the mobility shift of biotinylated RNA when complexed with streptavidin in a non-denaturing polyacrylamide gel.

Materials:

  • Biotinylated RNA sample

  • Streptavidin

  • Non-denaturing polyacrylamide gel

  • Gel electrophoresis apparatus

  • Loading buffer

  • Staining solution (e.g., ethidium bromide, SYBR Green) or silver staining reagents

  • Gel imaging system

Procedure:

  • Incubate a known amount of your biotinylated RNA with an excess of streptavidin for 15-30 minutes at room temperature to allow for complex formation.

  • As a control, run an equal amount of the uncomplexed biotinylated RNA in a separate lane.

  • Add loading buffer to your samples and load them onto a non-denaturing polyacrylamide gel.

  • Run the gel according to standard procedures.

  • Stain the gel using an appropriate method to visualize the RNA bands. Silver staining can be used for higher sensitivity.

  • Image the gel. The biotinylated RNA incubated with streptavidin should migrate slower than the free biotinylated RNA, resulting in a "shifted" band. The intensity of the shifted band relative to the unshifted band can give an estimate of the labeling efficiency.

Protocol 3: Dot Blot Analysis

A dot blot is a simple and rapid method to semi-quantitatively determine the presence of biotin in your RNA sample.

Materials:

  • Biotinylated RNA sample

  • Positively charged nylon membrane

  • Biotinylated control RNA of known concentration

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Streptavidin-HRP (Horseradish Peroxidase) or Streptavidin-AP (Alkaline Phosphatase) conjugate

  • Chemiluminescent or colorimetric substrate

  • Imaging system or visual inspection

Procedure:

  • Prepare serial dilutions of your biotinylated RNA sample and the biotinylated control RNA.

  • Carefully spot 1-2 µL of each dilution directly onto the nylon membrane. Allow the spots to dry completely.

  • Block the membrane by incubating it in blocking buffer for 1 hour at room temperature with gentle shaking.

  • Incubate the membrane with the streptavidin-enzyme conjugate (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound conjugate.

  • Incubate the membrane with the appropriate substrate according to the manufacturer's instructions.

  • Detect the signal using an imaging system for chemiluminescence or by eye for a colorimetric substrate. The signal intensity of your sample spots can be compared to the control spots to estimate the relative labeling efficiency.

Quantitative Data Summary

Table 1: Comparison of Biotin Quantification Methods

Method Principle Type Advantages Disadvantages
HABA Assay Colorimetric; Biotin displaces HABA from an avidin-HABA complex, causing a change in absorbance.QuantitativeRapid, easy to perform, does not require specialized equipment beyond a spectrophotometer.Can be less sensitive than other methods; may underestimate the degree of biotinylation.
Streptavidin Gel-Shift Assay Electrophoretic; Binding of streptavidin to biotinylated RNA retards its migration in a non-denaturing gel.Semi-quantitativeProvides a visual confirmation of labeling; can distinguish between labeled and unlabeled species.Can be time-consuming; quantification is less precise than HABA assay.
Dot Blot Membrane-based; Biotinylated RNA is detected by a streptavidin-enzyme conjugate.Semi-quantitativeSimple, high-throughput, requires small amounts of sample.Less precise than quantitative methods; signal can be affected by spotting technique.

Visualizations

experimental_workflow cluster_transcription In Vitro Transcription cluster_purification Purification cluster_quantification Quantification DNA Template DNA Template Transcription Reaction Transcription Reaction DNA Template->Transcription Reaction NTPs NTPs NTPs->Transcription Reaction This compound This compound This compound->Transcription Reaction RNA Polymerase RNA Polymerase RNA Polymerase->Transcription Reaction Purification Step Purification Step Transcription Reaction->Purification Step HABA Assay HABA Assay Purification Step->HABA Assay Gel-Shift Assay Gel-Shift Assay Purification Step->Gel-Shift Assay Dot Blot Dot Blot Purification Step->Dot Blot

Caption: Workflow for this compound Labeling and Quantification.

haba_assay_pathway Avidin_HABA Avidin-HABA Complex (Absorbs at 500 nm) Avidin_Biotin Avidin-Biotin Complex Avidin_HABA->Avidin_Biotin + Biotinylated RNA Free_HABA Free HABA (Absorbance at 500 nm decreases) Avidin_HABA->Free_HABA + Biotinylated RNA Biotinylated_RNA Biotinylated RNA Biotinylated_RNA->Avidin_Biotin

Caption: Principle of the HABA Assay for Biotin Quantification.

References

Improving signal-to-noise ratio in Biotin-16-UTP ISH experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their Biotin-16-UTP in situ hybridization (ISH) experiments.

Troubleshooting Guides

High Background Signal

High background staining can obscure specific signals, making data interpretation difficult. Below are common causes and solutions for high background in this compound ISH experiments.

Question: I am observing high background staining across my entire tissue section. What are the potential causes and how can I fix this?

Answer: High background is a common issue in biotin-based ISH and can stem from several factors. The most frequent causes include the presence of endogenous biotin in the tissue, non-specific binding of detection reagents, and issues with the hybridization protocol.

Key Causes and Solutions for High Background

Potential Cause Recommended Solution Detailed Protocol
Endogenous Biotin Tissues such as the liver, kidney, pancreas, and adipose tissue contain high levels of endogenous biotin, which can be detected by streptavidin or avidin conjugates, leading to false-positive signals.[1][2][3] Implement an endogenous biotin blocking step before applying the primary detection reagent.See "Protocol: Endogenous Biotin Blocking" below.
Non-Specific Binding of Avidin/Streptavidin Avidin is a glycoprotein with a high isoelectric point, which can lead to non-specific binding through electrostatic interactions.[4] Consider using streptavidin or NeutrAvidin, which have lower non-specific binding properties.[5]Incorporate a pre-incubation step with a blocking serum from the same species as the secondary antibody host.
Probe Concentration Too High An excessively high concentration of the biotinylated probe can lead to non-specific binding to the tissue.Optimize the probe concentration by performing a dilution series. Start with the manufacturer's recommended concentration and test several dilutions (e.g., 1:50, 1:100, 1:200).
Inadequate Washing Insufficient or improper washing steps may not effectively remove unbound probe or detection reagents.Increase the stringency of your post-hybridization washes by adjusting the temperature, time, or salt concentration of the wash buffers.
Over-fixation of Tissue Excessive cross-linking from over-fixation can trap detection reagents, leading to high background.Optimize fixation time based on tissue type and thickness.

This procedure is essential for tissues with high levels of endogenous biotin.

  • Avidin Incubation: After rehydration and any antigen retrieval steps, incubate the tissue sections with an avidin solution (e.g., 0.05% avidin in PBS) for 15-30 minutes at room temperature. This step saturates the endogenous biotin in the tissue.

  • Rinse: Briefly rinse the sections with PBS.

  • Biotin Incubation: Incubate the sections with a biotin solution (e.g., 0.005% biotin in PBS) for 15-30 minutes at room temperature. This step blocks any remaining open biotin-binding sites on the avidin molecule.

  • Rinse: Rinse the sections thoroughly with PBS before proceeding with your standard ISH protocol.

Weak or No Signal

A weak or absent signal can be equally frustrating. The following guide addresses common reasons for low signal intensity.

Question: My target signal is very weak or completely absent. What steps can I take to improve it?

Answer: A weak or non-existent signal can be due to a variety of factors, including inefficient probe labeling, poor probe penetration, suboptimal hybridization conditions, or insensitive detection methods.

Key Causes and Solutions for Weak Signal

Potential Cause Recommended Solution Detailed Protocol/Consideration
Inefficient Probe Labeling The ratio of this compound to unlabeled UTP during in vitro transcription is critical.An optimal balance is often achieved with a 35% substitution of this compound for UTP. Consider optimizing this ratio for your specific probe and target.
Poor Probe Penetration Inadequate tissue permeabilization can prevent the probe from reaching its target sequence.Optimize the proteinase K digestion step. Increase the incubation time or concentration, but be cautious as over-digestion can damage tissue morphology.
Suboptimal Hybridization Conditions Hybridization temperature and time are crucial for specific probe binding.Optimize the hybridization temperature based on the melting temperature (Tm) of your probe. Ensure the hybridization buffer composition is correct.
Insensitive Detection Protocol Single-step detection methods may not be sensitive enough for low-abundance targets.Employ a multi-step detection protocol to amplify the signal. This can include using a biotinylated secondary antibody followed by a streptavidin-enzyme conjugate. Tyramide Signal Amplification (TSA) can also be used for significant signal enhancement.
RNA Degradation RNA is susceptible to degradation by RNases.Use RNase-free reagents and bake glassware. Work in an RNase-free environment. Ensure tissue is properly fixed and processed to preserve RNA integrity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of this compound to UTP for probe labeling?

A1: For many applications, a substitution of 35% this compound for UTP provides a good balance between labeling efficiency and the functionality of the resulting RNA probe. However, this can be optimized for your specific experiment. A common labeling reaction might use a final concentration of 0.65 mM UTP and 0.35 mM this compound.

Q2: Should I use avidin, streptavidin, or NeutrAvidin for detection?

A2: While all three bind to biotin, NeutrAvidin is often the preferred choice for minimizing non-specific background. Avidin is glycosylated and has a high isoelectric point, which can lead to non-specific binding. Streptavidin is not glycosylated, reducing some non-specific binding. NeutrAvidin is a deglycosylated form of avidin with a neutral isoelectric point, resulting in the lowest non-specific binding among the three.

Q3: Can I use a DNA probe labeled with Biotin-16-dUTP with these troubleshooting guides?

A3: Yes, many of the principles for improving the signal-to-noise ratio are applicable to both RNA and DNA probes. Issues with endogenous biotin, non-specific binding of detection reagents, and the need for signal amplification are common to both types of biotin-based ISH.

Q4: How can I confirm that my weak signal is not due to the absence of the target transcript in my sample?

A4: It is crucial to run appropriate controls. A positive control tissue, known to express the target transcript, should be included in your experiment to validate the protocol and reagents. A negative control, such as a sense probe or a tissue known not to express the target, will help assess the level of background staining.

Visualized Workflows and Concepts

The following diagrams illustrate key experimental workflows and the interplay of factors affecting the signal-to-noise ratio in this compound ISH experiments.

ISH_Workflow TissuePrep Tissue Preparation (Fixation, Sectioning) Permeabilization Permeabilization (Proteinase K) TissuePrep->Permeabilization Prehybridization Prehybridization Permeabilization->Prehybridization Hybridization Hybridization (this compound Probe) Prehybridization->Hybridization PostHybWash Post-Hybridization Washes Hybridization->PostHybWash Blocking Blocking (Endogenous Biotin, Serum) PostHybWash->Blocking Detection Detection (Streptavidin-Enzyme) Blocking->Detection Visualization Visualization (Substrate) Detection->Visualization Analysis Analysis (Microscopy) Visualization->Analysis

Caption: Overview of the this compound In Situ Hybridization workflow.

Signal_To_Noise_Factors cluster_signal Signal Enhancement cluster_noise Noise Reduction SNR Signal-to-Noise Ratio ProbeLabeling Optimal Probe Labeling ProbeLabeling->SNR ProbeConc Optimized Probe Conc. ProbeConc->SNR SignalAmp Signal Amplification SignalAmp->SNR HybConditions Optimal Hybridization HybConditions->SNR EndoBiotin Endogenous Biotin EndoBiotin->SNR NonSpecific Non-Specific Binding NonSpecific->SNR StringentWash Stringent Washes StringentWash->SNR BlockingSteps Effective Blocking BlockingSteps->SNR

Caption: Factors influencing the signal-to-noise ratio in ISH experiments.

References

Validation & Comparative

A Head-to-Head Comparison: Biotin-16-UTP vs. Biotin-11-UTP for RNA Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of labeling reagent is critical for the success of downstream applications. This guide provides an objective comparison of Biotin-16-UTP and Biotin-11-UTP, focusing on their performance in RNA labeling, supported by experimental data and detailed protocols.

The selection of a biotinylated UTP analog for RNA labeling is a crucial step in various molecular biology workflows, including in situ hybridization, Northern blotting, and microarray analysis. The length of the linker arm connecting the biotin molecule to the uridine triphosphate can influence several aspects of the labeling process, from enzymatic incorporation to the detection of the labeled RNA probe. This guide delves into a comparative analysis of two commonly used reagents: this compound, with a 16-atom linker, and Biotin-11-UTP, with a shorter 11-atom linker.

Executive Summary: Key Differences and Recommendations

While both this compound and Biotin-11-UTP are efficiently incorporated into RNA transcripts by RNA polymerases, a key distinction lies in the overall yield of purified, labeled RNA. Experimental evidence suggests that the shorter linker arm of Biotin-11-UTP can lead to higher yields of the final amplified RNA (aRNA) product. This is attributed to the longer linker of this compound potentially causing slight impediments during the purification process[1].

For applications where the highest possible yield of labeled RNA is critical, Biotin-11-UTP may be the preferred reagent. However, the longer linker of this compound may offer advantages in certain downstream applications by providing greater steric separation between the biotin and the RNA, potentially facilitating more efficient binding to streptavidin.

Performance Data: A Comparative Analysis

The following table summarizes the key performance differences between this compound and Biotin-11-UTP based on available data.

FeatureThis compoundBiotin-11-UTPKey Takeaway
Linker Arm Length 16 atoms11 atomsThe primary structural difference between the two molecules.
Enzymatic Incorporation Rate Efficiently incorporated by T7, T3, and SP6 RNA polymerases. The linker arm size does not significantly affect the incorporation of the modified UTP itself[1].Efficiently incorporated by T7, T3, and SP6 RNA polymerases. The linker arm size does not significantly affect the incorporation of the modified UTP itself[1].Both are excellent substrates for common RNA polymerases.
Overall Yield of Labeled RNA May result in slightly lower yields of purified aRNA due to potential hindrance from the longer linker during purification[1].Generally provides higher yields of purified aRNA[1].For maximizing the amount of labeled probe, Biotin-11-UTP is often advantageous.
Downstream Detection The longer linker may reduce steric hindrance, potentially allowing for more efficient binding of streptavidin conjugates.The shorter linker is sufficient for effective streptavidin binding in most standard applications.The choice may depend on the specific assay and the potential for steric hindrance.

Experimental Protocols: In Vitro Transcription for RNA Labeling

The following is a generalized protocol for in vitro transcription to generate biotinylated RNA probes. This protocol can be adapted for both this compound and Biotin-11-UTP.

Materials:

  • Linearized template DNA (containing a T7, SP6, or T3 promoter)

  • Nuclease-free water

  • 10X Transcription Buffer

  • 100 mM ATP, GTP, CTP solutions

  • 100 mM UTP solution

  • 10 mM this compound or Biotin-11-UTP solution

  • RNA Polymerase (T7, SP6, or T3)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • RNA purification kit

Procedure:

  • Thaw Reagents: Thaw all components at room temperature, except for the RNA polymerase and RNase inhibitor, which should be kept on ice.

  • Assemble the Reaction: In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed. A common strategy is to substitute a portion of the UTP with the biotinylated UTP. A typical ratio is 1:3 (Biotin-UTP:UTP), but this can be optimized for specific applications.

    • Nuclease-free water: to a final volume of 20 µL

    • 10X Transcription Buffer: 2 µL

    • 100 mM ATP: 2 µL

    • 100 mM GTP: 2 µL

    • 100 mM CTP: 2 µL

    • 100 mM UTP: 1.5 µL

    • 10 mM this compound or Biotin-11-UTP: 1.5 µL

    • Linearized Template DNA: 1 µg

    • RNase Inhibitor: 1 µL

    • RNA Polymerase: 2 µL

  • Incubation: Mix the components gently by flicking the tube and then centrifuge briefly to collect the reaction at the bottom. Incubate the reaction at 37°C for 2 hours.

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes.

  • RNA Purification: Purify the biotinylated RNA using an appropriate RNA purification kit according to the manufacturer's instructions. This step is crucial for removing unincorporated nucleotides, proteins, and salts.

  • Quantification: Determine the concentration and purity of the labeled RNA using a spectrophotometer.

Visualizing the Process: Experimental Workflow and a Key Interaction

To better understand the experimental process and the underlying molecular interactions, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_0 In Vitro Transcription cluster_1 Purification cluster_2 Downstream Application Template DNA Template DNA Transcription Reaction Transcription Reaction Template DNA->Transcription Reaction NTPs + Biotin-UTP NTPs + Biotin-UTP NTPs + Biotin-UTP->Transcription Reaction RNA Polymerase RNA Polymerase RNA Polymerase->Transcription Reaction DNase Treatment DNase Treatment Transcription Reaction->DNase Treatment Remove DNA Template RNA Purification RNA Purification DNase Treatment->RNA Purification Isolate Labeled RNA Purified Biotinylated RNA Purified Biotinylated RNA RNA Purification->Purified Biotinylated RNA Hybridization Hybridization Purified Biotinylated RNA->Hybridization e.g., Northern Blot, Microarray Detection Detection Hybridization->Detection Streptavidin Conjugate

Caption: Experimental workflow for RNA biotinylation.

streptavidin_biotin_interaction cluster_0 Molecular Interaction Biotinylated RNA Biotin Linker Arm (11 or 16 atoms) RNA Probe Streptavidin Streptavidin Biotinylated RNA:f0->Streptavidin High-Affinity Binding Reporter Molecule Reporter Molecule Streptavidin->Reporter Molecule Conjugated for Signal

Caption: Streptavidin-Biotin interaction for detection.

References

A Comparative Guide to Biotin-16-UTP and Digoxigenin-UTP for In Situ Hybridization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in localizing nucleic acid sequences within cellular and tissue samples, the choice of probe labeling and detection system is paramount to achieving high sensitivity and specificity. Among the non-radioactive methods for in situ hybridization (ISH), Biotin-16-UTP and digoxigenin-UTP are two of the most widely utilized labels. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal system for their needs.

Performance Comparison: this compound vs. Digoxigenin-UTP

The selection between biotin and digoxigenin labeling hinges on several factors, including the potential for endogenous background, the desired signal amplification, and the need for multiplexing. While both systems can achieve comparable sensitivity with optimized multi-step detection protocols, they have distinct advantages and disadvantages.[1][2]

Digoxigenin (DIG) is a steroid isolated from digitalis plants, making it a hapten that is not naturally present in animal tissues.[3][4] This significantly reduces the likelihood of non-specific background signal from endogenous molecules, a notable advantage over biotin-based systems.[1] Biotin, a vitamin, can be present in varying amounts in tissues like the kidney, liver, and brain, potentially leading to higher background if not adequately blocked.

For signal detection, biotinylated probes are typically visualized using avidin or streptavidin conjugates, which have a very high affinity for biotin. Digoxigenin-labeled probes are detected using high-affinity anti-digoxigenin antibodies. Both systems allow for enzymatic (e.g., alkaline phosphatase or horseradish peroxidase) or fluorescent detection.

Sensitivity is a critical parameter in ISH. Single-step detection protocols for biotin-labeled probes have been found to be less sensitive than single-step enzymatic detection of digoxigenin probes. However, the sensitivity of biotin-based detection can be significantly enhanced through multi-step amplification techniques. With such amplification, the sensitivity of both systems is considered to be comparable. For detecting rare mRNAs, signal amplification methods like the Catalyzed Reporter Deposition (CARD) or Tyramide Signal Amplification (TSA) can be employed for both labeling types to greatly increase the detection limit.

A key advantage of having two distinct high-performance labeling systems is the ability to perform double-label in situ hybridization to visualize two different transcripts simultaneously in the same sample.

Quantitative Data Summary
FeatureThis compoundDigoxigenin-UTPReferences
Labeling Principle Incorporation of UTP nucleotide labeled with biotin, a vitamin.Incorporation of UTP nucleotide labeled with digoxigenin, a steroid hapten.
Endogenous Background Potential for background in tissues with high endogenous biotin (e.g., kidney, liver).Generally low to no background as digoxigenin is not endogenous to animal tissues.
Primary Detection Reagent Avidin or Streptavidin conjugates.Anti-Digoxigenin antibodies (monoclonal or polyclonal).
Sensitivity (Single-Step) Lower sensitivity with single-step protocols.High sensitivity with enzyme-based single-step protocols.
Sensitivity (Multi-Step) High sensitivity, comparable to digoxigenin with multi-step amplification.High sensitivity, comparable to biotin with multi-step amplification.
Signal Amplification Avidin-Biotin Complex (ABC), Labeled Streptavidin-Biotin (LSAB), Tyramide Signal Amplification (TSA).Anti-DIG Antibody-Enzyme Conjugates, Enhanced APAAP, Tyramide Signal Amplification (TSA).
Suitability for Multiplexing Can be used in combination with digoxigenin for double-labeling ISH.Can be used in combination with biotin for double-labeling ISH.

Experimental Protocols

Detailed methodologies are crucial for successful in situ hybridization. The following sections provide representative protocols for the key experimental stages.

Probe Labeling by In Vitro Transcription

This compound Labeling:

  • Transcription Reaction Setup: In a sterile, RNase-free tube, combine the following at room temperature:

    • Linearized template DNA (1 µg)

    • 10x Transcription Buffer (2 µl)

    • 10x Biotin RNA Labeling Mix (2 µl) containing ATP, CTP, GTP (10mM each), UTP (6.5mM), and this compound (3.5mM).

    • RNase Inhibitor (1 µl)

    • T7, SP6, or T3 RNA Polymerase (2 µl)

    • Nuclease-free water to a final volume of 20 µl.

  • Incubation: Mix gently and incubate at 37°C for 2 hours.

  • Template Removal: Add 1 µl of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Probe Purification: Purify the labeled RNA probe using LiCl precipitation or a spin column according to the manufacturer's instructions.

  • Quantification: Determine the concentration and labeling efficiency of the probe via spectrophotometry and a dot blot assay.

Digoxigenin-UTP Labeling:

  • Transcription Reaction Setup: In a sterile, RNase-free tube, combine the following at room temperature:

    • Linearized template DNA (1 µg)

    • 10x Transcription Buffer (2 µl)

    • 10x DIG RNA Labeling Mix (2 µl) containing ATP, CTP, GTP (10mM each), UTP (6.5mM), and DIG-11-UTP (3.5mM).

    • RNase Inhibitor (1 µl)

    • T7, SP6, or T3 RNA Polymerase (2 µl)

    • Nuclease-free water to a final volume of 20 µl.

  • Incubation: Mix gently and incubate at 37°C for 2 hours.

  • Template Removal: Add 1 µl of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Probe Purification: Purify the labeled RNA probe using LiCl precipitation or a spin column.

  • Quantification: Assess the yield and labeling efficiency of the probe.

In Situ Hybridization on Paraffin-Embedded Sections
  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to DEPC-treated water.

  • Permeabilization: Treat with Proteinase K (10 µg/ml in PBS) at 37°C for 10-30 minutes. The time should be optimized for the specific tissue.

  • Post-fixation: Fix sections in 4% paraformaldehyde in PBS for 5-10 minutes at room temperature.

  • Acetylation: To reduce non-specific binding, acetylate sections in a freshly prepared solution of 0.1 M triethanolamine with 0.25% acetic anhydride for 10 minutes.

  • Prehybridization: Cover the sections with hybridization buffer (e.g., 50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/ml yeast tRNA, 500 µg/ml herring sperm DNA) and incubate in a humidified chamber at 42-65°C for 1-2 hours.

  • Hybridization: Dilute the labeled probe in hybridization buffer (typically 100-500 ng/ml). Denature the probe by heating at 80°C for 5 minutes, then quickly chill on ice. Apply the probe solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at the optimized hybridization temperature.

  • Post-Hybridization Washes:

    • Remove coverslips and wash in 5x SSC at the hybridization temperature.

    • Perform high-stringency washes, for example, in 0.2x SSC at 65-72°C for 30 minutes.

    • Wash in a buffer appropriate for the detection system (e.g., PBS with 0.1% Tween-20).

Immunological Detection

This compound Detection (Chromogenic):

  • Blocking: Block non-specific binding with a blocking solution (e.g., 2% normal serum in PBS with 0.1% Tween-20) for 30-60 minutes.

  • Streptavidin-Enzyme Conjugate: Incubate with Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP) conjugate diluted in blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash sections 3 times for 5 minutes each in PBS with 0.1% Tween-20.

  • Color Development: Incubate with the appropriate chromogenic substrate (e.g., NBT/BCIP for AP or DAB for HRP) until the desired color intensity is reached.

  • Stopping and Mounting: Stop the reaction by washing in distilled water, counterstain if desired, and mount.

Digoxigenin-UTP Detection (Chromogenic):

  • Blocking: Block with a suitable blocking reagent (e.g., 2% sheep serum in a maleic acid buffer with 0.1% Tween-20) for 30-60 minutes.

  • Anti-DIG Antibody: Incubate with an anti-Digoxigenin-AP or anti-Digoxigenin-HRP Fab fragment conjugate diluted in blocking buffer, typically overnight at 4°C.

  • Washing: Wash sections 3 times for 15 minutes each in a maleic acid buffer with 0.1% Tween-20.

  • Color Development: Equilibrate in detection buffer and incubate with NBT/BCIP for AP or DAB for HRP in the dark.

  • Stopping and Mounting: Stop the reaction, wash, counterstain, and mount as described above.

Visualizing the Workflow and Signaling Pathways

To further clarify the processes involved, the following diagrams illustrate the key workflows and detection pathways.

In_Situ_Hybridization_Workflow cluster_prep Tissue Preparation cluster_hyb Hybridization cluster_detect Detection cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration Permeabilization Permeabilization (Proteinase K) Deparaffinization->Permeabilization Postfixation Post-fixation (PFA) Permeabilization->Postfixation Prehybridization Prehybridization Postfixation->Prehybridization Hybridization Hybridization with Labeled Probe Prehybridization->Hybridization PostHybWash Post-Hybridization Washes Hybridization->PostHybWash Blocking Blocking PostHybWash->Blocking DetectionReagent Incubation with Detection Reagent Blocking->DetectionReagent ColorDev Chromogenic Development DetectionReagent->ColorDev Counterstain Counterstaining ColorDev->Counterstain Mounting Dehydration & Mounting Counterstain->Mounting

General workflow for in situ hybridization.

Biotin_Detection_Pathway Target_mRNA Target mRNA in Tissue Biotin_Probe This compound Labeled Probe Target_mRNA->Biotin_Probe Hybridization Streptavidin_Enzyme Streptavidin-Enzyme (AP or HRP) Conjugate Biotin_Probe->Streptavidin_Enzyme High-Affinity Binding Substrate Chromogenic Substrate (e.g., NBT/BCIP or DAB) Streptavidin_Enzyme->Substrate Enzymatic Reaction Signal Visible Precipitate (Signal) Substrate->Signal

Detection pathway for this compound labeled probes.

Digoxigenin_Detection_Pathway Target_mRNA Target mRNA in Tissue DIG_Probe Digoxigenin-UTP Labeled Probe Target_mRNA->DIG_Probe Hybridization AntiDIG_Enzyme Anti-DIG Antibody-Enzyme (AP or HRP) Conjugate DIG_Probe->AntiDIG_Enzyme Antibody Binding Substrate Chromogenic Substrate (e.g., NBT/BCIP or DAB) AntiDIG_Enzyme->Substrate Enzymatic Reaction Signal Visible Precipitate (Signal) Substrate->Signal

References

Validation of Biotin-16-UTP Labeled Probes: A Comparative Guide for Specific Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Biotin-16-UTP labeled probes with alternative labeling methods, including digoxigenin (DIG)-UTP and fluorescently labeled UTPs. The information presented is intended to assist researchers in selecting the most appropriate probe labeling strategy for their specific applications, such as in situ hybridization (ISH), Northern blotting, and microarray analysis. This guide includes a summary of performance data, detailed experimental protocols, and visualizations to aid in experimental design and execution.

Performance Comparison of Labeled Probes

The choice of a labeling method for nucleic acid probes is critical for the successful detection of target sequences. The ideal probe offers high sensitivity, specificity, and a low signal-to-noise ratio. Below is a comparison of this compound with two other common non-radioactive labeling methods: DIG-UTP and fluorescently labeled UTPs.

Quantitative Data Summary
FeatureThis compoundDIG-UTPFluorescently Labeled UTP
Detection Method Indirect: Requires streptavidin conjugated to an enzyme (e.g., HRP, AP) or a fluorophore.Indirect: Requires an anti-DIG antibody conjugated to an enzyme or a fluorophore.Direct: The fluorophore is directly incorporated into the probe.
Sensitivity High, can be amplified. Some studies suggest it can be less sensitive than DIG in certain applications[1][2].Very high, often considered more sensitive than biotin with lower background[1][2]. Sensitivity is comparable to biotin with multi-step detection.Moderate to high, dependent on the fluorophore's quantum yield and detection instrumentation.
Signal Amplification Multiple layers of streptavidin-enzyme conjugates or tyramide signal amplification (TSA) can be used.Antibody-based amplification methods and TSA are applicable.Generally lower potential for enzymatic amplification compared to biotin and DIG systems.
Background Noise Can be an issue in tissues with high endogenous biotin.Generally lower background compared to biotin as digoxigenin is not naturally present in most tissues.Can have background from autofluorescence of the sample.
Multiplexing Possible with different enzymatic substrates producing distinct colors or with fluorescently labeled streptavidin. Can be combined with DIG for dual labeling.Excellent for multiplexing, especially in combination with biotin-labeled probes.Excellent for multiplexing by using spectrally distinct fluorophores.
Workflow Complexity Multi-step detection process.Multi-step detection process.Simpler workflow with direct detection.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

RNA Probe Labeling by in vitro Transcription with this compound

This protocol describes the synthesis of a biotinylated RNA probe using T7, SP6, or T3 RNA polymerase.

Materials:

  • Linearized template DNA (1 µg) with the appropriate promoter (T7, SP6, or T3)

  • This compound solution

  • ATP, CTP, GTP solutions

  • RNase-free water

  • 10x Transcription buffer

  • T7, SP6, or T3 RNA Polymerase

  • RNase inhibitor

  • DNase I (RNase-free)

  • 0.5 M EDTA, pH 8.0

Procedure:

  • Thaw all reagents on ice. Keep RNA polymerases on ice.

  • Assemble the following reaction mix in a sterile, RNase-free microcentrifuge tube at room temperature in the order listed:

    • Linearized template DNA: 1 µg

    • 10x Transcription Buffer: 2 µl

    • 10x Biotin RNA Labeling Mix (containing ATP, CTP, GTP, UTP, and this compound): 2 µl

    • RNase Inhibitor: 1 µl

    • T7, SP6, or T3 RNA Polymerase: 2 µl

    • RNase-free water: to a final volume of 20 µl

  • Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate at 37°C for 2 hours.

  • (Optional) To remove the DNA template, add 2 µl of DNase I (RNase-free) and incubate at 37°C for 15 minutes.

  • Stop the reaction by adding 2 µl of 0.5 M EDTA, pH 8.0.

  • Purify the biotinylated RNA probe using a spin column or ethanol precipitation.

  • Assess the yield and labeling efficiency by gel electrophoresis and a dot blot assay.

In Situ Hybridization (ISH) with a Biotinylated Probe

This protocol outlines the general steps for detecting a target mRNA in tissue sections using a this compound labeled probe.

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene and ethanol series for deparaffinization and rehydration

  • Proteinase K

  • 4% Paraformaldehyde (PFA) in PBS

  • Hybridization buffer

  • Biotinylated RNA probe

  • Stringent wash buffers (e.g., SSC solutions)

  • Blocking solution

  • Streptavidin-HRP or Streptavidin-AP conjugate

  • DAB or NBT/BCIP substrate

  • Counterstain (e.g., Hematoxylin)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%, 50%) and finally in PBS.

  • Permeabilization: Treat with Proteinase K to increase probe accessibility. The concentration and incubation time need to be optimized for the specific tissue.

  • Post-fixation: Fix the sections with 4% PFA to preserve morphology.

  • Prehybridization: Incubate the slides in hybridization buffer for at least 1 hour at the hybridization temperature to block non-specific binding sites.

  • Hybridization: Dilute the biotinylated probe in hybridization buffer, denature by heating, and apply to the tissue section. Incubate overnight in a humidified chamber at the appropriate temperature.

  • Stringent Washes: Wash the slides in stringent wash buffers at elevated temperatures to remove non-specifically bound probes.

  • Blocking: Incubate the slides in a blocking solution to prevent non-specific binding of the detection reagents.

  • Detection: Incubate with Streptavidin-HRP or Streptavidin-AP conjugate.

  • Substrate Reaction: Add the appropriate substrate (DAB for HRP or NBT/BCIP for AP) to visualize the signal.

  • Counterstaining and Mounting: Counterstain the nuclei with a suitable stain and mount the slides with a mounting medium.

Northern Blotting with a Biotinylated Probe

This protocol provides a general workflow for detecting a specific RNA from a complex sample.

Materials:

  • Total RNA sample

  • Denaturing agarose gel

  • Running buffer (e.g., MOPS)

  • Nylon membrane

  • UV crosslinker

  • Prehybridization and hybridization buffer

  • Biotinylated probe

  • Wash buffers

  • Blocking solution

  • Streptavidin-HRP or Streptavidin-AP conjugate

  • Chemiluminescent substrate

Procedure:

  • RNA Electrophoresis: Separate the total RNA sample on a denaturing agarose gel.

  • Transfer: Transfer the separated RNA from the gel to a nylon membrane by capillary action or electroblotting.

  • UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.

  • Prehybridization: Incubate the membrane in prehybridization buffer to block non-specific binding.

  • Hybridization: Replace the prehybridization buffer with hybridization buffer containing the denatured biotinylated probe and incubate overnight.

  • Washes: Wash the membrane under stringent conditions to remove excess and non-specifically bound probe.

  • Blocking: Incubate the membrane in a blocking solution.

  • Detection: Incubate the membrane with Streptavidin-HRP or Streptavidin-AP conjugate.

  • Signal Development: Add a chemiluminescent substrate and detect the signal using X-ray film or a digital imager.

Mandatory Visualizations

Experimental Workflow for this compound Probe Validation

experimental_workflow cluster_labeling Probe Labeling cluster_application Application cluster_detection Detection & Analysis template Linearized DNA Template transcription In Vitro Transcription (with this compound) template->transcription purification Probe Purification transcription->purification ish In Situ Hybridization purification->ish northern Northern Blotting purification->northern hybridization Hybridization to Target RNA ish->hybridization northern->hybridization detection Streptavidin-Enzyme Conjugate Binding hybridization->detection signal Signal Generation (Chromogenic/Chemiluminescent) detection->signal analysis Microscopy/ Imaging signal->analysis

Caption: Workflow for validating this compound labeled probes.

Signaling Pathway for mRNA Detection

signaling_pathway cluster_cell Cellular Context cluster_detection_process Detection with Biotinylated Probe gene Gene of Interest mrna Target mRNA gene->mrna Transcription protein Protein mrna->protein Translation hybrid Hybridization mrna->hybrid probe This compound Labeled Probe probe->hybrid strep Streptavidin-HRP hybrid->strep signal DAB Signal (Brown Precipitate) strep->signal

Caption: Detection of a target mRNA using a biotinylated probe.

Decision Tree for Probe Selection

decision_tree start Start: Choose a non-radioactive probe q1 High endogenous biotin in tissue? start->q1 q2 Is multiplexing required? q1->q2 No dig DIG-UTP q1->dig Yes q3 Is highest sensitivity critical? q2->q3 No fluorescent Fluorescently Labeled UTP q2->fluorescent Yes (Multiple Colors) biotin_dig Biotin + DIG q2->biotin_dig Yes (Dual Colorimetric) q4 Is a simpler workflow preferred? q3->q4 No q3->dig Yes biotin This compound q4->biotin No q4->fluorescent Yes

Caption: Decision tree for selecting a labeled probe.

References

Biotin-16-UTP vs. Radioactive Labeling: A Comprehensive Comparison for Nucleic Acid Detection

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of molecular biology research, the detection of specific nucleic acid sequences is a cornerstone of many experimental workflows. For decades, radioactive isotopes have been the gold standard for labeling nucleic acid probes due to their high sensitivity. However, the emergence of non-radioactive labeling methods, particularly those utilizing Biotin-16-UTP, has provided researchers with a safer, more stable, and equally potent alternative. This guide provides an objective comparison of this compound and radioactive labeling methods, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Key Advantages of this compound Labeling

This compound offers several significant advantages over traditional radioactive labeling methods, primarily centered around safety, stability, and ease of use.

  • Enhanced Safety: The most critical advantage of biotin-based labeling is the elimination of radioactive isotopes. This negates the health risks associated with radiation exposure and removes the need for specialized handling protocols, protective equipment, and stringent disposal procedures for radioactive waste.[1][2][3]

  • Increased Probe Stability: Biotinylated probes exhibit exceptional stability, with a shelf life of at least one year when stored properly.[4] This is in stark contrast to radioactive probes, which have a limited lifespan due to the continuous decay of the radioisotope, necessitating rapid use after preparation.[2]

  • Cost-Effectiveness: While the initial cost of biotinylated nucleotides may be a consideration, the overall expense is often lower than radioactive methods. This is due to the elimination of costs associated with radioactive waste disposal, specialized equipment, and safety monitoring.

  • Versatility in Detection: Biotinylated probes can be detected using various methods, most commonly through streptavidin conjugated to an enzyme like horseradish peroxidase (HRP) or alkaline phosphatase (AP). These enzymes catalyze reactions that produce a chemiluminescent, colorimetric, or fluorescent signal, offering flexibility in detection and imaging.

  • Comparable Sensitivity: Advances in chemiluminescent and fluorescent detection technologies have led to sensitivities that are comparable, and in some cases superior, to radioactive methods. Modern enhanced chemiluminescence (ECL) substrates can detect attomole amounts of RNA in seconds, with high signal intensity and low background.

Performance Comparison: this compound vs. Radioactive Isotopes

The choice between biotinylated and radioactive probes often comes down to the specific requirements of the experiment, particularly the desired level of sensitivity and the acceptable level of background.

FeatureThis compound with Chemiluminescent DetectionRadioactive Labeling (³²P, ³⁵S)
Safety Non-hazardous, no radiation risk.Hazardous, requires specialized handling and disposal.
Probe Stability Stable for at least one year.Short half-life, requires immediate use.
Detection Time Rapid, with signal generation in minutes.Can require long exposure times (hours to days).
Sensitivity High, comparable to or exceeding radioactive methods.Traditionally considered highly sensitive.
Detection Limit 5 pg (with alkaline phosphatase).1 pg (³²P), ~1 pg (³⁵S).
Resolution High spatial resolution.Can have lower resolution due to signal scatter.
Cost Generally lower overall cost.Higher costs for materials, handling, and disposal.
Versatility Multiple detection methods (chemiluminescence, colorimetric, fluorescence).Primarily autoradiography.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflows for nucleic acid labeling and detection using both biotin-based and radioactive methods.

Biotin_Labeling_Workflow cluster_labeling Probe Labeling cluster_detection Detection DNA_Template Linearized DNA Template In_Vitro_Transcription In Vitro Transcription (T7, SP6, or T3 RNA Polymerase) DNA_Template->In_Vitro_Transcription Biotinylated_Probe Biotinylated RNA Probe In_Vitro_Transcription->Biotinylated_Probe NTPs ATP, CTP, GTP, UTP NTPs->In_Vitro_Transcription Biotin_UTP This compound Biotin_UTP->In_Vitro_Transcription Hybridization Hybridization to Target RNA Biotinylated_Probe->Hybridization Streptavidin_Enzyme Streptavidin-Enzyme Conjugate (HRP or AP) Hybridization->Streptavidin_Enzyme Substrate Chemiluminescent Substrate Streptavidin_Enzyme->Substrate Signal Light Signal Substrate->Signal Imaging Imaging (CCD Camera) Signal->Imaging

This compound Labeling and Detection Workflow.

Radioactive_Labeling_Workflow cluster_labeling Probe Labeling cluster_detection Detection DNA_Template Linearized DNA Template In_Vitro_Transcription In Vitro Transcription (T7, SP6, or T3 RNA Polymerase) DNA_Template->In_Vitro_Transcription Radioactive_Probe Radioactive RNA Probe In_Vitro_Transcription->Radioactive_Probe NTPs ATP, CTP, GTP, UTP NTPs->In_Vitro_Transcription Radio_UTP Radioactive UTP (e.g., ³²P-UTP, ³⁵S-UTP) Radio_UTP->In_Vitro_Transcription Hybridization Hybridization to Target RNA Radioactive_Probe->Hybridization Autoradiography Autoradiography Hybridization->Autoradiography Xray_Film X-ray Film Exposure Autoradiography->Xray_Film Signal Dark Bands on Film Xray_Film->Signal Development Film Development Signal->Development

Radioactive Labeling and Detection Workflow.

Key Experimental Protocols

Below are detailed protocols for performing Northern blotting and in situ hybridization using both this compound and radioactive labeling methods.

Northern Blotting with this compound Labeled Probes

This protocol outlines the steps for Northern blotting using a biotinylated RNA probe and chemiluminescent detection.

1. RNA Probe Labeling with this compound

  • Template Preparation: Linearize plasmid DNA containing the target sequence upstream of a T7, SP6, or T3 promoter. Purify the linearized template.

  • In Vitro Transcription:

    • Assemble the following reaction on ice:

      • Linearized DNA template (0.5-1 µg)

      • 10x Transcription Buffer

      • 10 mM ATP, CTP, GTP mix

      • 6.5 mM UTP

      • 3.5 mM this compound

      • RNase Inhibitor

      • T7, SP6, or T3 RNA Polymerase

      • Nuclease-free water to final volume

    • Incubate at 37°C for 2 hours.

    • (Optional) Add DNase I and incubate for 15 minutes at 37°C to remove the DNA template.

    • Purify the biotinylated RNA probe using a spin column or ethanol precipitation.

2. Northern Blotting

  • RNA Electrophoresis: Separate total RNA samples on a denaturing formaldehyde-agarose gel.

  • RNA Transfer: Transfer the separated RNA to a positively charged nylon membrane via capillary transfer overnight.

  • UV Cross-linking: Cross-link the RNA to the membrane using a UV cross-linker.

3. Hybridization and Detection

  • Prehybridization: Incubate the membrane in a hybridization buffer (e.g., ULTRAhyb™-Oligo) for at least 1 hour at 42°C in a hybridization oven.

  • Hybridization: Denature the biotinylated probe by heating at 95°C for 5 minutes and then place on ice. Add the denatured probe to fresh hybridization buffer and incubate with the membrane overnight at 42°C.

  • Washing:

    • Wash the membrane twice with a low stringency wash buffer (e.g., 2x SSC, 0.1% SDS) at room temperature for 5 minutes each.

    • Wash the membrane twice with a high stringency wash buffer (e.g., 0.1x SSC, 0.1% SDS) at the hybridization temperature for 15 minutes each.

  • Chemiluminescent Detection:

    • Block the membrane in a blocking buffer for 30 minutes.

    • Incubate with a streptavidin-HRP or streptavidin-AP conjugate in blocking buffer for 30 minutes.

    • Wash the membrane several times with a wash buffer (e.g., 1x PBS with 0.1% Tween-20).

    • Incubate the membrane with an enhanced chemiluminescent (ECL) substrate for 5 minutes.

    • Image the blot using a CCD camera-based imaging system.

In Situ Hybridization with ³⁵S-UTP Labeled Probes

This protocol describes the use of a ³⁵S-labeled riboprobe for the detection of mRNA in tissue sections.

1. ³⁵S-labeled RNA Probe Synthesis

  • Template Preparation: Prepare linearized plasmid DNA as described for biotin labeling.

  • In Vitro Transcription:

    • In a sterile, RNase-free tube, combine:

      • 10x Transcription Buffer

      • 1M DTT

      • RNase Inhibitor

      • NTP mix (ATP, CTP, GTP)

      • Linearized DNA template

      • ³⁵S-UTP

      • T7, T3, or SP6 RNA Polymerase

    • Incubate at 37°C for 2 hours.

    • Add DNase I and incubate for 20 minutes at 37°C.

    • Purify the probe using a spin column.

2. Tissue Preparation

  • Fix fresh frozen tissue sections in 4% paraformaldehyde.

  • Treat sections with Proteinase K to improve probe accessibility.

  • Acetylate the tissue to reduce background.

3. Hybridization

  • Prehybridization: Apply a prehybridization buffer to the tissue sections and incubate.

  • Hybridization: Dilute the ³⁵S-labeled probe in hybridization buffer, denature, and apply to the tissue sections. Incubate overnight at 55°C in a humidified chamber.

4. Post-Hybridization Washes and RNase Treatment

  • Wash the slides in SSC buffers of decreasing concentration and increasing temperature to remove non-specifically bound probe.

  • Treat with RNase A to digest any remaining single-stranded probe.

5. Autoradiography

  • Dehydrate the slides through a series of ethanol washes and air dry.

  • Dip the slides in photographic emulsion in a darkroom.

  • Expose the slides in a light-tight box at 4°C for a period ranging from days to weeks, depending on the abundance of the target mRNA.

  • Develop the slides, counterstain with a suitable histological stain, and mount with a coverslip.

  • Visualize the silver grains, indicating the location of the target mRNA, using a microscope.

Troubleshooting High Background in Biotin-Based Detection

A common challenge with biotin-based detection is high background staining. Here are some potential causes and solutions:

  • Endogenous Biotin: Tissues such as the liver and kidney have high levels of endogenous biotin, which can be bound by streptavidin, leading to non-specific signals.

    • Solution: Block endogenous biotin using an avidin/biotin blocking kit before applying the streptavidin conjugate.

  • Insufficient Blocking: Inadequate blocking of the membrane or tissue can lead to non-specific binding of the probe or detection reagents.

    • Solution: Increase the concentration and/or duration of the blocking step. Use a high-quality blocking agent such as 10% normal serum from the species of the secondary antibody.

  • Probe Concentration Too High: Using an excessive amount of probe can increase background.

    • Solution: Titrate the probe concentration to find the optimal balance between signal and background.

  • Inadequate Washing: Insufficient washing can leave unbound probe or detection reagents on the membrane or tissue.

    • Solution: Increase the number and duration of wash steps, and ensure the appropriate stringency of the wash buffers.

  • Drying of Tissue Sections: Allowing tissue sections to dry out during the procedure can cause non-specific probe binding.

    • Solution: Keep slides in a humidified chamber throughout the staining process.

Conclusion

This compound offers a compelling alternative to radioactive labeling for the detection of nucleic acids. Its significant advantages in terms of safety, stability, and versatility, combined with its high sensitivity, make it an ideal choice for a wide range of applications in modern molecular biology. While radioactive methods, particularly with ³²P, may still offer a slight edge in the absolute limit of detection, the benefits of non-radioactive techniques often outweigh this marginal difference for many research questions. By carefully selecting the appropriate labeling and detection method and optimizing experimental protocols, researchers can achieve reliable and high-quality results for their nucleic acid detection experiments.

References

The Impact of Linker Arm Length on Streptavidin Binding: A Comparison of Biotin-16-UTP and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals leveraging the high-affinity interaction between biotin and streptavidin, the choice of biotinylated nucleotide is a critical parameter for success in applications such as RNA pull-down assays, in situ hybridization, and affinity purification. A key-yet-often-overlooked feature of these reagents is the length of the linker arm connecting the biotin molecule to the nucleotide. This guide provides an objective comparison of Biotin-16-UTP with other commercially available alternatives, focusing on how the linker arm length influences streptavidin binding efficiency.

The streptavidin-biotin bond is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the femtomolar range (≈10⁻¹⁴ to 10⁻¹⁵ M)[1][2]. This robust interaction is the foundation for numerous detection and purification technologies. When biotin is incorporated into a larger molecule, such as an RNA transcript, the accessibility of the biotin moiety to the binding pocket of streptavidin can be sterically hindered. The linker arm, a spacer chain of atoms, serves to distance the biotin from the nucleotide, thereby mitigating this steric hindrance.

Linker Arm Length: A Critical Determinant of Binding Efficiency

The length of the linker arm can significantly impact the efficiency of the biotin-streptavidin interaction, particularly when either the biotinylated molecule or the streptavidin is immobilized on a solid support. A longer linker arm can provide greater flexibility and reach, allowing the biotin to more readily access the deep binding pocket of the streptavidin tetramer. This is especially crucial in applications like RNA pull-down assays, where large, structured RNA molecules are captured by streptavidin-coated beads[3][4][5].

  • Shorter Linkers (e.g., Biotin-11-UTP): A shorter linker arm may be more efficiently incorporated by RNA polymerases during in vitro transcription, as it more closely resembles the natural UTP substrate. However, the proximity of the bulky RNA molecule can impede the subsequent binding to streptavidin.

  • Longer Linkers (e.g., this compound, Biotin-20-UTP): A longer linker arm, such as the 16-atom spacer in this compound, is designed to extend the biotin moiety away from the RNA backbone. This increased distance is believed to enhance the efficiency of capture by streptavidin, especially when the streptavidin is immobilized on a surface like magnetic beads or a microarray slide. Studies on other biotinylated molecules have shown that longer linkers can lead to a faster association rate with streptavidin and improved performance in affinity-based assays.

Comparison of Biotinylated UTP Alternatives

FeatureBiotin-11-UTPThis compoundBiotin-20-UTP
Linker Arm Length 11 atoms16 atoms20 atoms
Potential Advantage May have higher incorporation efficiency by RNA polymerases.A balanced choice for efficient incorporation and subsequent streptavidin binding.Offers the greatest separation between biotin and the RNA, potentially maximizing streptavidin capture efficiency.
Potential Disadvantage The shorter linker may lead to steric hindrance, potentially reducing streptavidin binding efficiency, especially with large or highly structured RNAs.May have slightly lower incorporation efficiency than shorter linker alternatives.The longer, more flexible linker could be more susceptible to enzymatic degradation or non-specific interactions. May have lower incorporation efficiency.
Recommended Application Applications where high levels of RNA labeling are critical and the downstream streptavidin binding is not limiting.A general-purpose choice for most RNA pull-down, affinity purification, and detection assays.Applications where maximal capture efficiency is paramount, such as when working with low-abundance transcripts.

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of biotinylated UTP for RNA labeling and subsequent capture.

In Vitro Transcription for Biotinylated RNA Probe Synthesis

This protocol describes the generation of a biotin-labeled RNA probe using T7 RNA polymerase.

  • Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following reagents at room temperature in the order listed:

    • Nuclease-free water: to a final volume of 20 µL

    • 10X Transcription Buffer: 2 µL

    • 100 mM DTT: 1 µL

    • RNase Inhibitor (40 U/µL): 1 µL

    • 10 mM ATP: 2 µL

    • 10 mM CTP: 2 µL

    • 10 mM GTP: 2 µL

    • 10 mM UTP: 1 µL

    • 10 mM this compound: 1 µL (Note: The ratio of UTP to Biotin-UTP can be optimized for desired labeling density)

    • Linearized DNA template (1 µg): X µL

    • T7 RNA Polymerase (20 U/µL): 2 µL

  • Incubation: Mix the components thoroughly by gentle pipetting and incubate at 37°C for 2 hours.

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Purification: Purify the biotinylated RNA using a suitable method, such as lithium chloride precipitation or a spin column-based RNA purification kit, to remove unincorporated nucleotides, enzymes, and salts.

  • Quantification and Quality Control: Determine the concentration and purity of the biotinylated RNA using a spectrophotometer (e.g., NanoDrop). The quality and size of the transcript can be assessed by denaturing agarose gel electrophoresis.

RNA Pull-Down Assay with Streptavidin Magnetic Beads

This protocol outlines the capture of a biotinylated RNA and its interacting proteins using streptavidin-coated magnetic beads.

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads by vortexing.

    • Transfer 50 µL of the bead slurry to a sterile, RNase-free microcentrifuge tube.

    • Place the tube on a magnetic stand to pellet the beads, and carefully remove the supernatant.

    • Wash the beads by adding 500 µL of RNA pull-down wash buffer, vortexing briefly, pelleting the beads on the magnetic stand, and removing the supernatant. Repeat this wash step twice.

  • Binding of Biotinylated RNA to Beads:

    • Resuspend the washed beads in 100 µL of RNA pull-down binding buffer.

    • Add 1-5 µg of the purified biotinylated RNA probe to the bead suspension.

    • Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated RNA to bind to the streptavidin beads.

  • Binding of RNA-Interacting Proteins:

    • Pellet the beads on the magnetic stand and remove the supernatant.

    • Wash the beads three times with 500 µL of RNA pull-down wash buffer to remove any unbound RNA.

    • Resuspend the beads in 500 µL of RNA pull-down binding buffer containing the cell lysate or protein mixture of interest.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for the formation of RNA-protein complexes.

  • Washing:

    • Pellet the beads on the magnetic stand and discard the supernatant.

    • Wash the beads three to five times with 1 mL of RNA pull-down wash buffer to remove non-specific protein binding.

  • Elution and Analysis:

    • To elute the bound proteins, resuspend the beads in 50 µL of 1X SDS-PAGE loading buffer and heat at 95°C for 5 minutes.

    • Pellet the beads on the magnetic stand and collect the supernatant containing the eluted proteins.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting.

Visualizing the Interaction: The Role of the Linker Arm

The following diagrams illustrate the conceptual difference in streptavidin accessibility for biotinylated UTP with varying linker arm lengths.

G cluster_short Short Linker (e.g., Biotin-11-UTP) RNA_short RNA Polymerase UTP_short Biotin-11-UTP RNA_short->UTP_short Incorporation Streptavidin_short Streptavidin UTP_short->Streptavidin_short Binding (Potential Steric Hindrance) G cluster_long Long Linker (e.g., this compound) RNA_long RNA Polymerase UTP_long This compound RNA_long->UTP_long Incorporation Streptavidin_long Streptavidin UTP_long->Streptavidin_long Improved Binding G cluster_streptavidin Streptavidin on Bead cluster_rna Biotinylated RNA streptavidin Streptavidin rna RNA Transcript biotin11 Biotin-11 rna->biotin11 11-atom linker biotin16 Biotin-16 rna->biotin16 16-atom linker biotin11->streptavidin Hindered Access biotin16->streptavidin Improved Access

References

Performance comparison of Biotin-16-UTP from different suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing biotinylated nucleotides for non-radioactive labeling of RNA, the choice of supplier for critical reagents like Biotin-16-UTP can significantly impact experimental outcomes. This guide provides a comparative overview of this compound from several prominent suppliers, supported by a structured presentation of key performance metrics and detailed experimental protocols to empower informed purchasing decisions.

Performance Snapshot: A Comparative Analysis

To evaluate the performance of this compound from different suppliers, a series of standardized in vitro transcription reactions were hypothetically conducted. The key metrics assessed were the yield of biotinylated RNA and the labeling efficiency. The following table summarizes the comparative performance data.

SupplierProduct NumberPurity (as stated)RNA Yield (µg per 20 µL reaction)Labeling Efficiency (%)
Supplier A (e.g., Thermo Fisher Scientific) AM8452≥95% (HPLC)18.5 ± 1.292 ± 3.5
Supplier B (e.g., Jena Bioscience) NU-821-BIO16≥95% (HPLC)19.2 ± 1.594 ± 2.8
Supplier C (e.g., Roche/Sigma-Aldrich) 11388908910≥85% (HPLC)[1]17.8 ± 1.889 ± 4.1
Supplier D (e.g., APExBIO) A6063High-Purity18.1 ± 1.690 ± 3.9

Note: The data presented in this table is a representative example based on potential experimental outcomes and is intended for comparative illustration. Actual results may vary depending on the specific experimental conditions, template DNA, and lot-to-lot variability.

Experimental Design for Performance Evaluation

A robust and standardized experimental protocol is crucial for the accurate assessment of this compound performance. The following section details the methodology for a typical in vitro transcription experiment designed for such a comparison.

I. In Vitro Transcription for Biotinylated RNA Probe Synthesis

This protocol outlines the steps for generating biotin-labeled RNA probes using T7 RNA Polymerase. This compound is incorporated into the RNA transcript by partially substituting UTP.

Materials:

  • Linearized template DNA (1 µg/µL) containing a T7 promoter

  • Nuclease-free water

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • ATP, GTP, CTP Solution (10 mM each)

  • UTP Solution (10 mM)

  • This compound (10 mM) from each supplier being tested

  • T7 RNA Polymerase (20 U/µL)

  • RNase Inhibitor (40 U/µL)

  • DNase I (RNase-free, 1 U/µL)

  • EDTA (0.5 M)

Procedure:

  • Reaction Setup: On ice, assemble the following components in a nuclease-free microcentrifuge tube for each this compound supplier being tested. A typical 20 µL reaction is as follows:

    • Nuclease-free water: to a final volume of 20 µL

    • 10x Transcription Buffer: 2 µL

    • ATP, GTP, CTP mix (10 mM each): 2 µL

    • UTP (10 mM): 0.7 µL (final concentration 0.35 mM)

    • This compound (10 mM): 1.3 µL (final concentration 0.65 mM)

    • Template DNA (1 µg/µL): 1 µL

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 1 µL

  • Incubation: Mix the components gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2 hours.

  • DNase Treatment: To remove the template DNA, add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes.

  • Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • Purification of Biotinylated RNA: Purify the synthesized RNA using a suitable method such as spin column purification or phenol-chloroform extraction followed by ethanol precipitation.

  • Quantification and Quality Control:

    • Measure the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop).

    • Assess the integrity of the RNA transcript by running an aliquot on a denaturing agarose gel.

II. Dot Blot Assay for Labeling Efficiency

This assay provides a semi-quantitative assessment of the biotin incorporation into the newly synthesized RNA.

Materials:

  • Purified biotinylated RNA from each supplier

  • Unlabeled RNA (negative control)

  • Biotinylated control RNA (positive control)

  • Nylon membrane

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate for HRP

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Wash buffer (TBST)

Procedure:

  • Spotting: Spot serial dilutions of the purified biotinylated RNA, unlabeled RNA, and positive control onto a nylon membrane.

  • Crosslinking: UV crosslink the RNA to the membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate solution for 1 hour at room temperature.

  • Washing: Wash the membrane three times with wash buffer for 5 minutes each.

  • Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using a chemiluminescence imaging system. The signal intensity is proportional to the amount of incorporated biotin.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key workflows.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction In Vitro Transcription cluster_cleanup Post-Reaction Cleanup cluster_analysis Analysis Template Linearized DNA Template Incubation Incubate at 37°C for 2h Template->Incubation NTPs ATP, GTP, CTP, UTP NTPs->Incubation BiotinUTP This compound (from each supplier) BiotinUTP->Incubation Enzymes T7 RNA Polymerase RNase Inhibitor Enzymes->Incubation DNase DNase I Treatment Incubation->DNase Purification RNA Purification (Spin Column) DNase->Purification Quantification Spectrophotometry (Yield) Purification->Quantification Gel Agarose Gel (Integrity) Purification->Gel DotBlot Dot Blot (Labeling Efficiency) Purification->DotBlot

Caption: Workflow for comparing this compound performance.

Downstream Application: In Situ Hybridization

The ultimate test of a labeled probe's performance is its efficacy in downstream applications. In situ hybridization (ISH) is a common technique where biotinylated probes are used to detect specific nucleic acid sequences within a cell or tissue.

ISH_Pathway Probe Biotinylated RNA Probe Hybridization Hybridization Probe->Hybridization Target Target mRNA in Tissue Target->Hybridization Streptavidin Streptavidin-Enzyme (e.g., HRP, AP) Hybridization->Streptavidin binds to Biotin Substrate Chromogenic or Fluorescent Substrate Streptavidin->Substrate acts on Signal Signal Detection (Microscopy) Substrate->Signal

Caption: Signal detection pathway in in situ hybridization.

Conclusion and Recommendations

The selection of a this compound supplier should be based on a combination of the manufacturer's specifications, performance in standardized assays, and suitability for the intended downstream applications. While the hypothetical data presented suggests comparable performance among top-tier suppliers, it is imperative for individual laboratories to conduct their own evaluations, especially for critical and sensitive experiments. The protocols and workflows detailed in this guide provide a framework for such an in-house comparison, enabling researchers to make data-driven decisions for their specific needs. It is also recommended to consider factors such as lot-to-lot consistency, availability, and customer support when selecting a supplier.

References

Evaluating the Impact of Biotin Incorporation on RNA Probe Hybridization Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of molecular modifications on experimental outcomes is paramount. This guide provides a comparative analysis of biotinylated versus unmodified RNA probes, focusing on their hybridization kinetics. While direct quantitative comparisons of the kinetic parameters for identical RNA sequences with and without biotinylation are not extensively documented in peer-reviewed literature, this guide synthesizes established principles and presents a framework for evaluating their performance.

The incorporation of biotin into RNA probes is a widely used technique for non-radioactive labeling, enabling detection and purification in a variety of applications, including in situ hybridization and affinity pull-down assays. A primary concern for researchers is whether this modification alters the fundamental hybridization properties of the probe to its target sequence. The general consensus in the scientific community is that the impact of biotinylation is largely dependent on its placement within the oligonucleotide.

Qualitative Comparison: Biotinylated vs. Unmodified RNA Probes

End-Labeled Biotinylated RNA Probes: When biotin is attached to the terminus (either 5' or 3') of an RNA probe, it is generally accepted that the effect on hybridization kinetics is minimal. The biotin moiety is positioned away from the bases involved in Watson-Crick pairing, thereby reducing the likelihood of steric hindrance that could impede the formation of the RNA-RNA duplex.

Internally-Labeled Biotinylated RNA Probes: In contrast, incorporating biotinylated nucleotides within the RNA sequence can have a more pronounced effect on hybridization. The bulky biotin molecule can disrupt the helical structure of the RNA duplex and may interfere with base pairing, potentially leading to a decrease in the association rate and an increase in the dissociation rate, resulting in a lower overall affinity. Studies have shown that the sensitivity of detection can be strongly dependent on the position of the biotin label, with oligonucleotides containing internal labels being less effective probes than those with labels near or at the ends of the hybridizing sequence[1].

Quantitative Comparison of Hybridization Kinetics

To illustrate the expected outcomes of a direct comparative study, the following table presents hypothetical kinetic data for an unmodified RNA probe and its terminally biotinylated counterpart, as would be determined by a technique such as Surface Plasmon Resonance (SPR). This data reflects the expectation of a negligible to minor impact of terminal biotinylation on hybridization kinetics.

Probe TypeAssociation Rate Constant (k_on) (M⁻¹s⁻¹)Dissociation Rate Constant (k_off) (s⁻¹)Equilibrium Dissociation Constant (K_D) (M)
Unmodified RNA Probe 1.5 x 10⁵5.0 x 10⁻⁴3.3 x 10⁻⁹
Terminally Biotinylated RNA Probe 1.4 x 10⁵5.5 x 10⁻⁴3.9 x 10⁻⁹

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific RNA sequence, hybridization conditions, and the precise nature of the biotinylation.

Experimental Protocols

I. Synthesis of Terminally Biotinylated RNA Probes by In Vitro Transcription

This protocol outlines the synthesis of a 3'-biotinylated RNA probe using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • RNase-free water

  • 10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT)

  • ATP, GTP, CTP solutions (10 mM each)

  • UTP solution (10 mM)

  • Biotin-16-UTP solution (10 mM)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • 0.5 M EDTA, pH 8.0

  • Lithium Chloride (LiCl) precipitation solution

  • 70% Ethanol (RNase-free)

Procedure:

  • Transcription Reaction Setup: In an RNase-free microcentrifuge tube, combine the following at room temperature in the order listed:

    • RNase-free water to a final volume of 20 µL

    • 2 µL of 10x Transcription Buffer

    • 1 µg of linearized DNA template

    • 2 µL of 10 mM ATP

    • 2 µL of 10 mM GTP

    • 2 µL of 10 mM CTP

    • 1.5 µL of 10 mM UTP

    • 0.5 µL of 10 mM this compound

    • 1 µL of RNase Inhibitor

    • 2 µL of T7 RNA Polymerase

  • Incubation: Mix gently and incubate at 37°C for 2 hours.

  • DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • Probe Purification:

    • Add 30 µL of RNase-free water and 50 µL of LiCl precipitation solution.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Carefully discard the supernatant.

    • Wash the pellet with 500 µL of cold 70% ethanol.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C.

    • Air-dry the pellet for 5-10 minutes.

    • Resuspend the biotinylated RNA probe in an appropriate volume of RNase-free water.

  • Quantification and Quality Control: Determine the concentration and purity of the probe using a spectrophotometer. The integrity and size of the transcript can be assessed by denaturing agarose gel electrophoresis.

II. Measurement of Hybridization Kinetics using Surface Plasmon Resonance (SPR)

This protocol provides a general workflow for comparing the hybridization kinetics of a biotinylated RNA probe with its unmodified counterpart.

Materials:

  • SPR instrument and sensor chips (e.g., streptavidin-coated sensor chip for the biotinylated probe, or a sensor chip suitable for direct amine coupling for the unmodified probe)

  • Biotinylated RNA probe

  • Unmodified RNA probe

  • Target RNA sequence

  • SPR running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Immobilization reagents (for direct coupling of the unmodified probe, e.g., EDC/NHS)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Probe Immobilization:

    • Biotinylated Probe: Immobilize the biotinylated RNA probe onto a streptavidin-coated sensor chip surface.

    • Unmodified Probe: Immobilize the unmodified RNA probe onto a separate flow cell of the same sensor chip (or a different chip) using a suitable method like amine coupling.

  • Analyte Preparation: Prepare a series of dilutions of the target RNA in SPR running buffer. A typical concentration range would be from 0.1 to 10 times the expected K_D.

  • Kinetic Analysis:

    • Inject the different concentrations of the target RNA over the sensor surface at a constant flow rate.

    • Monitor the association phase in real-time.

    • After the association phase, switch back to running buffer to monitor the dissociation phase.

    • Between each analyte injection, regenerate the sensor surface using the appropriate regeneration solution to remove the bound target RNA.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • Fit the corrected sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the SPR instrument's analysis software.

    • This fitting will yield the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

Visualizations

experimental_workflow cluster_synthesis Probe Synthesis cluster_spr SPR Kinetic Analysis dna_template Linearized DNA Template (with T7 Promoter) ivt In Vitro Transcription (T7 RNA Polymerase, NTPs +/- Biotin-UTP) dna_template->ivt purification Purification (DNase Treatment, LiCl Precipitation) ivt->purification immobilization Probe Immobilization on Sensor Chip purification->immobilization analyte_injection Target RNA Injection (Concentration Series) immobilization->analyte_injection data_acquisition Real-time Binding (Association/Dissociation) analyte_injection->data_acquisition data_analysis Kinetic Model Fitting (k_on, k_off, K_D) data_acquisition->data_analysis

Caption: Experimental workflow for comparing biotinylated and unmodified RNA probes.

hybridization_process cluster_unmodified Unmodified Probe Hybridization cluster_biotinylated Terminally Biotinylated Probe Hybridization unmod_probe 5'---[RNA Probe]---3' unmod_duplex 5'---[RNA Probe]---3' 3'---[Target RNA]---5' unmod_probe->unmod_duplex target1 3'---[Target RNA]---5' target1->unmod_duplex biotin_probe 5'---[RNA Probe]---3'-Biotin biotin_duplex 5'---[RNA Probe]---3'-Biotin 3'---[Target RNA]---5' biotin_probe->biotin_duplex target2 3'---[Target RNA]---5' target2->biotin_duplex

Caption: Comparison of hybridization with unmodified and terminally biotinylated probes.

References

A Head-to-Head Comparison of Non-Radioactive Labeling Techniques: Biotin-16-UTP and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For decades, researchers have moved away from hazardous radioactive isotopes for labeling nucleic acid probes, embracing safer and more stable non-radioactive alternatives. Among these, Biotin-16-UTP has become a workhorse in many molecular biology applications. This guide provides an objective comparison of this compound with other leading non-radioactive labeling techniques, namely digoxigenin (DIG) and fluorescent labels, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

Executive Summary

Biotin, digoxigenin, and fluorescent labels each offer distinct advantages and disadvantages in terms of sensitivity, signal-to-noise ratio, and ease of use. Biotin-based detection, particularly with this compound, is a robust and highly sensitive method due to the strong and specific interaction between biotin and streptavidin. However, it can be susceptible to background issues in tissues with high endogenous biotin levels. Digoxigenin (DIG) labeling provides a comparable level of sensitivity to biotin and is an excellent alternative in biotin-rich samples as it is not endogenous to most biological systems. Fluorescent labeling offers the most straightforward, single-step detection method, ideal for multiplexing, though it may not always match the signal amplification and sensitivity of enzymatic detection methods associated with biotin and DIG.

Performance Comparison: Biotin vs. DIG vs. Fluorescent Labels

The choice of a non-radioactive labeling system often depends on the specific application, the required sensitivity, and the potential for background interference. Below is a summary of the key performance characteristics of each method.

FeatureThis compoundDigoxigenin (DIG)-UTPFluorescein-UTP (and other fluorophores)
Principle Indirect detection via biotin-streptavidin interaction.Indirect detection via DIG-antibody interaction.Direct detection of the fluorescent signal.
Sensitivity High; can detect sub-picogram amounts of target nucleic acid.[1]High; comparable to or exceeding biotin in some applications.[2]Moderate to high; dependent on the fluorophore's quantum yield and detection instrumentation.
Signal-to-Noise Ratio Generally good, but can be compromised by endogenous biotin.Excellent; low background due to the absence of endogenous DIG.[3]Good; can be affected by autofluorescence of the sample.
Signal Amplification High; multiple enzyme-conjugated streptavidin molecules can bind to a single probe, and further amplification is possible.[4][5]High; signal amplification is achieved through enzyme-conjugated anti-DIG antibodies.Limited; signal is generally proportional to the number of incorporated fluorophores.
Multiplexing Possible with different haptens or fluorophores.Possible with other haptens like biotin or fluorescent labels.Excellent; multiple targets can be detected simultaneously using different colored fluorophores.
Workflow Complexity Multi-step detection process (blocking, primary conjugate, washes, substrate).Multi-step detection process (blocking, primary antibody, washes, secondary antibody-enzyme conjugate, substrate).Single-step detection (direct visualization after hybridization and washes).
Probe Stability High.High.Moderate; susceptible to photobleaching.
Key Advantage Very strong biotin-streptavidin interaction leads to high sensitivity.No endogenous interference, leading to very low background.Simple and rapid detection, ideal for multiplexing.
Key Disadvantage Potential for high background in tissues with endogenous biotin (e.g., kidney, liver).Slightly more complex antibody-based detection.Lower signal amplification compared to enzymatic methods.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the core principles and workflows for RNA probe synthesis and detection using this compound, DIG-UTP, and Fluorescein-UTP.

In Vitro Transcription and Labeling

The initial step for all three methods involves the incorporation of a labeled UTP analog into an RNA probe via in vitro transcription using an RNA polymerase (e.g., T7, SP6, or T3).

G cluster_0 RNA Probe Synthesis DNA_Template Linearized DNA Template (with T7/SP6/T3 promoter) Labeled_RNA_Probe Labeled RNA Probe DNA_Template->Labeled_RNA_Probe NTPs ATP, GTP, CTP NTPs->Labeled_RNA_Probe Labeled_UTP This compound or DIG-UTP or Fluorescein-UTP Labeled_UTP->Labeled_RNA_Probe RNA_Polymerase T7/SP6/T3 RNA Polymerase RNA_Polymerase->Labeled_RNA_Probe

Diagram 1: General workflow for in vitro transcription of labeled RNA probes.
Detection of this compound Labeled Probes

Detection of biotinylated probes is a multi-step process that leverages the high-affinity interaction between biotin and streptavidin, which is typically conjugated to an enzyme like alkaline phosphatase (AP) or horseradish peroxidase (HRP).

G Hybridized_Probe Target Nucleic Acid :: Biotin-labeled Probe Streptavidin_Enzyme Streptavidin-AP/HRP Conjugate Hybridized_Probe->Streptavidin_Enzyme Biotin-Streptavidin Binding Substrate Chromogenic or Chemiluminescent Substrate Streptavidin_Enzyme->Substrate Enzymatic Reaction Signal Colored Precipitate or Light Emission Substrate->Signal

Diagram 2: Detection pathway for biotinylated probes.
Detection of DIG-UTP Labeled Probes

The detection of DIG-labeled probes relies on a specific anti-DIG antibody, which is also conjugated to an enzyme for signal generation.

G Hybridized_Probe Target Nucleic Acid :: DIG-labeled Probe Anti_DIG_Enzyme Anti-DIG-AP/HRP Conjugate Hybridized_Probe->Anti_DIG_Enzyme Antigen-Antibody Binding Substrate Chromogenic or Chemiluminescent Substrate Anti_DIG_Enzyme->Substrate Enzymatic Reaction Signal Colored Precipitate or Light Emission Substrate->Signal

Diagram 3: Detection pathway for digoxigenin-labeled probes.
Detection of Fluorescein-UTP Labeled Probes

Fluorescently labeled probes allow for direct detection, simplifying the workflow significantly.

G Hybridized_Probe Target Nucleic Acid :: Fluorescein-labeled Probe Emission Fluorescent Signal (Detected by Microscopy) Hybridized_Probe->Emission Excitation Excitation Light Excitation->Emission Induces

Diagram 4: Detection pathway for fluorescently labeled probes.

Experimental Protocols

Detailed, step-by-step protocols are crucial for successful non-radioactive labeling and detection. Below are generalized protocols for RNA probe synthesis and in situ hybridization.

Protocol 1: Synthesis of this compound Labeled RNA Probes

This protocol describes the synthesis of biotinylated RNA probes using in vitro transcription.

Materials:

  • Linearized template DNA (0.5-1 µg) with a T7, SP6, or T3 promoter

  • Nuclease-free water

  • 10x Transcription Buffer

  • 10 mM ATP, CTP, GTP solution

  • 10 mM UTP solution

  • 10 mM this compound solution

  • RNA Polymerase (T7, SP6, or T3)

  • RNase Inhibitor

  • DNase I (RNase-free)

Procedure:

  • Thaw all reagents on ice.

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL 10x Transcription Buffer

    • 2 µL 10 mM ATP/CTP/GTP mix

    • 1.3 µL 10 mM UTP (for a 35% labeling density)

    • 0.7 µL 10 mM this compound

    • X µL Linearized DNA template (0.5-1 µg)

    • 1 µL RNase Inhibitor

    • 2 µL RNA Polymerase

  • Mix gently and incubate at 37°C for 2 hours.

  • Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purify the labeled RNA probe using a spin column or ethanol precipitation.

  • Assess probe yield and labeling efficiency by gel electrophoresis and a dot blot assay.

Protocol 2: In Situ Hybridization with DIG-Labeled RNA Probes

This protocol provides a general workflow for detecting mRNA in tissue sections using a DIG-labeled probe.

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene, Ethanol series

  • Proteinase K

  • Hybridization Buffer

  • DIG-labeled RNA probe

  • Stringency wash buffers (e.g., SSC)

  • Blocking solution

  • Anti-Digoxigenin-AP/HRP conjugate

  • Chromogenic substrate (e.g., NBT/BCIP or DAB)

  • Counterstain (e.g., Nuclear Fast Red)

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded ethanol series (100%, 95%, 70%) and finally in PBS.

  • Permeabilization: Treat sections with Proteinase K to improve probe accessibility. The concentration and time need to be optimized for the specific tissue.

  • Prehybridization: Incubate slides in hybridization buffer for at least 1 hour at the hybridization temperature (typically 55-65°C).

  • Hybridization: Dilute the DIG-labeled probe in pre-warmed hybridization buffer and apply to the sections. Cover with a coverslip and incubate overnight in a humidified chamber at the hybridization temperature.

  • Post-Hybridization Washes: Perform a series of stringent washes with SSC buffers at increasing temperatures to remove non-specifically bound probe.

  • Immunodetection:

    • Block the sections with a suitable blocking reagent.

    • Incubate with an alkaline phosphatase (AP) or horseradish peroxidase (HRP) conjugated anti-DIG antibody.

    • Wash to remove unbound antibody.

  • Signal Development: Add the appropriate chromogenic substrate and incubate until the desired color intensity is reached.

  • Counterstaining and Mounting: Briefly counterstain the sections, dehydrate through an ethanol series and xylene, and mount with a permanent mounting medium.

Protocol 3: Endogenous Biotin Blocking

For applications using biotinylated probes on tissues with high endogenous biotin, a blocking step is critical to prevent background staining.

Procedure:

  • After rehydration and before the primary blocking step, incubate the sections with an avidin solution for 15-30 minutes.

  • Rinse thoroughly with buffer.

  • Incubate the sections with a biotin solution for 15-30 minutes.

  • Rinse thoroughly and proceed with the standard staining protocol.

Conclusion

The choice between this compound, digoxigenin, and fluorescent labeling techniques is contingent on the specific experimental goals and conditions. This compound remains a highly sensitive and reliable choice for a wide range of applications, provided that potential issues with endogenous biotin are addressed. For biotin-rich samples or when the lowest possible background is critical, digoxigenin is an outstanding alternative with comparable sensitivity. Fluorescent labeling, while offering a more streamlined workflow and excellent multiplexing capabilities, may require more optimization to achieve the same level of sensitivity as enzyme-based indirect methods. By understanding the principles, performance characteristics, and protocols associated with each of these non-radioactive labeling methods, researchers can make informed decisions to achieve robust and reproducible results.

References

A Head-to-Head Comparison: Biotin-16-UTP versus Aminoallyl-UTP for RNA Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in molecular biology and drug development, the accurate and efficient labeling of RNA is a critical step in a multitude of applications, from microarray analysis to in situ hybridization. Among the various non-radioactive labeling methods, Biotin-16-UTP and aminoallyl-UTP have emerged as two prominent choices. This guide provides a comprehensive side-by-side comparison of these two labeling strategies, supported by experimental principles and data to aid researchers in selecting the optimal method for their specific needs.

Executive Summary

This compound offers a straightforward, single-step enzymatic labeling method, while aminoallyl-UTP employs a two-step approach that involves enzymatic incorporation of a modified nucleotide followed by chemical coupling of a reporter molecule. The choice between these two methods hinges on the desired balance between experimental simplicity, labeling efficiency, and cost.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of this compound and aminoallyl-UTP based on established experimental data and labeling principles.

FeatureThis compound LabelingAminoallyl-UTP LabelingSupporting Evidence
Labeling Principle Direct enzymatic incorporation of biotinylated UTP during in vitro transcription.Two-step: 1. Enzymatic incorporation of aminoallyl-UTP. 2. Chemical coupling of an amine-reactive dye or biotin.[1][2]Direct incorporation of bulky dye-labeled nucleotides can be inefficient, whereas smaller modifications like aminoallyl groups are incorporated more readily.[1]
Labeling Efficiency Moderate to high, but can be influenced by the steric hindrance of the biotin molecule, potentially affecting the yield of the in vitro transcription reaction.High. Aminoallyl-UTP is incorporated with an efficiency similar to that of natural UTP. The subsequent chemical coupling reaction is also highly efficient.[1]Indirect labeling with aminoallyl-UTP can lead to a 2- to 3-fold higher degree of labeling and fluorescent signal compared to the direct incorporation of dye-labeled UTPs.[3]
Workflow Simplicity Simpler, one-step enzymatic reaction.More complex, involving two sequential reactions with an intermediate purification step.The direct labeling approach with this compound involves a single in vitro transcription reaction. Aminoallyl labeling requires a subsequent dye-coupling step after the initial transcription.
Versatility Primarily used for biotin-based detection with streptavidin conjugates (enzymatic or fluorescent).Highly versatile. The incorporated aminoallyl group can be coupled to a wide range of amine-reactive molecules, including various fluorescent dyes, haptens, and biotin.This allows for greater flexibility in the choice of detection method and multiplexing capabilities.
Cost-Effectiveness Generally more expensive due to the cost of the biotinylated nucleotide.More economical, as aminoallyl-UTP is less expensive than pre-labeled nucleotides, and a wide variety of amine-reactive dyes are commercially available at competitive prices.The two-step method is often cited as a more cost-effective alternative to using pre-labeled UTPs.
Signal Amplification Signal is dependent on the number of incorporated biotins and the detection system (e.g., enzyme-conjugated streptavidin can provide signal amplification).Signal is dependent on the quantum yield of the coupled fluorophore and the degree of labeling.Multiple biotins can be incorporated, and subsequent detection with streptavidin-phycoerythrin can provide significant signal enhancement.
Reproducibility Potentially higher due to the simpler, single-reaction workflow.May have slightly lower reproducibility due to the multiple steps involved, which can introduce variability.Fewer enzymatic manipulations can help in accurately preserving relative transcript abundance.

Experimental Methodologies

I. RNA Labeling with this compound (Direct Method)

This protocol describes the synthesis of biotin-labeled RNA probes via in vitro transcription.

Materials:

  • Linearized template DNA containing a T7, SP6, or T3 promoter

  • Nuclease-free water

  • 10x Transcription Buffer

  • This compound

  • ATP, CTP, GTP solution mix

  • Unlabeled UTP solution

  • RNase Inhibitor

  • T7, SP6, or T3 RNA Polymerase

  • DNase I (RNase-free)

  • EDTA solution

Protocol:

  • Thaw all reagents on ice.

  • In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed:

    • Nuclease-free water (to a final volume of 20 µL)

    • 10x Transcription Buffer (2 µL)

    • ATP/CTP/GTP mix (as recommended by the manufacturer)

    • This compound/UTP mix (A common ratio is 1:3 to 1:1 of this compound to unlabeled UTP)

    • Linearized template DNA (0.5-1 µg)

    • RNase Inhibitor (1 µL)

    • RNA Polymerase (2 µL)

  • Mix the components gently by flicking the tube and then centrifuge briefly to collect the reaction at the bottom.

  • Incubate the reaction at 37°C for 2 hours.

  • To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • Purify the biotinylated RNA using a spin column or ethanol precipitation.

  • Quantify the labeled RNA using a spectrophotometer and assess labeling efficiency via a dot blot assay with streptavidin-HRP conjugate.

II. RNA Labeling with Aminoallyl-UTP (Indirect Method)

This protocol involves a two-step process: in vitro transcription to incorporate aminoallyl-UTP, followed by chemical coupling to an amine-reactive dye.

A. In Vitro Transcription with Aminoallyl-UTP

Materials:

  • Linearized template DNA containing a T7, SP6, or T3 promoter

  • Nuclease-free water

  • 10x Transcription Buffer

  • Aminoallyl-UTP

  • ATP, CTP, GTP solution mix

  • Unlabeled UTP solution

  • RNase Inhibitor

  • T7, SP6, or T3 RNA Polymerase

  • DNase I (RNase-free)

  • EDTA solution

Protocol:

  • Follow steps 1-7 as described in the this compound protocol, but substitute the this compound/UTP mix with an aminoallyl-UTP/UTP mix (a common ratio is 1:1 to 3:1 of aminoallyl-UTP to unlabeled UTP).

  • After purification, the aminoallyl-modified RNA is ready for dye coupling.

B. Amine-Reactive Dye Coupling

Materials:

  • Aminoallyl-labeled RNA

  • Amine-reactive dye (e.g., Cy3 or Cy5 NHS ester) dissolved in DMSO

  • Coupling buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0)

  • Nuclease-free water

  • Quenching buffer (e.g., 4 M hydroxylamine)

Protocol:

  • Resuspend the purified aminoallyl-RNA in the coupling buffer.

  • Add the amine-reactive dye solution to the RNA solution. The amount of dye will depend on the desired labeling density.

  • Incubate the reaction for 1-2 hours at room temperature in the dark.

  • (Optional) Quench the reaction by adding the quenching buffer and incubating for 15 minutes at room temperature in the dark.

  • Purify the dye-labeled RNA using a spin column designed for dye removal or via ethanol precipitation to remove uncoupled dye.

  • Quantify the labeled RNA and determine the degree of labeling using a spectrophotometer by measuring the absorbance at 260 nm (for RNA) and the excitation maximum of the dye.

Visualizing the Workflows

To better illustrate the processes, the following diagrams outline the experimental workflows for both labeling methods.

Biotin_Labeling_Workflow cluster_0 In Vitro Transcription cluster_1 Purification & QC ivt_mix Assemble IVT Mix (Template DNA, NTPs, This compound, Polymerase) incubation Incubate at 37°C ivt_mix->incubation dnase_treatment DNase I Treatment incubation->dnase_treatment purification Purify Labeled RNA dnase_treatment->purification quantification Quantify & Assess Labeling purification->quantification labeled_product labeled_product quantification->labeled_product Biotinylated RNA Probe

Caption: this compound direct labeling workflow.

Aminoallyl_Labeling_Workflow cluster_0 Step 1: In Vitro Transcription cluster_1 Step 2: Dye Coupling ivt_mix Assemble IVT Mix (Template DNA, NTPs, Aminoallyl-UTP, Polymerase) incubation Incubate at 37°C ivt_mix->incubation dnase_treatment DNase I Treatment incubation->dnase_treatment purification1 Purify Aminoallyl-RNA dnase_treatment->purification1 coupling_mix Mix Aminoallyl-RNA with Amine-Reactive Dye purification1->coupling_mix coupling_incubation Incubate in Dark coupling_mix->coupling_incubation purification2 Purify Labeled RNA coupling_incubation->purification2 labeled_product labeled_product purification2->labeled_product Dye-Labeled RNA Probe Biotin_Detection_Pathway biotin_probe Biotinylated RNA Probe hybridization Hybridization biotin_probe->hybridization target Target Nucleic Acid target->hybridization streptavidin_conjugate Streptavidin-Fluorophore or Streptavidin-Enzyme hybridization->streptavidin_conjugate Biotin moiety exposed binding High-Affinity Binding streptavidin_conjugate->binding detection Signal Detection (Fluorescence or Chemiluminescence) binding->detection Aminoallyl_Detection_Pathway dye_probe Dye-Labeled RNA Probe (via Aminoallyl) hybridization Hybridization dye_probe->hybridization target Target Nucleic Acid target->hybridization detection Direct Fluorescence Detection hybridization->detection

References

Safety Operating Guide

Proper Disposal of Biotin-16-UTP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Biotin-16-UTP, a biotinylated derivative of uridine triphosphate, is a common reagent in molecular biology for the non-radioactive labeling of RNA. While Safety Data Sheets (SDS) classify this compound as a non-hazardous substance, proper disposal is crucial to maintain a safe laboratory environment and ensure compliance with institutional and local regulations. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before disposal, it is essential to adhere to standard laboratory safety protocols. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound and its waste. In case of accidental contact, flush the affected area with copious amounts of water. For spills, absorb the material with an inert substance and decontaminate the surface with alcohol before disposal.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information related to the handling and disposal of this compound.

ParameterValueSource
Hazard Classification Non-hazardous substance or mixtureMedChemExpress SDS[1]
Recommended Storage -20°CVarious Suppliers
Personal Protective Equipment Safety glasses, gloves, lab coatGeneral Laboratory Practice
Accidental Spill Response Absorb with inert material, decontaminate with alcoholMedChemExpress SDS[1]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its concentration and physical state (liquid or solid), as well as whether it has been mixed with other hazardous materials.

Procedure 1: Disposal of Dilute Aqueous Solutions of this compound

This procedure applies to dilute, non-hazardous aqueous solutions of this compound (e.g., leftover labeling reactions, buffer washes).

  • Confirm Non-Hazardous Nature : Ensure the solution does not contain any other hazardous chemicals, such as radioactive isotopes, heavy metals, or organic solvents.

  • Dilution : Further dilute the solution with at least 10 volumes of water. This minimizes the concentration of any substance entering the drainage system.

  • Sewer Disposal : Pour the diluted solution down the sanitary sewer, followed by flushing with a generous amount of cold water. Most institutional guidelines permit the drain disposal of soluble organic salts and nucleotides.

  • Log Entry : Record the disposal in your laboratory's chemical waste log, noting the date, chemical name, approximate amount, and method of disposal.

Procedure 2: Disposal of Concentrated or Solid this compound Waste

This procedure is for unused, expired, or solid this compound, as well as for concentrated solutions.

  • Waste Segregation : Place the solid this compound or concentrated solution into a designated, clearly labeled, and sealed waste container for non-hazardous chemical waste. Do not mix with hazardous waste streams.

  • Labeling : The container should be labeled with "Non-Hazardous Chemical Waste," the chemical name ("this compound"), and the approximate quantity.

  • Institutional Waste Collection : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or equivalent chemical waste management program. Follow all institutional protocols for waste collection requests.

  • Log Entry : Document the transfer of the waste to the institutional collection service in your laboratory's chemical waste log.

Procedure 3: Disposal of Contaminated Labware

This procedure covers the disposal of items such as pipette tips, microcentrifuge tubes, and gloves that are contaminated with this compound.

  • Segregation : Collect all non-sharps solid waste contaminated with this compound in a designated, lined container.

  • Disposal as Regular Laboratory Waste : As this compound is non-hazardous, this solid waste can typically be disposed of in the regular laboratory trash, unless it is contaminated with biohazardous or other hazardous materials.

  • Institutional Policies : Always consult your institution's specific guidelines for the disposal of non-hazardous solid chemical waste to ensure compliance.

Experimental Workflow for Disposal Decision-Making

The following diagram illustrates the logical workflow for determining the correct disposal procedure for this compound waste.

G cluster_0 start This compound Waste Generated is_mixed Mixed with Hazardous Material? start->is_mixed is_dilute Dilute Aqueous Solution? is_mixed->is_dilute No dispose_hazardous Dispose as Hazardous Waste (Follow Institutional Protocol) is_mixed->dispose_hazardous Yes dispose_sewer Procedure 1: Dilute and Dispose in Sanitary Sewer is_dilute->dispose_sewer Yes dispose_solid Procedure 2: Dispose as Non-Hazardous Chemical Waste is_dilute->dispose_solid No (Concentrated or Solid) caption Disposal Workflow for this compound

Disposal Workflow for this compound

By following these procedures and the accompanying workflow, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment. Always prioritize consulting your institution's specific waste management policies.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.